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5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine Documentation Hub

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  • Product: 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
  • CAS: 1261365-56-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Characterization of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate for Kinase Inhibitors

Abstract This in-depth technical guide details a robust methodology for the synthesis and comprehensive characterization of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, a pivotal heterocyclic building block in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide details a robust methodology for the synthesis and comprehensive characterization of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, a pivotal heterocyclic building block in medicinal chemistry. The 7-azaindole scaffold is a privileged structure in the development of kinase inhibitors, and the specific introduction of bromine and iodine moieties at the C5 and C2 positions, respectively, provides orthogonal handles for subsequent cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. This document provides a scientifically grounded, step-by-step synthetic protocol, an analysis of the rationale behind the chosen synthetic strategy, and a thorough characterization of the target compound using modern analytical techniques.

Introduction: The Significance of Halogenated 7-Azaindoles in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bioisostere of indole and purine, rendering it a key scaffold in the design of pharmacologically active agents.[1] Its ability to form bidentate hydrogen bonds with the hinge region of protein kinases has established it as a privileged core for the development of kinase inhibitors.[2] Indeed, several approved drugs and clinical candidates for the treatment of various cancers and inflammatory diseases are based on the 7-azaindole framework.[1][3]

The strategic placement of halogen atoms on the 7-azaindole ring is a powerful tool for medicinal chemists. Halogens can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, and can serve as versatile synthetic handles for the introduction of further complexity through cross-coupling reactions.[4] 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is a particularly valuable intermediate as the differential reactivity of the C-Br and C-I bonds allows for selective and sequential functionalization, making it a highly sought-after building block for the synthesis of compound libraries for high-throughput screening.

Synthetic Strategy and Experimental Protocol

The direct C2 iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine presents a regioselectivity challenge, as the C3 position is generally more susceptible to electrophilic attack.[5] Therefore, a multi-step approach is proposed, involving the protection of the pyrrole nitrogen, followed by a directed ortho-metalation and subsequent iodination at the C2 position. The final step involves the deprotection of the nitrogen to yield the target compound.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Directed ortho-Metalation and Iodination cluster_2 Step 3: N-Deprotection A 5-Bromo-1H-pyrrolo[2,3-b]pyridine B 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine A->B  Benzenesulfonyl chloride, NaH, THF   C 2-lithiated intermediate (in situ) B->C  n-BuLi, THF, -78 °C   D 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine C->D  Iodine (I2), THF, -78 °C to rt   E 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine D->E  NaOH, MeOH/H2O, reflux  

Caption: Proposed synthetic workflow for 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Rationale: Protection of the pyrrole nitrogen with a phenylsulfonyl group serves two purposes: it enhances the acidity of the C2 proton, facilitating its removal in the subsequent lithiation step, and it directs the metalation to the C2 position.

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of argon at 0 °C, add a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous THF dropwise.

    • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a solid.

Step 2: Synthesis of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Rationale: The phenylsulfonyl protecting group directs the deprotonation to the C2 position via a directed ortho-metalation mechanism. The resulting lithiated species is a powerful nucleophile that readily reacts with an electrophilic iodine source.

  • Procedure:

    • Dissolve 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.

    • Add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the temperature at -78 °C.

    • Stir the resulting deep-red solution at -78 °C for 1 hour.

    • Add a solution of iodine (1.2 eq.) in anhydrous THF dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product, 5-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, can be purified by recrystallization or flash chromatography.

Step 3: Synthesis of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

  • Rationale: The final step involves the removal of the phenylsulfonyl protecting group to yield the desired product. This is typically achieved under basic conditions.

  • Procedure:

    • Dissolve 5-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (3.0-5.0 eq.) and heat the mixture to reflux.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with hydrochloric acid.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain 5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine.

Characterization of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties
PropertyValue
Molecular FormulaC₇H₄BrIN₂
Molecular Weight322.93 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot reported (predicted to be >200 °C)
SolubilitySoluble in DMSO, DMF, and chlorinated solvents
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine. These predictions are based on the known data for 5-bromo-1H-pyrrolo[2,3-b]pyridine and the established substituent effects of iodine on aromatic systems.[6]

¹H NMR (Predicted, 400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~12.5 (br s, 1H)N-H
~8.4 (d, 1H)H-6
~8.2 (d, 1H)H-4
~6.7 (s, 1H)H-3
¹³C NMR (Predicted, 100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~148.0C-7a
~144.0C-6
~132.0C-4
~129.0C-3a
~113.0C-5
~105.0C-3
~80.0C-2
  • Justification for Predictions: The introduction of an iodine atom at the C2 position is expected to cause a significant upfield shift for the C2 signal in the ¹³C NMR spectrum due to the heavy atom effect. The proton at C3 will appear as a singlet, having lost its coupling to the now-absent proton at C2. The chemical shifts of the protons and carbons on the pyridine ring (H-4, H-6, C-4, C-5, C-6) are anticipated to be less affected.

3.2.2. Mass Spectrometry (MS)

  • Expected Molecular Ion: For C₇H₄BrIN₂, the exact mass would be calculated. The mass spectrum will exhibit a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one iodine atom (¹²⁷I).

  • Predicted m/z: [M]⁺ at approximately 322 and 324, and [M+H]⁺ at approximately 323 and 325.

Conclusion

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine. The outlined synthetic strategy, employing a protection-directed metalation-iodination-deprotection sequence, offers a viable route to this valuable and otherwise difficult-to-access building block. The provided characterization data, including predicted NMR and mass spectrometry information, will serve as a valuable reference for researchers in the fields of organic synthesis and medicinal chemistry. The availability of this key intermediate will undoubtedly facilitate the development of novel kinase inhibitors and other therapeutic agents based on the versatile 7-azaindole scaffold.

References

  • ResearchGate. (n.d.). Direct iodination of the 1-arylated 7-azaindoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Retrieved from [Link]

  • ACS Publications. (n.d.). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodination of 7-azaindole and pyrrole. Retrieved from [Link]

  • CoLab. (n.d.). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 269-277.
  • Orito, K., Takeo, M., Hatakeyama, T., & Tokuda, M. (n.d.). Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines. Retrieved from [Link]

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  • Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
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  • National Center for Biotechnology Information. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Crystal Structure of 5-Bromo-2-iodo-7-azaindole: A Keystone for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The targeted introduction of halogen atoms, such as bromine and iodine, provides medicinal chemists with powerful tools to modulate potency, selectivity, and pharmacokinetic properties, often through the formation of specific halogen bonds with target proteins. This guide focuses on 5-Bromo-2-iodo-7-azaindole, a derivative poised for strategic use in drug design. While a definitive crystal structure is not yet publicly deposited, this document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, predictive analysis grounded in established crystallographic principles and data from closely related structures. We will explore the plausible synthesis and crystallization, the rigorous methodology of single-crystal X-ray diffraction, and a detailed comparative analysis of its expected structural features. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing field-proven insights into how the atomic-level details of this molecule can be leveraged for rational drug development.

Introduction: The Strategic Importance of Halogenated 7-Azaindoles

The 7-azaindole ring system, a bioisostere of both indole and purine, is a cornerstone in modern drug discovery.[1][2] Its ability to form strong, directional hydrogen bonds via the pyrrole N-H and the pyridine N7 nitrogen mimics the interactions of adenine in the ATP binding sites of many kinases, making it a highly effective scaffold for kinase inhibitors.[1][2] The decoration of this core with halogen atoms is a key strategy for enhancing biological activity. Bromine at the 5-position is a common modification used to explore a specific chemical space and provide a vector for further synthetic elaboration.[3] The addition of iodine, particularly at the 2-position, is of significant interest due to its capacity to act as a strong halogen bond donor, an interaction increasingly exploited for improving binding affinity and selectivity.[4]

This guide provides a detailed technical overview of the crystal structure of 5-Bromo-2-iodo-7-azaindole. Acknowledging the current absence of its published crystal structure in public databases like the Cambridge Structural Database (CSD), we will proceed with a predictive and comparative analysis. This approach leverages the known, experimentally determined crystal structure of its immediate precursor, 5-Bromo-7-azaindole, as a robust reference point. We will outline the synthesis, crystallization, and the standard, rigorous workflow for structure determination, thereby providing a complete framework for understanding this molecule's solid-state properties and their implications for therapeutic design.

Synthesis and Crystallization: From Precursor to Single Crystal

The generation of high-quality single crystals is the critical first step in any crystallographic analysis. The proposed synthesis of 5-Bromo-2-iodo-7-azaindole is based on established methodologies for the halogenation of azaindole scaffolds.

Proposed Synthetic Pathway

The synthesis begins with the commercially available 5-Bromo-7-azaindole. The introduction of iodine at the C2 position, the most nucleophilic carbon on the pyrrole ring, can be achieved via electrophilic iodination.

Synthetic Pathway Start 5-Bromo-7-azaindole Reagents N-Iodosuccinimide (NIS) Acetonitrile (CH3CN) Room Temperature Start->Reagents Electrophilic Iodination Product 5-Bromo-2-iodo-7-azaindole Reagents->Product

Caption: Proposed synthesis of 5-Bromo-2-iodo-7-azaindole.

Expertise & Causality:

  • Starting Material: 5-Bromo-7-azaindole is a known compound with established physical properties, making it a reliable starting point.[5][6]

  • Reagent Choice: N-Iodosuccinimide (NIS) is selected as the iodinating agent because it is a mild and effective source of an electrophilic iodine atom (I+). It avoids the harsh conditions associated with using molecular iodine and an oxidizing agent.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that can dissolve the starting material and reagent without interfering with the reaction.

Protocol: Synthesis of 5-Bromo-2-iodo-7-azaindole
  • To a solution of 5-Bromo-7-azaindole (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted NIS.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 5-Bromo-2-iodo-7-azaindole.

Protocol: Single Crystal Growth

The goal is to facilitate the slow self-assembly of molecules into a highly ordered, single crystalline lattice. The choice of solvent is critical.

  • Solvent Screening: Test the solubility of the purified product in a range of solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, hexane). An ideal system is one where the compound is sparingly soluble at room temperature and fully soluble when heated.

  • Slow Evaporation (Method of Choice):

    • Dissolve the compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane) in a clean vial to create a near-saturated solution.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Allow the solvent to evaporate slowly and undisturbed over several days in a vibration-free environment.

  • Vapor Diffusion:

    • Place a concentrated solution of the compound in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).

    • The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

Crystallographic Analysis: The Path to Atomic Resolution

Determining the crystal structure is a systematic process that translates the diffraction pattern of X-rays scattered by a single crystal into a precise three-dimensional model of the atomic arrangement.[6][7]

X-ray_Crystallography_Workflow cluster_Experiment Experimental Setup cluster_Computation Computational Analysis Crystal Mount Single Crystal Xray Irradiate with Monochromatic X-rays Crystal->Xray Detector Collect Diffraction Data (Intensities & Positions) Xray->Detector UnitCell Determine Unit Cell & Space Group Detector->UnitCell Data Processing Solve Solve Structure (Phase Problem) UnitCell->Solve Refine Refine Atomic Model (Positions & Thermal Parameters) Solve->Refine Validate Validate Final Structure (CIF File) Refine->Validate

Caption: Standard workflow for single-crystal X-ray diffraction.

Trustworthiness through Self-Validation: This workflow is the gold standard in chemical sciences for unambiguous structure determination.[8] Each step contains internal validation checks:

  • Data Collection: Redundant data is collected to ensure accuracy and allow for robust error analysis.

  • Structure Solution: The initial model must be chemically sensible and consistent with the diffraction data.

  • Refinement: The process mathematically minimizes the difference between the observed diffraction data and the data calculated from the refined model. The quality of the final fit is judged by metrics like R1 and wR2, with lower values indicating a better fit.

  • Validation: The final structure is checked for geometric consistency (bond lengths, angles) and potential errors using standardized software like PLATON, ensuring the final crystallographic information file (CIF) is a reliable representation of the molecule's structure.

Comparative Crystal Structure Analysis

As the experimental data for 5-Bromo-2-iodo-7-azaindole is not available, we will analyze the known crystal structure of its parent, 5-Bromo-7-azaindole, and extrapolate the structural impact of the C2-iodo substitution.

Reference Structure: 5-Bromo-7-azaindole

The crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine has been determined and provides an excellent baseline.[9][10] The key features are a nearly planar azaindole skeleton and the formation of centrosymmetric dimers in the crystal lattice through pairs of N—H···N hydrogen bonds.[9][10]

Table 1: Crystallographic Data for 5-Bromo-7-azaindole (Reference)

Parameter Value[9]
Chemical Formula C₇H₅BrN₂
Formula Weight 197.04
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.9082 (4)
b (Å) 13.3632 (6)
c (Å) 5.8330 (3)
β (°) 103.403 (5)
Volume (ų) 675.47 (6)
Z (molecules/cell) 4

| T (K) | 100 |

Predicted Molecular Geometry of 5-Bromo-2-iodo-7-azaindole

The introduction of a large iodine atom at the C2 position is expected to have minimal impact on the overall planarity of the fused ring system. The azaindole core will remain essentially flat. The C-I bond will lie in the plane of the ring. The C-Br bond will also be coplanar. The primary geometric changes will be localized around the site of substitution, with slight adjustments in local bond angles to accommodate the sterically demanding iodine atom.

Predicted Intermolecular Interactions and Crystal Packing

The crystal packing of 5-Bromo-2-iodo-7-azaindole will be dictated by a balance of hydrogen bonding, potential halogen bonding, and van der Waals forces.

1. Hydrogen Bonding: It is highly probable that the characteristic N—H···N hydrogen-bonded dimer motif, a hallmark of 7-azaindole structures, will be preserved.[2][10] This strong interaction is a powerful synthon that reliably directs the self-assembly of these molecules.

2. Halogen Bonding: The most significant new feature will be the introduction of the C2-I bond, a potent halogen bond donor. This creates the possibility of several new, stabilizing intermolecular interactions that could define the crystal packing:

  • C—I···N Halogen Bond: A directional interaction between the electrophilic region (σ-hole) on the iodine atom and the lone pair of the pyridine nitrogen (N7) of a neighboring molecule. This could compete with or complement the N-H---N hydrogen bonding.

  • C—I···Br Halogen Bond: An interaction between the iodine of one molecule and the bromine of another.

Caption: Predicted key intermolecular interactions.

Implications for Structure-Based Drug Design

Understanding the precise three-dimensional structure of 5-Bromo-2-iodo-7-azaindole is crucial for its application in drug development.

  • Rational Design of Kinase Inhibitors: The iodine at the C2 position can be strategically positioned to form a halogen bond with a backbone carbonyl or other Lewis basic residue in the hinge region or other pockets of a kinase active site. This provides a powerful, non-classical interaction to enhance binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The introduction of a large, lipophilic iodine atom will significantly alter the molecule's lipophilicity (LogP) and shape, affecting its solubility, permeability, and metabolic stability.

  • Vector for Further Synthesis: Both the bromine and iodine atoms can serve as synthetic handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of diverse chemical libraries for screening.

Conclusion

While awaiting the public disclosure of its experimentally determined crystal structure, this guide has established a robust, scientifically grounded framework for understanding 5-Bromo-2-iodo-7-azaindole. By synthesizing information on its plausible synthesis, the rigorous methodology of X-ray crystallography, and a comparative analysis based on the known structure of 5-Bromo-7-azaindole, we can confidently predict its key structural features. The molecule is expected to retain the planar azaindole core and the strong N—H···N hydrogen-bonded dimer motif, while introducing the potential for potent C—I···N or C—I···Br halogen bonding interactions. These features make 5-Bromo-2-iodo-7-azaindole a highly valuable building block for medicinal chemists, offering unique opportunities for enhancing target affinity and specificity through rational, structure-based drug design.

References

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  • Gupta, V. K., et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. [Online] Available at: [Link]

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Foundational

1H NMR and 13C NMR data for 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine Introduction 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-2-iodo-7-azaindole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

Introduction

5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-2-iodo-7-azaindole, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile building block for the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics. The precise structural elucidation of such intermediates is paramount to ensuring the integrity of the final active pharmaceutical ingredients. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution.

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the characterization of this and similar molecules.

Part 1: Foundational NMR Data of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

To understand the NMR spectrum of the target compound, we first must analyze the spectrum of its immediate precursor, 5-Bromo-1H-pyrrolo[2,3-b]pyridine. The experimental data for this compound, acquired in a DMF-d₇ solution, provides a baseline for our predictions.[1]

Molecular Structure and Numbering
Structure of the parent compound.
Experimental ¹H NMR Data

The following table summarizes the reported ¹H NMR data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[1]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)11.91broad singlet-
H-68.30doublet2.2
H-48.20doublet2.0
H-27.63triplet2.8
H-36.50multiplet-
Experimental ¹³C NMR Data

The corresponding ¹³C NMR data is presented below.[1]

Carbon AtomChemical Shift (δ, ppm)
C-7a147.5
C-6142.9
C-4130.3
C-2128.2
C-3a122.1
C-5111.1
C-3100.0

Part 2: Predictive NMR Analysis of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

The introduction of a bulky, electron-withdrawing iodine atom at the C-2 position is expected to induce significant changes in the electronic environment of the molecule, thereby altering the chemical shifts of the remaining protons and carbons.

Molecular Structure and Numbering
Structure of the target compound.
Predicted ¹H NMR Data

The primary effects on the ¹H NMR spectrum will be:

  • Disappearance of the H-2 signal: The proton at the C-2 position is replaced by iodine.

  • Downfield shift of the H-3 signal: The adjacent iodine atom will deshield the H-3 proton, causing its signal to shift downfield.

  • Minor shifts for other protons: Protons further away (H-4, H-6) will experience smaller, less predictable shifts. The NH proton (H-1) is also likely to be shifted.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-1 (NH)~12.0 - 12.5broad singlet-Electronic effect of iodine substituent.
H-6~8.3 - 8.4doublet~2.0Minimal effect due to distance.
H-4~8.2 - 8.3doublet~2.0Minimal effect due to distance.
H-3~6.7 - 7.0singlet-Deshielding by adjacent iodine; no adjacent proton for coupling.
Predicted ¹³C NMR Data

The effects on the ¹³C NMR spectrum are more complex:

  • Significant upfield shift of the C-2 signal: The "heavy atom effect" of iodine will cause a dramatic upfield shift for the carbon to which it is attached (C-2). This is a well-documented phenomenon.

  • Downfield shift of the C-3 signal: The C-3 carbon, being beta to the iodine, is expected to be deshielded.

  • Shifts in quaternary carbons: The chemical shifts of C-3a and C-7a will be moderately affected due to the change in the pyrrole ring's electronic structure.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-7a~147 - 148Minor electronic effect.
C-6~143 - 144Minimal effect due to distance.
C-4~130 - 131Minimal effect due to distance.
C-3a~124 - 127Electronic effect of C-2 substitution.
C-5~111 - 112Minimal effect due to distance.
C-3~105 - 108Deshielding effect from adjacent iodine.
C-2~85 - 95Strong shielding from the "heavy atom effect" of iodine.

Part 3: A Practical Guide to NMR Data Acquisition and Processing

To experimentally validate the predicted data, a standardized protocol is essential for ensuring data quality and reproducibility.

Experimental Workflow Diagram

G Figure 3: NMR Experimental Workflow A Sample Preparation B NMR Spectrometer Setup A->B C Data Acquisition (1D ¹H, ¹³C) B->C D Data Processing C->D E Spectral Analysis & Interpretation D->E

A generalized workflow for NMR analysis.
Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[2]

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be based on sample solubility.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. The solution must be homogeneous and free of particulate matter.[3]

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

    • Cap the tube securely.

  • NMR Spectrometer and Setup:

    • This protocol assumes a standard 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.[2]

    • Shim the magnetic field to optimize its homogeneity. This is typically done by monitoring the shape of a solvent or reference signal (like TMS) to achieve tall, sharp peaks with minimal distortion.

  • Data Acquisition:

    • ¹H NMR Spectrum:

      • Load standard proton acquisition parameters.

      • Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).

      • Use a 90° pulse angle.

      • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full magnetization recovery between scans.

      • Acquire a suitable number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR Spectrum:

      • Load standard carbon acquisition parameters, typically using a proton-decoupled pulse sequence (e.g., zgpg30).

      • Set the spectral width to cover the full range of carbon signals (e.g., 0-160 ppm).

      • A 30° pulse angle is often used to reduce the necessary relaxation delay.

      • Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) will be required, which can take several hours.[2]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) data to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to ensure the baseline is flat and at zero intensity.

    • Calibrate the chemical shift axis. For ¹H NMR, the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) is used as a reference. For ¹³C NMR, the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to deduce connectivity information.

    • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Conclusion

While experimental verification remains the gold standard, this guide provides a robust, theoretically grounded prediction of the ¹H and ¹³C NMR spectra for 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine. The analysis is based on the known spectral data of its precursor, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, and established principles of NMR spectroscopy. The provided experimental protocol offers a clear and reliable methodology for researchers to acquire and confirm this data, facilitating the confident use of this important chemical intermediate in research and development.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • Štarha, P., Trávníček, Z., & Popa, I. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. Available at: [Link]

  • Baran, P. S., et al. (2007). Supporting Information for publications. Wiley-VCH. This source contains examples of NMR data for various complex organic molecules. Available at: [Link]

  • Guan, R., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. Available at: [Link]

  • Steinbeck, C., et al. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 13C NMR of 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • National Magnetic Resonance Facility at Madison. (n.d.). NMR Sample Preparation. This is a representative guide for academic facilities. A similar guide can be found at: [Link]

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Exploratory

Physicochemical properties of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine Foreword: Navigating Scarcity with Scientific Rationale In the landscape of chemical research and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

Foreword: Navigating Scarcity with Scientific Rationale

In the landscape of chemical research and drug development, scientists often encounter building blocks that are commercially available yet sparsely documented in peer-reviewed literature. 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, a di-halogenated 7-azaindole, is a prime example. While its structural features suggest significant potential as a versatile intermediate in medicinal chemistry, a comprehensive, publicly available dataset of its physicochemical properties is conspicuously absent.

This guide, therefore, deviates from a simple recitation of established data. Instead, it embraces the role of a senior application scientist: to interpret, to predict, and to provide a robust scientific framework based on expert analysis. We will construct a detailed profile of the target molecule by leveraging extensive experimental data available for its immediate congeners, most notably the well-characterized parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine. By dissecting the known properties of this foundational structure, we can logically extrapolate the influence of introducing an iodine atom at the C2 position. This comparative approach ensures that researchers and drug development professionals are equipped not just with data, but with a deeper understanding of the structure-property relationships that govern this important heterocyclic family.

Molecular Structure: A Tale of Three Isomers

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, skeleton is a "privileged" scaffold in medicinal chemistry, renowned for its ability to mimic purine bases and interact with a wide range of biological targets. The substitution pattern of halogens dramatically influences its reactivity and utility. The target molecule, 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, features two distinct halogen atoms at electronically and sterically different positions. Its properties are best understood in comparison to its parent and its C3-iodo isomer.

The bromine at C5 on the pyridine ring primarily serves to modulate the electronic properties of the aromatic system and provides a reactive handle for cross-coupling reactions. The key differentiator lies in the position of the iodine on the electron-rich pyrrole ring.

  • C2-Iodo (Target): The iodine is adjacent to the pyrrole nitrogen (N1). This position is sterically more accessible than C3 but electronically can be less favored for certain reactions.

  • C3-Iodo (Isomer): The iodine is at the classical position for electrophilic substitution on an indole-like system. The C-I bond here has different reactivity compared to the C2 position.

Synthesis and Chemical Reactivity: The Challenge of Regioselectivity

The synthesis of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is not trivial due to the inherent reactivity of the 7-azaindole nucleus. Electrophilic substitution reactions, including halogenation, on the NH-free 7-azaindole ring predominantly occur at the C3 position, which is electronically analogous to the most reactive position in indole.[1][2]

Plausible Synthetic Strategy:

A likely route to the target compound involves the direct iodination of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

G cluster_products Reaction Products start 5-Bromo-1H-pyrrolo[2,3-b]pyridine reagent Iodinating Agent (e.g., NIS, I2) start->reagent product_major 3-iodo Isomer | Major Product (Electronically Favored) reagent->product_major Predominant Pathway product_minor 2-iodo Isomer | Minor Product (Target Compound) reagent->product_minor Alternative Pathway (Requires specific conditions or protecting groups)

Causality Behind Experimental Choices:

  • The C3-Selectivity Problem: The highest occupied molecular orbital (HOMO) of the 7-azaindole scaffold has the largest coefficient at the C3 position, making it the most nucleophilic and thus the most reactive site for electrophiles. Direct iodination with common reagents like N-iodosuccinimide (NIS) or I2 will likely yield the 5-Bromo-3-iodo isomer as the major product.[1][3]

  • Achieving C2-Iodination: To favor substitution at C2, a synthetic chemist would need to overcome the innate C3 selectivity. Potential strategies include:

    • N-Protection: Protecting the pyrrole nitrogen with a bulky group (e.g., -SO2Ph) can sterically hinder the C2 position but may also alter the electronic distribution.

    • Directed Metalation: A deprotonation-metalation-iodolysis sequence could offer regiocontrol. Using a strong base like LDA to deprotonate the N-H, followed by a second equivalent to deprotonate a carbon position, could potentially direct iodination. However, C2 lithiation is often favored, which could provide a viable route.[4]

    • Enzymatic Halogenation: Biocatalytic methods using halogenase enzymes can offer exquisite regioselectivity not achievable through traditional chemistry, though this requires specialized expertise.[5]

Reactivity in Drug Development: The true value of this molecule lies in the differential reactivity of its C-Br and C-I bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-I bond is significantly more reactive than the C-Br bond. This allows for selective, sequential functionalization, making it an ideal scaffold for building molecular libraries. A synthetic chemist can first perform a reaction at the C2 position (e.g., a Sonogashira coupling) and then, under different conditions, perform a second, distinct reaction at the C5 position.[6]

Physicochemical Properties: A Comparative and Predictive Analysis

Given the lack of direct experimental data, we will build a property profile for 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine by analyzing the known data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine and predicting the impact of the C2-iodo substituent.

Property5-Bromo-1H-pyrrolo[2,3-b]pyridine (Parent)5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (Target)Scientific Rationale for Prediction
Molecular Formula C₇H₅BrN₂[7]C₇H₄BrIN₂Calculated
Molecular Weight 197.04 g/mol [7]322.93 g/mol Calculated
Appearance Colorless crystals[7]Predicted: White to off-white or pale yellow solidHalogenated aromatics are typically crystalline solids. Color may deepen due to iodine.
Melting Point Not reported, but expected to be a high-melting solid.Predicted: Higher than the parent compound.The significant increase in molecular weight and the introduction of a large, polarizable iodine atom will lead to stronger intermolecular forces (van der Waals, dipole-dipole), requiring more energy to break the crystal lattice.
Solubility Soluble in DMF, Ethanol[7]Predicted: Soluble in polar aprotic solvents (DMF, DMSO, NMP), sparingly soluble in less polar solvents (DCM, Ether), and insoluble in water.The flat, aromatic core is hydrophobic, but the N-H and pyridine nitrogen allow for hydrogen bonding. Overall solubility will be dominated by the large, nonpolar halogenated structure.
¹H NMR (ppm) (in DMF-d₇) δ 11.91 (bs, 1H, NH), 8.30 (d, 1H, H6), 8.20 (d, 1H, H4), 7.63 (t, 1H, H2), 6.50 (m, 1H, H3)[7]Predicted: (in DMSO-d₆) δ ~12.5 (bs, 1H, NH), ~8.4 (d, 1H, H6), ~8.2 (d, 1H, H4), ~6.7 (s, 1H, H3)The C2 proton is replaced. The adjacent C3 proton (H3) will experience a significant downfield shift due to the anisotropic effect of the C2-iodine and will appear as a singlet. The NH proton may also shift downfield due to electronic changes.
¹³C NMR (ppm) (in DMF-d₇) δ 147.5, 142.9, 130.3, 128.2 (C2), 122.1, 111.1, 100.0 (C3)[7]Predicted: (in DMSO-d₆) C2 will be a low-field singlet (~80-90 ppm) due to the heavy atom effect of iodine. C3 will be shifted downfield compared to the parent (~105-115 ppm). Other aromatic carbons will show smaller shifts.The direct attachment of iodine causes a characteristic large upfield shift for the ipso-carbon (C2) in what is known as the "heavy atom effect". Adjacent carbons (C3) are typically shifted downfield.[8]
Solid-State Properties: Insights from Crystal Structure Analysis

A detailed single-crystal X-ray analysis of the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, provides a crucial foundation for understanding its solid-state behavior.[7][9]

  • Planarity: The fused ring system is essentially planar, with an r.m.s. deviation of only 0.017 Å.[7]

  • Hydrogen Bonding: In the crystal, molecules form centrosymmetric dimers through pairs of N—H···N hydrogen bonds between the pyrrole N-H of one molecule and the pyridine nitrogen of another.[7] This is a classic and robust supramolecular synthon for this scaffold.

  • Crystal Packing: These dimers are further connected into a 2D supramolecular array via C—H···C contacts.[7]

Predicted Impact of C2-Iodination: The introduction of a large iodine atom at the C2 position would have profound effects on this crystal structure:

  • Steric Hindrance: The iodine atom would likely disrupt the planar, efficient packing of the parent compound.

  • Halogen Bonding: The iodine atom could act as a halogen bond donor, potentially forming I···N or I···Br interactions, which might compete with or alter the primary N—H···N hydrogen bonding motif.

  • Density and Melting Point: The molecular weight increases by over 60%, which will significantly increase the crystal density. As noted in the table, the melting point is expected to rise due to stronger intermolecular forces.

Experimental Protocols

To ensure this guide is practical, the following are representative protocols for the synthesis and characterization of a 7-azaindole derivative.

Protocol 1: Representative Synthesis - Regioselective C3-Iodination

Causality: This protocol illustrates the inherent C3 selectivity. Achieving C2-iodination would require significant modification as previously discussed.

  • Dissolution: In a round-bottom flask protected from light, dissolve 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes, maintaining the temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water. A precipitate should form. If not, extract the aqueous phase with ethyl acetate (3x).

  • Purification: Collect the precipitate by filtration or concentrate the combined organic extracts. The crude product, primarily the 5-bromo-3-iodo isomer, can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Physicochemical Characterization Workflow

G

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra on a 400 MHz or higher spectrometer.

    • Analyze the spectra to confirm the substitution pattern and purity. The absence of a signal around 7.6 ppm and the appearance of a new singlet in the aromatic region would be indicative of C2 substitution.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an ESI-TOF or Orbitrap mass spectrometer to obtain the exact mass. The measured mass should be within 5 ppm of the calculated exact mass for C₇H₄BrIN₂.

  • Single-Crystal X-Ray Diffraction:

    • Grow single crystals by slow evaporation, vapor diffusion, or cooling from a suitable solvent or solvent mixture (e.g., ethanol/water, DMF/water).

    • Mount a suitable crystal and collect diffraction data to determine the precise molecular geometry, crystal packing, and intermolecular interactions.

Applications in Drug Discovery and Research

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors.[10][11] The ability to install different functional groups at various positions allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic (ADME) properties.

  • Kinase Inhibition: The 7-azaindole core is an excellent hydrogen bond donor (N-H) and acceptor (pyridine N), enabling it to form key interactions in the hinge region of many protein kinases.

  • Versatile Intermediate: 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is a powerful intermediate. The orthogonal reactivity of the C-I and C-Br bonds allows for the stepwise and controlled introduction of complexity, which is essential for structure-activity relationship (SAR) studies. A research program could explore a variety of substituents at the C2 position while keeping the C5 position constant, and vice-versa, to systematically probe the chemical space around the scaffold.

References

  • Singh, R., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 89(23), 17042-17058. [Link][1]

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  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

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  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link][1][7]

  • Wu, X., et al. (2019). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. ResearchGate. [Link]

  • PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

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  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-496. [Link]

  • Liu, Y., et al. (2019). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Molecules, 24(18), 3322. [Link]

  • Cerna, I., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(20), 6259. [Link][4]

  • Ghorai, S. K., et al. (2011). An effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an iodine-sodium nitrite system. Arkivoc, 2011(8), 558-566. [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 296. [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. PubMed. [Link][9]

  • Oakwood Chemical. (n.d.). 3-bromo-5-iodo-1H-pyrrolo[2, 3-b]pyridine, min 97%, 1 gram. Retrieved from [Link]

  • Ingallinella, C., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2056. [Link][8]

  • Vícha, J., et al. (2022). Electron correlation and vibrational effects in predictions of paramagnetic NMR shifts. Scientific Reports, 12(1), 8963. [Link]

  • Kumar, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1333-1338. [Link][11]

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  • Yuzuri, T., et al. (2001). 17O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diarylisoxazoles and 3,5-Diarylisoxazolines. Heterocyclic Communications, 7(5), 459-462. [Link]

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Foundational

An In-Depth Technical Guide to the Selection of Starting Materials for the Synthesis of 5-Bromo-2-iodo-7-azaindole

Introduction: Strategic Importance of 5-Bromo-2-iodo-7-azaindole 5-Bromo-2-iodo-7-azaindole is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its trisubstituted pyrrolopyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 5-Bromo-2-iodo-7-azaindole

5-Bromo-2-iodo-7-azaindole is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its trisubstituted pyrrolopyridine core serves as a versatile scaffold for constructing complex molecules with significant biological activity. Notably, it is a key intermediate in the synthesis of targeted anti-cancer drugs like Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase.[1] The strategic challenge in synthesizing this molecule lies in the precise and regioselective installation of the bromine and iodine atoms onto the 7-azaindole nucleus, a system with distinct electronic properties governed by the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring.

The selection of an optimal synthetic route, and therefore the choice of starting materials, is a critical decision driven by factors of cost, scalability, safety, and overall efficiency. This guide provides an in-depth analysis of the primary field-proven synthetic pathways, offering insights into the chemical logic underpinning each approach to empower researchers and development professionals in making informed strategic decisions.

Part 1: Synthesis of the Core Intermediate: 5-Bromo-7-azaindole

The initial objective in the synthesis of the target molecule is the construction of the 5-bromo-7-azaindole framework. Two major strategies dominate this phase: the de novo construction of the bicyclic system from substituted pyridine precursors and the direct functionalization of a pre-existing 7-azaindole core.

Pathway A: De Novo Ring Construction from Pyridine Precursors

This approach is often favored in industrial settings due to the use of lower-cost, readily available starting materials compared to 7-azaindole itself.[1] The core principle is to begin with a functionalized pyridine ring and strategically build the pyrrole ring onto it.

This route represents a robust and scalable method for constructing the 5-bromo-7-azaindole core. It leverages a classical indole synthesis strategy adapted for the azaindole system.

Causality Behind Experimental Choices: The logic of this pathway is to use the methyl group at the C-3 position of the pyridine ring as a masked carbonyl equivalent. The synthesis proceeds through three key transformations:

  • Oxidation: The amino group is first converted to a nitro group using Caro's acid (a mixture of hydrogen peroxide and sulfuric acid). This is a critical step that deactivates the ring for subsequent steps and transforms the amino group into a precursor for the pyrrole nitrogen.

  • Condensation: The nitro-intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine. This forms an enamine from the C-3 methyl group, which is the key carbon that will become C-2 of the azaindole.

  • Reductive Cyclization: The final step involves the reduction of the nitro group back to an amine, which then spontaneously cyclizes onto the enamine, followed by elimination to form the aromatic pyrrole ring. This is typically achieved using a potent reducing system like Raney Nickel with hydrazine hydrate.[1]

Experimental Workflow: Route A1

A 2-Amino-3-methyl-5-bromopyridine B 2-Nitro-3-methyl-5-bromopyridine A->B  Caro's Acid (H₂SO₅)   C Enamine Intermediate B->C  DMF-DMA, Pyrrolidine   D 5-Bromo-7-azaindole C->D  Raney Ni, Hydrazine Hydrate   A 2-Aminopyridine B 5-Bromo-2-aminopyridine A->B  NBS   C 5-Bromo-3-iodo-2-aminopyridine B->C  I₂, H₂SO₄, Iodic Acid   D 3-Alkynyl-5-bromo-2-aminopyridine C->D  Terminal Alkyne, Pd(PPh₃)₄, CuI   E 5-Bromo-7-azaindole D->E  TFA, TFAA (Cyclization)  

Caption: Workflow for Route A2 using cross-coupling chemistry.

Pathway B: Direct Functionalization of 7-Azaindole

While conceptually the most straightforward, this route's practicality is often limited by the high cost of the 7-azaindole starting material. However, for small-scale synthesis or when cost is not the primary driver, it offers the shortest path to the 5-bromo intermediate.

Causality Behind Experimental Choices: The bromination of 7-azaindole is an electrophilic aromatic substitution. The reaction's regioselectivity is governed by the electronic nature of the bicyclic system. The pyrrole ring is significantly more electron-rich than the pyridine ring, directing electrophiles to positions C-3 and C-5. While C-3 is often the most reactive site, bromination at C-5 can be achieved under specific conditions. One patented method involves an initial reaction with sodium hydrogen sulfite to protect the C2-C3 double bond, followed by bromination and subsequent deprotection under basic conditions to yield 5-bromo-7-azaindole. [2]

Part 2: The Critical Step: Regioselective C-2 Iodination

With the 5-bromo-7-azaindole core in hand, the final and most challenging step is the introduction of an iodine atom at the C-2 position.

The Challenge: Inherent Reactivity of the Azaindole Ring

Standard electrophilic iodination methods (e.g., using I₂ or N-Iodosuccinimide) are not suitable for installing iodine at the C-2 position. The C-3 position of the 7-azaindole ring is the most electron-rich and nucleophilic site, making it the kinetic hotspot for electrophilic attack. [3][4]Attempting a direct electrophilic iodination would overwhelmingly yield the 3-iodo isomer.

The Solution: Directed Deprotonation (Metalation) followed by Iodolysis

To overcome the inherent electronic preference of the ring, a different strategy based on acidity must be employed. The C-2 proton of the 7-azaindole ring is the most acidic proton on the carbon framework due to the inductive effect of the adjacent pyrrole nitrogen. [2][3]This allows for its selective removal with a strong, non-nucleophilic base.

Causality Behind Experimental Choices:

  • N-H Protection: The pyrrole N-H proton is far more acidic than any C-H proton and must be protected first to prevent the base from simply deprotonating the nitrogen. Common protecting groups include tosyl (Ts) or triisopropylsilyl (TIPS).

  • Deprotonation (Lithiation): The N-protected 5-bromo-7-azaindole is cooled to a low temperature (typically -78 °C) and treated with a strong base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). The base will selectively abstract the most acidic C-H proton at the C-2 position, generating a C-2 lithiated (anionic) species. [2][3]3. Iodolysis: The C-2 anion is a powerful nucleophile. It can be "quenched" by adding an electrophilic iodine source, such as molecular iodine (I₂) or iodine monochloride (ICl). The anion attacks the iodine, forming the C-I bond at the desired C-2 position.

  • Deprotection: The N-protecting group is removed in a final step to yield the target molecule.

Logical Workflow: C-2 Iodination via Deprotonation

A 5-Bromo-7-azaindole B N-Protected-5-bromo-7-azaindole A->B  Protection (e.g., TsCl)   C C-2 Lithiated Intermediate B->C  LDA or LiTMP, -78°C   D N-Protected-5-bromo-2-iodo-7-azaindole C->D  Quench (e.g., I₂)   E 5-Bromo-2-iodo-7-azaindole D->E  Deprotection  

Caption: C-2 Iodination via a directed deprotonation-iodolysis strategy.

Comparative Analysis of Starting Materials & Routes

Pathway Primary Starting Material Key Advantages Key Disadvantages Ideal Application
Route A1 2-Amino-3-methyl-5-bromopyridineCost-effective raw materials; Scalable; Well-established chemistry. [1]Multi-step process; Use of hazardous reagents (Caro's acid, hydrazine).Large-scale industrial production.
Route A2 2-AminopyridineHigh versatility; Access to diverse analogues via different alkynes; Milder cyclization conditions available. [5]Requires palladium catalyst; Multi-step; Cost of catalysts and reagents.Medicinal chemistry programs, library synthesis.
Route B 7-AzaindoleShortest route to 5-bromo intermediate.High cost and limited availability of starting material. [1]Rapid, small-scale synthesis where cost is not a primary concern.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-7-azaindole from 2-Aminopyridine (Route A2, Adapted)
  • Step 1: 5-Bromo-2-aminopyridine: To a solution of 2-aminopyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature. Stir for 2 hours. Monitor by TLC. Upon completion, quench the reaction and purify to obtain the product. [5]* Step 2: 5-Bromo-3-iodo-2-aminopyridine: Combine 5-bromo-2-aminopyridine (1.0 eq), iodic acid (0.26 eq), and iodine (0.4 eq) in a mixture of acetic acid and water. Add sulfuric acid (catalytic amount) and heat the mixture to 80 °C for 8 hours. [5]Cool, neutralize, and collect the precipitated product.

  • Step 3: Sonogashira Coupling: To a solution of 5-bromo-3-iodo-2-aminopyridine (1.0 eq) and a suitable terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq) in THF, add triethylamine (3.0 eq), CuI (0.05 eq), and Pd(PPh₃)₄ (0.02 eq). Stir at room temperature under an inert atmosphere until completion.

  • Step 4: Cyclization and Desilylation: Dissolve the crude alkynylpyridine from the previous step in a suitable solvent. Add a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) and stir at room temperature. If a silyl-protected alkyne was used, this step will also effect desilylation. Quench, neutralize, and purify to yield 5-bromo-7-azaindole. [5]

Protocol 2: C-2 Iodination via Deprotonation-Iodolysis
  • Step 1: N-Protection: To a solution of 5-bromo-7-azaindole (1.0 eq) in THF, add NaH (1.2 eq) at 0 °C. Stir for 30 minutes, then add p-toluenesulfonyl chloride (TsCl) (1.1 eq). Allow to warm to room temperature and stir until completion. Purify to obtain N-tosyl-5-bromo-7-azaindole.

  • Step 2: Deprotonation and Iodolysis: Dissolve the N-protected intermediate in dry THF and cool to -78 °C under an inert atmosphere. Slowly add a solution of freshly prepared LDA (1.1 eq) in THF. Stir the mixture at -78 °C for 1 hour. Add a solution of iodine (I₂) (1.2 eq) in dry THF dropwise. Maintain the temperature at -78 °C for an additional hour, then allow to warm slowly.

  • Step 3: Deprotection: Quench the reaction with saturated aqueous ammonium chloride. Extract the product and purify. The tosyl group can be removed under basic conditions (e.g., NaOH or KOH in methanol/water) to yield the final product, 5-Bromo-2-iodo-7-azaindole.

Conclusion

The synthesis of 5-Bromo-2-iodo-7-azaindole is a multi-step process where the choice of starting material dictates the entire synthetic strategy. For large-scale, cost-sensitive production, building the azaindole core de novo from inexpensive pyridine precursors, such as 2-amino-3-methyl-5-bromopyridine or 2-aminopyridine, is the most logical and field-proven approach. While direct bromination of 7-azaindole is faster, its application is limited by the high cost of the substrate.

Crucially, the introduction of iodine at the C-2 position cannot be achieved by direct electrophilic substitution. The most authoritative and reliable method is a directed deprotonation of an N-protected 5-bromo-7-azaindole intermediate using a strong lithium amide base, followed by quenching the resulting C-2 anion with an electrophilic iodine source. This guide provides the foundational knowledge for researchers to select the most appropriate starting materials and synthetic routes based on their specific objectives, whether for exploratory medicinal chemistry or large-scale manufacturing.

References

  • Mongin, F., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(20), 6314. Available at: [Link]

  • Collot, A., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 76(18), 7446-7459. Available at: [Link]

  • CN102584820A - Preparation method for 5-bromo-7-azaindole. (2012). Google Patents.
  • Leboho, T. C., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 275-284. Available at: [Link]

  • Mongin, F., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. ResearchGate. Available at: [Link]

  • Mongin, F., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. Available at: [Link]

  • Leboho, T. C., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 275-284. Available at: [Link]

  • Mongin, F., et al. (2021). Direct iodination of the 1-arylated 7-azaindoles. ResearchGate. Available at: [Link]

  • Snieckus, V., et al. (2004). Synthesis of functionalized 7-azaindoles via directed ortho-metalations. Tetrahedron Letters, 45(11), 2345-2347. Available at: [Link]

  • CN109081840B - Preparation method of 5-bromo-7-azaindole. (2020). Google Patents.
  • Wang, C., et al. (2020). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 22(15), 5843–5848. Available at: [Link]

  • Patrick, S. L., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(6), 1645-1658. Available at: [Link]

  • CN102924559A - Synthetic process of 5-bromo-7-azaindole. (2013). Eureka | Patsnap. Available at: [Link]

  • Mondal, K., et al. (2020). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 85(15), 9786-9796. Available at: [Link]

  • Legrand, B., et al. (2012). Direct iodination of indole and derivative compounds with iodine monochloride on Celite®. Tetrahedron Letters, 53(1), 104-107. Available at: [Link]

  • Alcaide, B., et al. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

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Exploratory

A Comprehensive Technical Guide to 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated derivative of 7-azaindole, a heterocyclic scaffold of profound importance in medicinal chemistry. Recognized as a "privileged structure," the 7...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated derivative of 7-azaindole, a heterocyclic scaffold of profound importance in medicinal chemistry. Recognized as a "privileged structure," the 7-azaindole core is a key component in numerous therapeutic agents, particularly in oncology. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and strategic applications of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine for researchers and professionals in drug development. We will explore a rational synthetic approach, detail its structural characteristics, and examine its role as a versatile building block in the creation of potent kinase inhibitors and other pharmaceuticals.

Introduction to the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine framework, commonly known as 7-azaindole, is a bicyclic heterocycle formed by the fusion of a pyridine ring and a pyrrole ring. In medicinal chemistry, azaindoles are considered "privileged structures" due to their ability to bind to a wide variety of biological targets with high affinity.[1] The introduction of a nitrogen atom into the indole ring can modulate critical physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are pivotal for optimizing drug-like characteristics.[1]

7-Azaindole derivatives are extensively utilized as bioisosteres of indoles and purines, enabling them to mimic the interactions of these endogenous structures within biological systems. This mimicry makes them particularly valuable scaffolds for designing inhibitors that target ATP-binding sites in enzymes like kinases.[1] The specific compound, 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, is a dihalogenated derivative that offers multiple reaction sites for further chemical modification, making it a highly strategic intermediate in the synthesis of complex molecules and compound libraries for drug screening.

Physicochemical and Structural Properties

The precise functionalization of the 7-azaindole core significantly influences its chemical behavior and potential applications. While extensive experimental data for 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is not widely published, its properties can be reliably inferred from its N-protected analogue and closely related structures.

PropertyValue / DescriptionSource
IUPAC Name 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine-
Synonyms 5-Bromo-2-iodo-7-azaindole-
CAS Number Not explicitly assigned; N-protected version available.[2]
Molecular Formula C₇H₄BrIN₂-
Molecular Weight 322.93 g/mol -
Appearance Predicted to be a solid, likely white to off-white/yellow powder.[3]
Structural Features Planar, fused bicyclic system. The bromine at C5 and iodine at C2 provide orthogonal handles for cross-coupling reactions.[4]

The crystal structure of the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, reveals an essentially planar azaindole skeleton. In the solid state, molecules form centrosymmetric dimers through N—H···N hydrogen bonds between the pyrrole N-H and the pyridine nitrogen.[4] This fundamental interaction is critical for its biological activity, as it mimics the hydrogen bonding patterns of adenine in ATP.

Synthesis and Mechanistic Rationale

The synthesis of polysubstituted 7-azaindoles requires a regioselective approach to halogenation. Direct synthesis of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is not commonly documented, but a logical and efficient pathway can be designed based on established methodologies for the regioselective functionalization of the 7-azaindole core.

Proposed Synthetic Pathway

A robust strategy involves a stepwise halogenation of the commercially available 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole).

Synthetic_Pathway Start 5-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-35-7) Intermediate 1-(Phenylsulfonyl)-5-bromo- 1H-pyrrolo[2,3-b]pyridine Start->Intermediate PhSO₂Cl, Base (e.g., NaH) Product_Protected 5-Bromo-2-iodo-1-(phenylsulfonyl)- 1H-pyrrolo[2,3-b]pyridine Intermediate->Product_Protected n-BuLi, then I₂ (Directed ortho-metalation) Final_Product 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine Product_Protected->Final_Product Deprotection (e.g., NaOH or TBAF)

Caption: Proposed synthetic workflow for 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine.

Causality Behind Experimental Choices:

  • N-Protection: The pyrrole N-H is acidic and can interfere with subsequent metalation steps. Protection with an electron-withdrawing group like phenylsulfonyl (PhSO₂) serves a dual purpose: it prevents unwanted deprotonation and acts as a directing group for lithiation at the C2 position.

  • Directed ortho-Metalation and Iodination: The sulfonyl group directs the strong base, n-butyllithium (n-BuLi), to selectively deprotonate the adjacent C2 position. This is a classic directed ortho-metalation (DoM) strategy. Quenching the resulting lithiated intermediate with molecular iodine (I₂) installs the iodine atom regioselectively at the C2 position.

  • Deprotection: Removal of the phenylsulfonyl group is typically achieved under basic conditions (e.g., sodium hydroxide) or with a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the final product.

Detailed Experimental Protocol (Hypothetical)

Step 1: N-Sulfonylation of 5-Bromo-7-azaindole

  • To a solution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzenesulfonyl chloride (PhSO₂Cl, 1.1 eq) dropwise.

  • Warm the reaction to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(phenylsulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Step 2: Iodination via Directed ortho-Metalation

  • Dissolve the protected azaindole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • Add n-butyllithium (1.6 M in hexanes, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.

  • Quench with saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by column chromatography to obtain 5-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.[2]

Step 3: Deprotection

  • Dissolve the N-protected product (1.0 eq) in a mixture of THF and methanol.

  • Add an aqueous solution of sodium hydroxide (2 M, 3.0 eq) and stir at 60 °C for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature and neutralize with 1 M HCl.

  • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.

  • Purify the final compound, 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, by recrystallization or column chromatography.

Applications in Medicinal Chemistry and Drug Development

The dihalogenated nature of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine makes it an exceptionally valuable intermediate for creating diverse molecular libraries via sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of chemical space around the azaindole core. The primary application lies in the development of kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[5] Many kinase inhibitors are designed to compete with ATP for binding to the enzyme's active site. The 7-azaindole core is a superb ATP mimetic, using its N-H and pyridine nitrogen to form key hydrogen bonds with the "hinge region" of the kinase domain, a pattern that anchors many successful drugs.

Derivatives of 5-Bromo-7-azaindole are integral to the synthesis of potent inhibitors for various kinases, including:

  • B-Raf Kinase: The anticancer drug Vemurafenib, used to treat melanoma with the BRAF V600E mutation, is synthesized from a 5-bromo-7-azaindole precursor.[6][7]

  • Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is implicated in numerous cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[8]

  • Other Kinases: The scaffold has been used to develop inhibitors for ALK, Aurora kinases, and DYRK1A, among others.[1]

FGFR Signaling Pathway and Inhibition

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is critical for processes like cell proliferation and differentiation. Its aberrant activation can drive tumor growth.[9][10] Small molecule inhibitors often target the ATP-binding pocket of the FGFR kinase domain, preventing downstream signaling.

FGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGFR FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates FGF FGF Ligand FGF->FGFR Binds & Activates Inhibitor 5-Bromo-2-iodo- 7-azaindole Derivative Inhibitor->FGFR Blocks ATP Site Proliferation Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Sources

Foundational

A Technical Guide to the Solubility and Stability of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

Introduction: The Significance of the 7-Azaindole Scaffold The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole and purine allows it to function as a bioisostere, modulating properties such as solubility, pKa, and lipophilicity, which can lead to improved target binding and pharmacokinetic profiles. Consequently, 7-azaindole derivatives are integral to the development of a wide range of therapeutic agents, particularly kinase inhibitors for oncology. 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is a key intermediate in the synthesis of these complex molecules, making a thorough understanding of its physicochemical properties essential for its effective use. This guide provides a comprehensive overview of the known properties, and a detailed framework for the experimental determination of the solubility and stability of this important building block.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is presented in the table below. It is important to note that while some properties have been computationally predicted, experimental data is limited.

PropertyValueSource
Molecular Formula C₇H₄BrIN₂PubChem[1]
Molecular Weight 322.93 g/mol PubChem[1]
Appearance Solid (predicted)-
Melting Point Not available. For the related 5-Bromo-1H-pyrrolo[2,3-b]pyridine: 178-182 °C-
CAS Number 757978-18-0PubChem[1]

Solubility Profile: A Critical Parameter for Synthetic Utility

Predicted Solubility

Based on its chemical structure, which includes a polar 7-azaindole core and lipophilic bromo and iodo substituents, the following general solubility trends can be anticipated:

  • High Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), which can engage in hydrogen bonding and dipole-dipole interactions.

  • Moderate Solubility: In polar protic solvents like methanol, ethanol, and isopropanol, as well as chlorinated solvents such as dichloromethane (DCM) and chloroform.

  • Low Solubility: In non-polar solvents like hexanes and toluene.

  • Very Low Solubility: In aqueous solutions, particularly around neutral pH.

It must be emphasized that these are predictions, and experimental verification is crucial for any research or development application.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[2]

Objective: To determine the equilibrium solubility of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine in a given solvent at a specified temperature.

Materials:

  • 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

  • Selected solvents (e.g., water, methanol, acetonitrile, DMSO)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine using a validated HPLC method.

  • Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L.

Workflow for Solubility Determination

G A Add Excess Compound to Solvent B Equilibrate on Shaker (24-48h) A->B C Centrifuge for Phase Separation B->C D Filter Supernatant C->D E Quantify by HPLC D->E F Calculate Solubility E->F

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile and Degradation Pathways

The stability of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is a critical consideration for its storage, handling, and use in multi-step syntheses. The presence of bromo and iodo substituents on the electron-rich 7-azaindole ring system may render the molecule susceptible to degradation under certain conditions.

Potential Degradation Pathways

While specific degradation pathways for 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine have not been documented, the following are chemically plausible degradation routes based on the structure:

  • Hydrolysis: The pyrrole ring of the 7-azaindole system can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.

  • Oxidation: The electron-rich pyrrole ring is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

  • Photodegradation: Halogenated aromatic compounds can be sensitive to light, particularly UV radiation, which can induce dehalogenation or other radical-mediated reactions.

  • Dehalogenation: The carbon-iodine and carbon-bromine bonds can be cleaved under various conditions, including reductive environments or in the presence of certain nucleophiles.

Forced Degradation Studies

Forced degradation (stress testing) studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[3] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.

Objective: To identify the degradation products of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine under various stress conditions and to develop a stability-indicating analytical method.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C)

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C)

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: Dry heat (e.g., 80 °C)

  • Photodegradation: Exposure to UV and visible light in a photostability chamber

Procedure:

  • Sample Preparation: Prepare solutions of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., acetonitrile/water) and expose them to the stress conditions for a defined period.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) and quench the degradation reaction if necessary (e.g., by neutralization).

  • Analysis: Analyze the samples using a stability-indicating HPLC method, typically involving a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products. The extent of degradation should be sufficient to demonstrate the method's ability to separate the parent compound from its degradants (typically 5-20% degradation is targeted).

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions A Acidic Hydrolysis F Sample at Time Points A->F B Basic Hydrolysis B->F C Oxidative Degradation C->F D Thermal Degradation D->F E Photodegradation E->F G Quench Reaction F->G H Analyze by LC-MS G->H I Identify Degradants H->I

Caption: Workflow for a forced degradation study.

Handling and Storage Recommendations

Given the potential for degradation, the following handling and storage recommendations are advised for 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine:

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (<15°C) is recommended.

  • Inert Atmosphere: For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative degradation.

  • Handling: Handle in a well-ventilated area, avoiding contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

Conclusion

5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is a valuable building block in pharmaceutical synthesis. While specific data on its solubility and stability are limited, this guide provides a framework for its characterization based on its chemical structure and established analytical protocols. By performing the recommended experimental studies, researchers and drug development professionals can ensure the reliable and effective use of this important compound in their synthetic endeavors.

References

  • PubChem. 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]

  • Jouyban, A. (2010).
  • ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Shinde, N., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

Sources

Exploratory

The Strategic Ascendancy of 7-Azaindole Derivatives in Modern Drug Discovery: A Technical Guide

Abstract The 7-azaindole scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility and success, particularly in the realm of kinase inhibition. Its strategic deployment...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-azaindole scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility and success, particularly in the realm of kinase inhibition. Its strategic deployment as a bioisostere of the endogenous purine core of ATP has paved the way for the development of highly potent and selective therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of novel 7-azaindole derivatives. We will delve into the core synthetic methodologies, dissect the intricacies of their biological evaluation, and illuminate the structure-activity relationships that govern their therapeutic potential. A case study on the discovery and development of vemurafenib, a landmark BRAF inhibitor, will serve to contextualize these principles in a real-world application. This guide is designed not as a rigid template, but as a foundational resource to empower the rational design and advancement of the next generation of 7-azaindole-based therapeutics.

The Rationale for a Privileged Scaffold: Why 7-Azaindole?

The indole nucleus is a ubiquitous feature in a vast array of biologically active natural products and pharmaceuticals.[1] However, the strategic substitution of a carbon atom in the benzene ring with a nitrogen atom to yield azaindole isomers offers distinct advantages in drug design.[1] Among the four possible isomers, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has garnered the most significant attention.[2]

The rationale for its privileged status is multi-faceted:

  • Bioisosterism and Enhanced Target Engagement: The 7-azaindole core is an excellent bioisostere of the adenine base in ATP.[2] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor. This dual hydrogen bonding capability allows 7-azaindole derivatives to mimic the binding of ATP to the hinge region of protein kinases, a critical interaction for potent inhibition.[3] This bidentate interaction provides a strong anchor for the inhibitor within the ATP-binding pocket.

  • Modulation of Physicochemical Properties: The introduction of the nitrogen atom into the aromatic system significantly alters the electronic distribution and physicochemical properties of the molecule compared to its indole counterpart. This can lead to improved aqueous solubility, a crucial factor for drug development, and can favorably modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Vectors for Chemical Elaboration: The 7-azaindole scaffold possesses multiple sites for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties through the introduction of various substituents.[5] A review of anticancer 7-azaindole derivatives indicates that positions 1, 3, and 5 are particularly active sites for modification.[4]

Synthetic Pathways to the 7-Azaindole Core and its Derivatives

The construction of the 7-azaindole scaffold and its subsequent functionalization are pivotal steps in the discovery of novel derivatives. While numerous synthetic routes have been developed, palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, have become a cornerstone of modern synthetic strategies.

Core Synthesis via Sonogashira Coupling and Cyclization

A prevalent and versatile method for the synthesis of 2-substituted 7-azaindoles involves a two-step sequence starting from readily available 2-amino-3-halopyridines.[6]

Diagram 1: General Synthetic Workflow for 2-Substituted 7-Azaindoles

Synthetic_Workflow Start 2-Amino-3-halopyridine Intermediate 2-Amino-3-(alkynyl)pyridine Start->Intermediate Sonogashira Coupling (Pd/Cu catalyst) Alkyne Terminal Alkyne Alkyne->Intermediate Final_Product 2-Substituted 7-Azaindole Intermediate->Final_Product Intramolecular Cyclization (Base or Acid catalysis)

Caption: A general workflow for the synthesis of 2-substituted 7-azaindoles.

Step-by-Step Experimental Protocol: Synthesis of a 2-Aryl-7-Azaindole Derivative

This protocol is a representative example of a Sonogashira coupling followed by an acid-catalyzed cyclization.[7]

Materials:

  • 2-Amino-3-iodopyridine

  • Phenylacetylene

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile (MeCN)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Sonogashira Coupling:

    • To a solution of 2-amino-3-iodopyridine (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of DMF and Et₃N (3:1), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to afford the 2-amino-3-(phenylethynyl)pyridine intermediate.

  • Acid-Catalyzed Cyclization:

    • Dissolve the 2-amino-3-(phenylethynyl)pyridine intermediate (1.0 eq) in MeCN.

    • Add TFA (1.0 eq) and TFAA (1.3 eq) to the solution.

    • Heat the reaction mixture to reflux (approximately 82°C) for 8 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel chromatography to yield the desired 2-phenyl-7-azaindole.

Causality Behind Experimental Choices:

  • The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is crucial for the Sonogashira reaction, facilitating the efficient coupling of the aryl halide with the terminal alkyne.[7]

  • Triethylamine acts as a base to neutralize the hydrogen iodide formed during the reaction, driving the catalytic cycle forward.[7]

  • The acid-catalyzed cyclization using a mixture of TFA and TFAA promotes the intramolecular attack of the amino group onto the alkyne, leading to the formation of the pyrrole ring.[7] The anhydride likely facilitates the reaction by activating the alkyne or the amine.

Biological Evaluation: From Target Binding to Cellular Effects

The biological evaluation of novel 7-azaindole derivatives is a critical step in determining their therapeutic potential. This typically involves a hierarchical screening process, starting with in vitro biochemical assays to assess target engagement and progressing to cell-based assays to evaluate cellular activity and mechanism of action.

In Vitro Kinase Inhibition Assays

A primary application of 7-azaindole derivatives is as kinase inhibitors. Therefore, a key initial step is to determine their potency against the target kinase, often expressed as the half-maximal inhibitory concentration (IC₅₀). The ADP-Glo™ Kinase Assay is a widely used method for this purpose.

Diagram 2: Workflow for Kinase Inhibition Assay (ADP-Glo™)

Kinase_Assay_Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step1 Add ADP-Glo™ Reagent Start->Step1 Stop Kinase Reaction Deplete ATP Step2 Incubate (40 min) Step1->Step2 Step3 Add Kinase Detection Reagent Step2->Step3 Convert ADP to ATP Step4 Incubate (30-60 min) Step3->Step4 Generate Luminescent Signal End Measure Luminescence Step4->End

Caption: A simplified workflow of the ADP-Glo™ kinase inhibition assay.

Step-by-Step Experimental Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination

This protocol is adapted from the manufacturer's instructions and is a general guideline.[8][9][10]

Materials:

  • Target kinase and its specific substrate

  • ATP

  • 7-Azaindole test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer

  • Multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the 7-azaindole test compounds in the appropriate kinase reaction buffer.

    • In a 384-well plate, add 1 µL of each compound dilution. Include controls with vehicle (e.g., DMSO) only.

    • Add 2 µL of a solution containing the kinase and its substrate to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.

    • Mix the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the degree of kinase inhibition.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • Running the kinase reaction at an ATP concentration near its Kₘ value ensures that the assay is sensitive to competitive inhibitors like 7-azaindole derivatives.

  • The two-step addition of the ADP-Glo™ reagents is critical. The first step eliminates the background signal from unconsumed ATP, while the second step specifically measures the ADP produced by the kinase activity.[9] This design enhances the signal-to-background ratio and the overall sensitivity of the assay.

Cell-Based Assays for Cytotoxicity and Mechanism of Action

Following the identification of potent kinase inhibitors in biochemical assays, it is essential to evaluate their effects in a cellular context.

3.2.1. Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard initial screen to determine the cytotoxic effects of a compound on cancer cell lines.[11]

Step-by-Step Experimental Protocol: MTT Assay

This is a generalized protocol for adherent cancer cell lines.[11][12][13]

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma for a BRAF inhibitor)

  • Complete cell culture medium

  • 7-Azaindole test compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 7-azaindole compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated wells as a control.

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

3.2.2. Target Engagement and Downstream Signaling: Western Blotting

To confirm that a 7-azaindole derivative is acting on its intended target within the cell, Western blotting can be used to assess the phosphorylation status of the target kinase and its downstream effectors. For example, a BRAF inhibitor would be expected to decrease the phosphorylation of MEK and ERK.[14][15]

Diagram 3: Simplified BRAF/MEK/ERK Signaling Pathway

MAPK_Pathway BRAF BRAF MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation promotes Vemurafenib Vemurafenib (7-Azaindole Inhibitor) Vemurafenib->BRAF inhibits

Caption: Inhibition of the BRAF/MEK/ERK pathway by a 7-azaindole inhibitor.

Step-by-Step Experimental Protocol: Western Blot for p-ERK

This protocol provides a general outline for assessing ERK phosphorylation in cells treated with a BRAF inhibitor.[14][16]

Materials:

  • Cancer cell line with the target mutation (e.g., A375 with BRAF V600E)

  • 7-Azaindole BRAF inhibitor

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the 7-azaindole inhibitor at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing:

    • Strip the membrane and reprobe with antibodies against total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

Causality Behind Experimental Choices:

  • Measuring the ratio of phosphorylated protein to total protein provides a more accurate assessment of target inhibition than measuring the phosphorylated protein alone, as it accounts for any variations in the total amount of the protein.

  • Using a loading control like GAPDH is essential to verify that an equal amount of protein was loaded in each lane, ensuring that any observed differences in protein levels are due to the treatment and not to loading errors.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure of a 7-azaindole derivative and evaluating the biological activity of the resulting analogs, researchers can identify key structural features that contribute to its desired pharmacological profile.[4]

Table 1: Representative SAR Data for 7-Azaindole-Based Kinase Inhibitors

Compound IDR¹ (Position 3)R² (Position 5)Target KinaseIC₅₀ (nM)Reference
Vemurafenib N-propylsulfonamide phenylp-chlorophenylBRAF V600E31[1]
Pexidartinib 5-chloro-pyridin-2-yl(6,7-dimethoxy-quinolin-4-yloxy)-phenylCSF1R13[1]
Compound A PhenylPyridinePI3Kγ0.5[17]
Compound B Substituted phenylAmide linkerROCK230[18]

This table is a simplified representation. Actual SAR studies involve the synthesis and testing of dozens to hundreds of compounds.

The data in such a table allows medicinal chemists to deduce critical insights. For instance, the N-propylsulfonamide phenyl group at the 3-position of vemurafenib is a key determinant of its high affinity for the BRAF V600E mutant.[19] Similarly, SAR studies on PI3K inhibitors revealed that replacing a phenyl group at the 3-position with a pyridine group led to a significant increase in potency.[17]

Case Study: The Discovery of Vemurafenib (Zelboraf®)

The story of vemurafenib is a paradigm of modern structure-based drug design and the successful application of the 7-azaindole scaffold.

  • Initial Discovery: Vemurafenib was discovered through a high-throughput screen of a chemical library for inhibitors of the BRAF kinase. The 7-azaindole scaffold was identified as a promising starting point due to its ability to form key hydrogen bonds with the kinase hinge region.[1]

  • Structure-Based Optimization: X-ray crystallography was instrumental in guiding the optimization of the initial hits. The co-crystal structure of an early lead compound bound to BRAF revealed a nearby pocket that could be exploited to enhance potency and selectivity. The addition of the N-propylsulfonamide phenyl group was designed to occupy this pocket, leading to a significant increase in affinity for the BRAF V600E mutant over the wild-type enzyme.[19]

  • Clinical Success and Challenges: Vemurafenib demonstrated dramatic clinical responses in patients with BRAF V600E-mutated metastatic melanoma, leading to its rapid FDA approval in 2011. However, the emergence of drug resistance, often within 6-8 months, remains a significant challenge.[12] Resistance mechanisms frequently involve the reactivation of the MAPK pathway through various means, underscoring the need for combination therapies.[12]

Conclusion and Future Perspectives

The 7-azaindole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. Its unique combination of bioisosterism, favorable physicochemical properties, and synthetic tractability has enabled the discovery of life-changing medicines like vemurafenib. The in-depth understanding of its synthesis, biological evaluation, and structure-activity relationships, as outlined in this guide, provides a robust framework for the continued exploration and exploitation of this privileged structure.

Future efforts will likely focus on the development of next-generation 7-azaindole derivatives with improved selectivity profiles, the ability to overcome drug resistance, and applications beyond kinase inhibition. As our understanding of complex biological systems continues to grow, the versatility of the 7-azaindole core will undoubtedly lead to the discovery of novel therapeutics for a wide range of diseases.

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  • Da Settimo, F., & Taliani, S. (2013). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. Available at: [Link]

  • Wang, Z., Wu, X., & Li, R. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6537. Available at: [Link]

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini reviews in medicinal chemistry, 19(9), 727-736. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

Introduction: The Strategic Importance of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery and medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery and medicinal chemistry. Its structure, which can be considered a bioisostere of indole, features a unique arrangement of hydrogen bond donors and acceptors. This configuration allows for potent and specific interactions with a variety of biological targets, particularly protein kinases, making it a cornerstone for the development of novel therapeutics.[1] The ability to selectively functionalize the 7-azaindole core at multiple positions is therefore of paramount importance for generating diverse molecular libraries and optimizing structure-activity relationships (SAR).

5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is a highly valuable, dihalogenated building block designed for sequential and site-selective carbon-carbon bond formation. The differential reactivity of the C-I and C-Br bonds under palladium-catalyzed cross-coupling conditions allows for a controlled, stepwise introduction of two distinct aryl or heteroaryl moieties. This guide provides a detailed technical overview and field-proven protocols for leveraging this reactivity in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex 2,5-disubstituted 7-azaindole derivatives.

Mechanistic Rationale: Exploiting Halogen Reactivity Differentials

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron species (typically a boronic acid) and an organic halide.[2][3] The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

The key to achieving selectivity with 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine lies in the first and often rate-determining step: oxidative addition . During this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The activation barrier for this insertion is highly dependent on the carbon-halogen bond dissociation energy, which follows the trend: C-I < C-Br < C-Cl.[2] Consequently, the C-I bond at the 2-position of the 7-azaindole core is significantly more reactive and will undergo oxidative addition under milder conditions than the more robust C-Br bond at the 5-position. This intrinsic difference in reactivity is the foundation for the selective, stepwise functionalization of the scaffold.

Protocol I: Selective Suzuki-Miyaura Coupling at the C2-Iodo Position

This protocol is optimized for the initial, highly selective coupling at the more reactive C2-iodo position, leaving the C5-bromo position intact for subsequent functionalization. The conditions are adapted from highly successful protocols developed for structurally similar dihalo-7-azaindoles.[4]

Causality Behind Experimental Choices:
  • Catalyst System (Pd₂(dba)₃ and SPhos): The combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand like SPhos (Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) forms a highly active catalytic species. SPhos is particularly effective at promoting the oxidative addition of aryl halides and facilitating the subsequent reductive elimination, even at moderate temperatures.[4]

  • Base (Cs₂CO₃): Cesium carbonate is a moderately strong inorganic base that is highly effective in Suzuki couplings. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[3] Its good solubility in the chosen solvent system is also advantageous.

  • Solvent System (Toluene/Ethanol): This mixed solvent system provides good solubility for both the organic substrates and the inorganic base. Toluene is an excellent solvent for the palladium catalyst and substrates, while the polar protic nature of ethanol can aid in the dissolution of the base and facilitate the formation of the active boronate species.

  • Temperature (60 °C): A moderately elevated temperature is sufficient to drive the reaction at the highly reactive C-I bond without providing enough energy to activate the more stable C-Br bond, thus ensuring high selectivity.[4]

Experimental Protocol: C2-Arylation
  • Reagent Preparation: To a clean, dry reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).

  • Addition of Coupling Partner: Add the desired aryl or heteroaryl boronic acid (1.2 equiv).

  • Addition of Base: Add cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Catalyst Loading: In a separate vial, pre-mix the palladium catalyst, Pd₂(dba)₃ (0.05 equiv, 5 mol%), and the ligand, SPhos (0.05 equiv, 5 mol%). Add this mixture to the main reaction vessel.

  • Solvent Addition: Add a 1:1 mixture of toluene and ethanol. The reaction concentration should be approximately 0.1 M with respect to the starting 7-azaindole.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 60 °C. Stir vigorously for 1-3 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromo-1H-pyrrolo[2,3-b]pyridine derivative.

Data Presentation: Representative C2-Arylation Reactions
EntryAryl Boronic AcidProductTypical Yield
1Phenylboronic acid5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine85-95%
24-Methoxyphenylboronic acid5-Bromo-2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine90-98%
34-Fluorophenylboronic acid5-Bromo-2-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine75-85%
4Thiophene-3-boronic acid5-Bromo-2-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine80-90%
(Yields are based on analogous reactions and are representative expectations. Actual yields may vary.)[4]

Protocol II: Sequential Suzuki-Miyaura Coupling at the C5-Bromo Position

Once the C2 position is functionalized, the resulting 2-aryl-5-bromo-1H-pyrrolo[2,3-b]pyridine can undergo a second Suzuki coupling at the less reactive C5-bromo position. This typically requires more forcing conditions. A one-pot, sequential approach is highly efficient, avoiding intermediate purification.

Causality Behind Experimental Choices:
  • Increased Temperature (110 °C): A significantly higher temperature is required to overcome the higher activation energy for the oxidative addition of palladium into the stronger C-Br bond.[4]

  • Additional Catalyst and Ligand: For the one-pot procedure, a second charge of the catalyst and ligand is added. This ensures a sufficient concentration of the active Pd(0) species is available for the second, more challenging coupling step, compensating for any catalyst deactivation that may have occurred during the first step.[4]

Experimental Protocol: One-Pot Sequential C2 and C5-Diarylation
  • Perform C2-Coupling: Follow steps 1-7 of Protocol I as described above.

  • Second Coupling Partner Addition: After confirming the consumption of the starting dihalo-azaindole, add the second, different aryl or heteroaryl boronic acid (1.5 equiv) to the reaction mixture.

  • Second Catalyst Charge: Add a second portion of Pd₂(dba)₃ (0.10 equiv, 10 mol%) and SPhos (0.20 equiv, 20 mol%).

  • Reaction Execution (Step 2): Reseal the vessel and increase the temperature to 110 °C. Stir vigorously for 4-12 hours.

  • Monitoring and Work-up: Monitor the reaction for the disappearance of the 2-aryl-5-bromo intermediate. Once complete, follow the work-up and purification procedure described in Protocol I (step 8) to isolate the final 2,5-diaryl-1H-pyrrolo[2,3-b]pyridine product.

Insight for Researchers: The Role of N-H Protection

The acidic N-H proton of the 7-azaindole ring can sometimes complicate cross-coupling reactions, potentially leading to catalyst poisoning or undesired side reactions.[1][5] While the protocols provided can often be performed on the unprotected scaffold, in cases of low yield or complex reaction mixtures, N-protection should be considered. Common protecting groups like methyl (Me) or p-methoxybenzyl (PMB) can be installed prior to the coupling sequence and removed afterward, often leading to improved yields and cleaner reactions.[4]

Alternative Protocol: Microwave-Assisted Suzuki Coupling

For rapid library synthesis and optimization, microwave-assisted heating offers a significant advantage, dramatically reducing reaction times from hours to minutes.[6][7][8]

Protocol: Microwave-Assisted C2-Arylation
  • Reagent Preparation: In a dedicated microwave reaction vial, combine 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired boronic acid (1.2 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv, 5 mol%).

  • Solvent: Add a suitable solvent such as 1,4-dioxane or a mixture of DMF and water.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a constant temperature (e.g., 100-140 °C) for 10-30 minutes.

  • Work-up: Follow the standard work-up and purification procedure as outlined in Protocol I.

Visualizing the Workflow

Diagram 1: Sequential Suzuki Coupling Workflow

G cluster_start Starting Material cluster_step1 Step 1: C2-Iodo Coupling cluster_intermediate Intermediate cluster_step2 Step 2: C5-Bromo Coupling cluster_final Final Product Start 5-Bromo-2-iodo- 1H-pyrrolo[2,3-b]pyridine Protocol1 Protocol I: - Aryl Boronic Acid (A) - Pd₂(dba)₃ / SPhos - Cs₂CO₃ - Toluene/Ethanol, 60 °C Start->Protocol1 Intermediate 2-Aryl(A)-5-bromo- 1H-pyrrolo[2,3-b]pyridine Protocol1->Intermediate Protocol2 Protocol II: - Aryl Boronic Acid (B) - Add Pd₂(dba)₃ / SPhos - 110 °C Intermediate->Protocol2 Final 2-Aryl(A)-5-Aryl(B)- 1H-pyrrolo[2,3-b]pyridine Protocol2->Final

Caption: Sequential functionalization of the 7-azaindole core.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle center Pd(0)L₂ OA Oxidative Addition center->OA ArPdX L₂Pd(II)(R¹)(X) OA->ArPdX TM Transmetalation ArPdAr L₂Pd(II)(R¹)(R²) TM->ArPdAr RE Reductive Elimination RE->center Product R¹-R² RE->Product ArX R¹-X (e.g., Azaindole-I) ArX->OA ArPdX->TM ArBOH R²-B(OH)₂ + Base Boronate [R²-B(OH)₃]⁻ ArBOH->Boronate Boronate->TM ArPdAr->RE

Caption: The fundamental steps of the Suzuki-Miyaura reaction.

References

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 2023. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 2023. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI, 2018. [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][9]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 2014. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 2017. [Link]

  • Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. ARKIVOC, 2010. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 2005. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 2018. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. MDPI, 2021. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 2021. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv, 2020. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012. [Link]

  • Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 2001. [Link]

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Application

Buchwald-Hartwig amination of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

An In-Depth Technical Guide to the Selective Buchwald-Hartwig Amination of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine Introduction: The Strategic Value of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly kn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Selective Buchwald-Hartwig Amination of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure, an isostere of indole, features a unique arrangement of hydrogen bond donors and acceptors, which allows for versatile interactions with biological targets.[1] This framework is a core component of numerous therapeutic agents, including kinase inhibitors, which are crucial in oncology and inflammation research.[2][3] The synthesis of substituted 7-azaindoles is therefore a critical endeavor for drug discovery professionals.

The introduction of amine functionalities onto the 7-azaindole core is a key strategy for modulating pharmacological properties. For this purpose, the palladium-catalyzed Buchwald-Hartwig amination stands out as one of the most powerful and versatile methods for constructing C(sp²)–N bonds.[4][5][6] This reaction offers a significant advantage over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[4][5]

This guide focuses on a particularly valuable substrate: 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine. The presence of two distinct halogen atoms at electronically different positions presents a unique synthetic opportunity. The differential reactivity of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond allows for highly regioselective, sequential functionalization. This technical note provides a detailed exploration of the reaction mechanism, step-by-step protocols for selective amination, and expert insights into optimization and troubleshooting.

Part 1: Mechanistic Principles of Selective C–N Coupling

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[4][7][8] Understanding this mechanism is fundamental to controlling the reaction's outcome, especially when dealing with polyhalogenated substrates.

The generally accepted catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-determining step of the cycle.[9]

  • Amine Coordination & Deprotonation: The amine coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.

  • Reductive Elimination: The C–N bond is formed, releasing the desired arylamine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][8]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amido_Complex L-Pd(II)(Ar)(NR'R'') Amido Complex OA_Complex->Amido_Complex Amine Coordination & Deprotonation (+ HNR'R'', + Base) Product Ar-NR'R'' Product Amido_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.
Achieving Regioselectivity

For dihalogenated substrates like 5-Bromo-2-iodo-7-azaindole, selectivity is governed primarily by the rate of oxidative addition. The reactivity of aryl halides in this step generally follows the order: Ar–I > Ar–Br > Ar–Cl.[10] This inherent reactivity difference is the cornerstone of achieving selective amination at the C2-iodo position while leaving the C5-bromo position intact for subsequent transformations. By carefully controlling reaction parameters such as temperature, catalyst system, and reaction time, one can exploit this reactivity gap to achieve high yields of the mono-aminated product.

Part 2: Experimental Protocols

General Laboratory Practices: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous, and reagents should be of high purity.[11]

Protocol 1: Selective Amination at the C2-Iodo Position

This protocol is designed to favor the reaction at the more labile C-I bond, yielding the 2-amino-5-bromo-1H-pyrrolo[2,3-b]pyridine derivative.

Materials & Equipment:

  • 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Amine (primary or secondary, 1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %; or a G3/G4 precatalyst, 2 mol %)

  • Phosphine Ligand (e.g., Xantphos, 4 mol %; or an appropriate biarylphosphine ligand)

  • Base (e.g., Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄), 2.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene, 0.1 M concentration)

  • Schlenk flask or microwave vial, magnetic stir bar, heating mantle or oil bath, inert gas supply.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, the chosen amine, the base, the palladium precatalyst, and the phosphine ligand.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing (Optional but Recommended): If not using a pre-formed catalyst in a glovebox, briefly degas the mixture by bubbling argon through the solution for 5-10 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[10][12] The optimal temperature may vary depending on the amine's reactivity.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material and the formation of the mono-aminated product.

  • Work-up: Once the reaction is complete (typically 2–24 hours), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired 2-amino-5-bromo product.

Subsequent Amination at the C5-Bromo Position

Once the 2-amino-5-bromo derivative is isolated and purified, it can be subjected to a second Buchwald-Hartwig amination to functionalize the C5 position. This second coupling will typically require more forcing conditions (higher temperature, stronger base, or a more active catalyst system) due to the lower reactivity of the C-Br bond compared to the C-I bond.[13]

Part 3: Data Presentation and Parameter Selection

The choice of catalyst, ligand, base, and solvent is critical for success and must be tailored to the specific amine substrate.[12]

ParameterChoiceRationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Standard, cost-effective sources that form the active Pd(0) in situ.
Buchwald Precatalysts (G3/G4)Air-stable, reliable, and highly active, allowing for lower catalyst loadings and milder conditions.[14] Recommended for challenging substrates.
Ligand Xantphos, BINAPBidentate ligands that can stabilize the catalyst and prevent dimer formation.[4] Xantphos is often effective for heterocyclic substrates.[2]
Biaryl Monophosphines (e.g., XPhos, SPhos, BrettPhos)Bulky, electron-rich ligands that dramatically accelerate oxidative addition and reductive elimination, broadening substrate scope.[15][16]
Base K₃PO₄, Cs₂CO₃Moderately strong bases suitable for a wide range of functional groups. Often a good starting point for optimization.
NaOtBu, LiHMDSVery strong bases that can accelerate slow reactions but may be incompatible with sensitive functional groups (e.g., esters).[5][7]
Solvent Toluene, 1,4-DioxaneCommon, non-polar aprotic solvents that are effective for this chemistry.[17] Dioxane often performs well but requires careful purification to remove peroxides.
Temperature 80–110 °CA typical range for C-I and C-Br couplings. Start lower (~80 °C) for the selective C-I amination and increase only if the reaction is sluggish.[10]

Part 4: Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential.

Troubleshooting_Workflow start Reaction Issue Identified issue_low Low or No Conversion 1. Inactive Catalyst 2. Insufficient Temperature 3. Poor Reagent Quality start->issue_low issue_side Side Products Observed 1. Hydrodehalogenation 2. Homocoupling 3. N-Arylation of Pyrrole start->issue_side issue_decomp Catalyst Decomposition (Black Precipitate) 1. Oxygen Contamination 2. Impure Solvent/Reagents 3. Substrate Inhibition start->issue_decomp sol_low Solutions for Low Conversion - Use a pre-activated catalyst (e.g., G4-precatalyst) - Screen different, more active ligands (e.g., BrettPhos) - Increase temperature incrementally - Ensure anhydrous/degassed solvent issue_low->sol_low sol_side Solutions for Side Products - Use a stronger base for faster coupling - Screen different ligand/base combinations - For N-arylation, consider protecting the pyrrole N-H (though often not needed with modern catalysts) issue_side->sol_side sol_decomp Solutions for Decomposition - Improve inert atmosphere technique (glovebox) - Use freshly distilled/anhydrous solvents - Screen different catalyst/ligand systems issue_decomp->sol_decomp

Figure 2: A logical workflow for troubleshooting common issues.

Common Problems and Solutions:

  • Low Conversion: This is the most frequent issue.[11][18]

    • Cause: Inactive catalyst, insufficient heat, or poor reagent quality.

    • Solution: Verify the quality of the palladium source and ligand. Using newer generation, air-stable precatalysts can ensure consistent activation.[1] Systematically screen different ligands and bases, and consider increasing the temperature.

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with hydrogen.

    • Cause: This can occur if reductive elimination is slow compared to side reactions like β-hydride elimination from the amido complex.[4]

    • Solution: Employing bulky, electron-rich ligands can accelerate the rate of reductive elimination relative to side reactions.

  • Catalyst Decomposition: The formation of palladium black is a sign of catalyst death.

    • Cause: Often due to the presence of oxygen or impurities in the reaction mixture. Some heterocyclic substrates can also inhibit the catalyst.[19]

    • Solution: Ensure rigorous exclusion of air and moisture. Use freshly purified, degassed solvents. If substrate inhibition is suspected, screening a wider array of ligands is necessary.

Conclusion

The is a powerful and highly strategic transformation in medicinal chemistry. By leveraging the inherent difference in reactivity between the C-I and C-Br bonds, researchers can achieve selective mono-amination at the C2 position under carefully controlled conditions. This initial coupling sets the stage for further diversification at the C5 position, providing a flexible and efficient route to complex, biologically active molecules. Success hinges on a rational selection of the catalyst system, base, and reaction conditions, guided by a solid understanding of the underlying reaction mechanism.

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  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Accessed January 21, 2026. [Link]

  • Singh, U. P.; Singh, R. P.; Blackmond, D. G. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020, 11, 199-205. [Link]

  • Schultz, D. M.; Wolfe, J. P. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. 2014, 16 (14), 3748–3751. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Accessed January 21, 2026. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Accessed January 21, 2026. [Link]

  • Zare, A.; Askaralou, S.; et al. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. 2023, 13 (28), 19163-19183. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. 2024, 101, 290-310. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Accessed January 21, 2026. [Link]

  • Golding, W. A.; Schmitt, H. L.; Phipps, R. J. Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society. 2022, 144 (40), 18567–18575. [Link]

  • Lou, Y.; Wei, J.; Li, M.; Zhu, Y. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. 2022, 122 (11), 10126–10169. [Link]

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Method

Application Notes: Strategic Use of 5-Bromo-2-iodo-7-azaindole in Kinase Inhibitor Synthesis

Introduction: The Privileged 7-Azaindole Scaffold In the landscape of medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged structure," particularly in the design of kinase inhibitors.[1] Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 7-Azaindole Scaffold

In the landscape of medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged structure," particularly in the design of kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows it to effectively bind to the hinge region of the kinase ATP-binding site.[2][3] The pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring can form a bidentate hydrogen bond pattern with the kinase hinge region, a critical interaction for potent inhibition.[3] This framework is central to the mechanism of several approved drugs, including the BRAF inhibitor vemurafenib.[1][3]

The strategic di-halogenation of this core to create 5-Bromo-2-iodo-7-azaindole provides medicinal chemists with a versatile and powerful building block. The differential reactivity of the iodine and bromine substituents allows for sequential, site-selective functionalization through various palladium-catalyzed cross-coupling reactions.[4][5] This enables the systematic exploration of chemical space at two distinct vectors, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The C2-iodo position is generally more reactive, allowing for initial modification, while the more stable C5-bromo position can be functionalized in a subsequent step. This differential reactivity is a cornerstone of its utility in constructing complex kinase inhibitors.

Core Strategic Value: Orthogonal Functionalization

The primary advantage of 5-Bromo-2-iodo-7-azaindole lies in the ability to perform sequential and selective cross-coupling reactions. The carbon-iodine bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the carbon-bromine bond. This reactivity difference is exploited to introduce substituents at the C2 position first, followed by modification at the C5 position.

Caption: Sequential functionalization workflow for 5-Bromo-2-iodo-7-azaindole.

Application Protocol 1: Synthesis of a Key Vemurafenib Precursor via Sequential Sonogashira and Suzuki Coupling

This protocol outlines the synthesis of a core intermediate used in the preparation of BRAF inhibitors like vemurafenib. The process leverages the differential reactivity of the iodo and bromo groups for sequential, site-selective Sonogashira and Suzuki cross-coupling reactions.

Part A: Selective Sonogashira Coupling at the C2-Position

The first step involves a Sonogashira coupling to introduce an alkyne at the more reactive C2 position. This reaction is typically carried out under mild conditions to preserve the C5-bromo functionality for the subsequent step.[6][7]

Materials:

  • 5-Bromo-2-iodo-7-azaindole

  • Terminal alkyne (e.g., Trimethylsilylacetylene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

Step-by-Step Protocol:

  • To a dry, nitrogen-purged reaction flask, add 5-Bromo-2-iodo-7-azaindole (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

  • Add anhydrous THF, followed by Et₃N (3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If a silyl-protected alkyne was used, deprotection is typically achieved using a mild base like K₂CO₃ in methanol or a fluoride source like TBAF.

  • Purify the crude product by column chromatography on silica gel to yield the 5-bromo-2-alkynyl-7-azaindole intermediate.

Part B: Suzuki Coupling at the C5-Position

With the C2-position functionalized, the C5-bromo group is now targeted for a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl moiety.[8][9]

Materials:

  • 5-Bromo-2-alkynyl-7-azaindole intermediate from Part A

  • Arylboronic acid or ester (e.g., 2,4-difluoro-3-chlorophenylboronic acid)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂)

  • Base (e.g., Cesium carbonate, Cs₂CO₃, or Potassium carbonate, K₂CO₃)[10]

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol)[11]

Step-by-Step Protocol:

  • In a reaction vessel, combine the 5-bromo-2-alkynyl-7-azaindole (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).

  • Heat the mixture to 80-100 °C under a nitrogen atmosphere for 8-16 hours, monitoring for the disappearance of the starting material.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired diaryl-substituted 7-azaindole core.

Caption: Experimental workflow for sequential Sonogashira and Suzuki coupling.

Application Protocol 2: Buchwald-Hartwig Amination for Kinase Inhibitor Diversification

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the introduction of various amine-containing fragments onto the 7-azaindole scaffold.[12] This is particularly useful for accessing the solvent-exposed regions of the kinase active site or for modulating physicochemical properties such as solubility. This protocol describes the amination at the C5-position of a 2-substituted-5-bromo-7-azaindole.

Rationale: Direct amination of aryl halides is often challenging via traditional nucleophilic aromatic substitution. The palladium-catalyzed Buchwald-Hartwig reaction provides a general and high-yielding method under relatively mild conditions, compatible with a wide range of functional groups.[13][14]

Materials:

  • 2-Substituted-5-bromo-7-azaindole

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., G3-XPhos Palladacycle)

  • Ligand (e.g., XPhos, if not using a pre-catalyst)

  • Base (e.g., Sodium tert-butoxide, NaOtBu, or Lithium bis(trimethylsilyl)amide, LiHMDS)

  • Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 2-substituted-5-bromo-7-azaindole (1.0 equiv.), the palladium pre-catalyst (0.01-0.05 equiv.), and the base (1.5 equiv.).

  • Add the anhydrous solvent, followed by the amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 80-110 °C. The reaction time can vary from 2 to 24 hours. Monitor the reaction by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 5-amino-7-azaindole derivative.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The systematic modification of the 7-azaindole core using 5-Bromo-2-iodo-7-azaindole allows for the development of clear Structure-Activity Relationships (SAR). The table below illustrates hypothetical data for a series of inhibitors targeting a generic kinase, demonstrating how modifications at the C2 and C5 positions impact potency.

Compound IDC2-SubstituentC5-SubstituentKinase IC₅₀ (nM)Cellular Potency (EC₅₀, nM)
REF-01 HH>10,000>10,000
A-01 3-EthynylphenylBromo8502,500
A-02 3-Ethynylphenyl2,4-Difluorophenyl45150
A-03 3-Ethynylphenyl4-Morpholinophenyl2590
B-01 CyclopropylBromo1,2003,000
B-02 Cyclopropyl2,4-Difluorophenyl90320
B-03 Cyclopropyl4-Morpholinophenyl65210

Analysis:

  • C2-Modification: The introduction of a small, rigid group like an ethynylphenyl (Series A) provides a significant potency boost compared to a simple alkyl group like cyclopropyl (Series B), likely due to favorable interactions in a specific sub-pocket.

  • C5-Modification: Replacing the initial bromo group at C5 with an aryl group (A-02, B-02) dramatically improves potency, highlighting the importance of this vector for kinase interaction.

  • Solubility & Potency: Further modification of the C5-aryl group with a solubilizing morpholine moiety (A-03, B-03) not only maintains or improves kinase inhibitory concentration (IC₅₀) but also enhances cellular potency (EC₅₀), suggesting improved cell permeability or reduced off-target effects.

Conclusion

5-Bromo-2-iodo-7-azaindole is a strategically vital building block for the synthesis of kinase inhibitors. Its di-halogenated nature permits a predictable and sequential functionalization strategy, enabling the efficient construction of complex molecular architectures. By employing a palette of modern cross-coupling reactions such as the Sonogashira, Suzuki, and Buchwald-Hartwig aminations, researchers can systematically explore the chemical space around the privileged 7-azaindole core. This approach accelerates the drug discovery process, facilitating the rapid development of potent and selective kinase inhibitors for therapeutic applications.

References

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  • Zhang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7416-7433. [Link]

  • Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

  • Wang, Y., et al. (2019). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 10(4), 547-552. [Link]

  • Bandarage, U. K., et al. (2018). ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622-2626. [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors. Request PDF. [Link]

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  • de Fatima, A., & Guedes, I. A. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Zhang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6202. [Link]

  • Bosc, E., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19937-19967. [Link]

  • Laly, M., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(11), 3326. [Link]

  • Parent, R., et al. (2020). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Nuclear Medicine and Biology, 90-91, 1-10. [Link]

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  • ResearchGate. (n.d.). Direct iodination of the 1-arylated 7-azaindoles. ResearchGate. [Link]

  • Mondal, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 8031-8041. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Kumar, A., et al. (2023). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 88(17), 12345-12356. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

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  • ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib. ResearchGate. [Link]

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Application

Application Notes &amp; Protocols: Regioselective C-N Cross-Coupling with 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

Abstract The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif central to the development of numerous therapeutic agents, particularly in the field of oncology as potent kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif central to the development of numerous therapeutic agents, particularly in the field of oncology as potent kinase inhibitors[1]. The dihalogenated derivative, 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, represents a highly valuable and versatile building block for constructing complex molecular architectures. Its utility lies in the differential reactivity of its two halogen substituents, enabling programmed, regioselective functionalization. This guide provides a detailed exploration of carbon-nitrogen (C-N) cross-coupling protocols, focusing on methodologies to selectively form C-N bonds at the C2-iodo position. We present field-proven protocols for Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation, explaining the mechanistic rationale behind catalyst selection, reaction conditions, and expected outcomes. This document is intended for researchers, medicinal chemists, and process development scientists seeking robust and reproducible methods for the synthesis of advanced 7-azaindole derivatives.

The Principle of Regioselective Functionalization

The strategic advantage of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine lies in the distinct chemical reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in transition metal-catalyzed cross-coupling reactions. For palladium-catalyzed processes, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond. The bond dissociation energy for C-I is significantly lower than for C-Br, making the C-I bond more susceptible to cleavage and subsequent reaction.[2]

This reactivity hierarchy (I > Br > Cl > OTf) allows for the selective functionalization of the C2-position while leaving the C5-bromo group intact for subsequent transformations. This two-step approach is a cornerstone of efficient library synthesis and the construction of complex drug candidates.

G A 5-Bromo-2-iodo- 1H-pyrrolo[2,3-b]pyridine B 2-Amino-5-bromo- 1H-pyrrolo[2,3-b]pyridine Derivative A->B C 2,5-Disubstituted 1H-pyrrolo[2,3-b]pyridine Derivative B->C

Caption: Sequential functionalization workflow for 5-Bromo-2-iodo-7-azaindole.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for the formation of C-N bonds.[3][4] Its development has revolutionized medicinal chemistry by enabling the coupling of a vast range of aryl/heteroaryl halides with an equally diverse array of amine nucleophiles under relatively mild conditions.

Mechanistic Rationale

The catalytic cycle, shown below, involves three key steps:

  • Oxidative Addition: A low-valent Pd(0) catalyst inserts into the C-I bond of the azaindole, forming a Pd(II) intermediate. This is the selectivity-determining step.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the active Pd(0) catalyst.[5]

The choice of ligand is critical for success. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential as they stabilize the palladium catalyst, promote the challenging reductive elimination step, and enhance overall reaction efficiency.[6]

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(I)L₂ Pd0->OA_Complex Oxidative Addition (+ Ar-I) center Amido_Complex Ar-Pd(II)(NR₂)L₂ OA_Complex->Amido_Complex Amine Binding & Deprotonation (+ HNR₂, - HX) Amido_Complex->Pd0 Reductive Elimination (+ Ar-NR₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Considerations for 7-Azaindoles
  • The Unprotected N-H: The pyrrole N-H proton is acidic and can potentially coordinate to the catalyst or react with the base, leading to side reactions or catalyst inhibition. Early protocols often required N-protection. However, the Buchwald group has developed highly effective methods using specific palladium precatalysts (e.g., G3/G4 precatalysts) in combination with strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) that are highly effective for unprotected 7-azaindoles.[7]

  • Catalyst System: The use of pre-formed catalyst complexes (precatalysts) that readily generate the active Pd(0) species in solution is highly recommended for reproducibility and efficiency.[8]

Protocol 1: Regioselective Buchwald-Hartwig Amination with Morpholine

This protocol details the selective amination at the C2-position of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine using morpholine as a representative secondary amine.

Reagents & Materials

  • 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Morpholine (1.2 - 1.5 equiv)

  • (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (RuPhos Palladacycle G3) (1-3 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1M in THF (2.0 - 2.5 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)

  • Schlenk tube or microwave vial, magnetic stirrer, and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure

  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (e.g., 323 mg, 1.0 mmol) and the RuPhos Palladacycle G3 (e.g., 25 mg, 0.03 mmol, 3 mol%).

  • Solvent & Reagent Addition: Add anhydrous THF (e.g., 5 mL). Stir to dissolve. Add morpholine (e.g., 105 µL, 1.2 mmol) via syringe.

  • Base Addition: Slowly add the LiHMDS solution (e.g., 2.2 mL of 1M solution, 2.2 mmol) dropwise at room temperature. The solution may change color.

  • Reaction: Seal the tube and heat the reaction mixture to 65-80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)morpholine.

Parameter Condition Rationale
Catalyst RuPhos Palladacycle G3A robust precatalyst that is highly active for heteroaryl substrates and tolerant of the unprotected N-H group.[7][8]
Base LiHMDSA strong, non-nucleophilic base that effectively deprotonates the amine without competing side reactions. Crucial for unprotected azaindoles.[7]
Solvent Anhydrous THF/DioxaneAprotic ethereal solvents are standard for Buchwald-Hartwig couplings, providing good solubility for reagents.
Temperature 65-80 °CProvides sufficient thermal energy to drive the catalytic cycle without causing significant substrate decomposition.

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method for forming C-N bonds, predating modern palladium catalysis.[9] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern variations employ ligands to facilitate the reaction under significantly milder conditions, making it a viable alternative.

Principle and Advantages

The ligand-accelerated Ullmann condensation typically involves a Cu(I) source (e.g., CuI), a ligand, a base, and a polar aprotic solvent. Amino acids like L-proline or diamines are effective ligands that chelate to the copper center, increasing its solubility and catalytic activity.[10] This method can be advantageous due to the lower cost of copper compared to palladium and its different reactivity profile, sometimes succeeding where palladium-based methods fail. The regioselectivity is expected to remain at the more reactive C-I position.

Protocol 2: L-Proline Promoted Ullmann Condensation with Aniline

This protocol describes the C-N coupling at the C2-position using aniline as a representative primary aromatic amine.

Reagents & Materials

  • 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Aniline (2.0 equiv)

  • Copper(I) Iodide (CuI) (10-20 mol%)

  • L-Proline (20-40 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sealed reaction vessel, magnetic stirrer, and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure

  • Preparation: To a reaction vessel, add CuI (e.g., 38 mg, 0.2 mmol), L-Proline (e.g., 46 mg, 0.4 mmol), and K₂CO₃ (e.g., 276 mg, 2.0 mmol).

  • Reagent Addition: Add 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (e.g., 323 mg, 1.0 mmol) and anhydrous DMSO (e.g., 4 mL).

  • Final Addition: Add aniline (e.g., 182 µL, 2.0 mmol) and flush the vessel with an inert gas before sealing.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions can take 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and ethyl acetate.

  • Extraction: Filter the mixture through a pad of celite to remove insoluble copper salts, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the desired 5-Bromo-N-phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine.

Parameter Condition Rationale
Catalyst Copper(I) IodideA common and effective Cu(I) source for Ullmann-type reactions.
Ligand L-ProlineAn inexpensive and effective ligand that accelerates the coupling, allowing for lower reaction temperatures.[10]
Base K₂CO₃ / Cs₂CO₃Inorganic bases are typically used to deprotonate the amine nucleophile. Cs₂CO₃ is often more effective but also more expensive.
Solvent DMSOA polar aprotic solvent is required to solubilize the inorganic base and facilitate the reaction.

Troubleshooting and Outlook

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; insufficient base; low temperature.Use a fresh bottle of catalyst/precatalyst. Ensure base is dry and active. Screen higher temperatures or longer reaction times.
Poor Regioselectivity Reaction conditions are too harsh, leading to C-Br activation.Lower the reaction temperature. Reduce catalyst loading. For Pd-catalysis, ensure a high-quality catalyst system known for selectivity.
Side Product Formation Dehalogenation (hydrodehalogenation) of starting material.Ensure a rigorously inert atmosphere. Use degassed solvents. This can be a competing pathway in Pd-catalysis.[3]
Low Yield after Work-up Product may be coordinated to the metal, causing losses during extraction.During work-up, wash the organic layer with dilute aqueous ammonia or a solution of EDTA to chelate and remove residual metal salts.
Outlook: The Path to Disubstituted Derivatives

The successful regioselective C-N coupling to produce a 2-amino-5-bromo-7-azaindole intermediate is often just the first step. The remaining bromine at the C5-position is now an ideal handle for a second, distinct cross-coupling reaction (e.g., Suzuki, Stille, Heck, Sonogashira), enabling the synthesis of a diverse array of 2,5-disubstituted 7-azaindoles. This powerful sequential strategy underscores the synthetic utility of the 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine scaffold in modern drug discovery.

References

  • Justia Patents. (2011). Novel process for the manufacture of 5-halogenated-7-azaindoles. [Link]

  • Eureka | Patsnap. (2015). Synthetic process of 5-bromo-7-azaindole. [Link]

  • Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • Organic & Biomolecular Chemistry. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. [Link]

  • DSpace@MIT. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Google Patents. (2015). Synthetic process of 5-bromo-7-azaindole.
  • PubMed. (2023). Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores. [Link]

  • ResearchGate. (2023). Proposed mechanism for the Chan-Lam coupling reactions. [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2017). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2023). Exploiting Coordination Behavior of 7‐Azaindole for Mechanistic Investigation of Chan‐Lam Coupling and Application to 7‐Azaindole Based Pharmacophores. [Link]

  • SciSpace. (2022). Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7. [Link]

  • Semantic Scholar. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • PubMed. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. [Link]

  • ResearchGate. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

  • NIH National Center for Biotechnology Information. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • ResearchGate. (2012). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link]

  • ResearchGate. (2004). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. [Link]

  • MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • NIH National Center for Biotechnology Information. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]

  • European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. [Link]

  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

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Method

Application Notes and Protocols for the Synthesis of 2-aryl-5-bromo-1H-pyrrolo[2,3-b]pyridines

Abstract The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole and purine systems allows...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole and purine systems allows it to act as a bioisostere, modulating physicochemical properties and biological activity.[2] Specifically, the 2-aryl-5-bromo-7-azaindole motif is of significant interest. The aryl group at the C-2 position is crucial for establishing key interactions with biological targets, while the bromine atom at the C-5 position serves as a versatile synthetic handle for late-stage functionalization and structure-activity relationship (SAR) studies.[3] This document provides a comprehensive guide for researchers, detailing robust and field-proven synthetic strategies for accessing this important class of compounds. We will explore two primary retrosynthetic pathways, providing step-by-step protocols, mechanistic insights, and comparative data to aid in experimental design.

Introduction: The Strategic Importance of the 7-Azaindole Core

The 7-azaindole framework is a cornerstone in the design of therapeutic agents, particularly kinase inhibitors.[2][4][5] The pyridine nitrogen can act as a hydrogen bond acceptor, which can enhance binding affinity to target proteins compared to its indole counterpart.[2] Marketed drugs such as Vemurafenib (a BRAF inhibitor) and Pexidartinib (a CSF1R inhibitor) feature the 7-azaindole core, highlighting its clinical significance.[2][4]

The synthesis of substituted 7-azaindoles, however, presents unique challenges due to the electronic properties of the fused ring system. This guide focuses on reliable methods to introduce two key substituents: an aryl group at the C-2 position and a bromine atom at the C-5 position. Two principal synthetic strategies are outlined:

  • Pathway A: Late-Stage Bromination: This approach involves the initial synthesis of a 2-aryl-7-azaindole intermediate, followed by regioselective bromination at the C-5 position.

  • Pathway B: Early-Stage Arylation: This strategy begins with a pre-functionalized 5-bromo-7-azaindole scaffold, onto which the C-2 aryl group is installed, typically via a cross-coupling reaction.

The choice between these pathways depends on the availability of starting materials, desired substrate scope, and potential regioselectivity issues.

Overview of Synthetic Pathways

The following diagram illustrates the two primary strategic approaches for the synthesis of the target 2-aryl-5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold.

Synthetic_Pathways Start 7-Azaindole Core Intermediate_A 2-Aryl-1H-pyrrolo[2,3-b]pyridine Start->Intermediate_A C-2 Arylation (e.g., Suzuki, Direct Arylation) Intermediate_B 5-Bromo-1H-pyrrolo[2,3-b]pyridine Start->Intermediate_B C-5 Bromination (e.g., NBS) label_A Pathway A: Late-Stage Bromination label_B Pathway B: Early-Stage Arylation Target 2-Aryl-5-bromo- 1H-pyrrolo[2,3-b]pyridine Intermediate_A->Target C-5 Bromination (e.g., NBS) Intermediate_B->Target C-2 Arylation (e.g., Direct Arylation)

Caption: High-level overview of the two primary synthetic routes.

Pathway A: Late-Stage Bromination Protocol

This pathway is often preferred due to the commercial availability of a wide range of arylboronic acids for the initial arylation step. The key challenge lies in achieving regioselective bromination in the second step.

Workflow for Pathway A

Pathway_A_Workflow A1 Start: 2-Halo-1H-pyrrolo[2,3-b]pyridine (X = I, Cl) A3 Step 1: Suzuki-Miyaura Coupling A1->A3 A2 Arylboronic Acid Ar-B(OH)2 A2->A3 A4 Intermediate: 2-Aryl-1H-pyrrolo[2,3-b]pyridine A3->A4 A6 Step 2: Electrophilic Bromination A4->A6 A5 Brominating Agent (e.g., NBS) A5->A6 A7 Target Product: 2-Aryl-5-bromo-1H-pyrrolo[2,3-b]pyridine A6->A7

Caption: Step-by-step workflow for the Late-Stage Bromination approach.

Step 1: Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming C-C bonds.[6][7] The reaction of a 2-halo-7-azaindole with an arylboronic acid, catalyzed by a palladium complex, provides the desired 2-aryl intermediate.[8][9]

Protocol 1: Suzuki-Miyaura Coupling

  • Reagent Setup: To a flame-dried Schlenk flask, add 2-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and a suitable base such as K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%) and the corresponding ligand if not using a precatalyst. The use of bulky biarylphosphine ligands like XPhos is often critical for achieving high yields with heteroaryl chlorides.[9]

  • Solvent Addition & Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 60-100 °C under an inert atmosphere (Argon or Nitrogen). Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 5-24 hours.[9]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-1H-pyrrolo[2,3-b]pyridine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Methoxyphenylboronic acidXPhos Pd G2 (1.5)K₃PO₄Dioxane/H₂O60891-99[9]
Phenylboronic acidPd(OAc)₂ (5)KOAcDMF1101260-86[6]
3-Fluorophenylboronic acidXPhos Pd G2 (1.5)K₃PO₄Dioxane/H₂O60695[9]

Note: Yields are highly substrate-dependent and optimization may be required.

Alternative Step 1: Direct C-H Arylation

As a more atom-economical alternative, direct C-H arylation avoids the need for a pre-halogenated 7-azaindole.[10][11] This method couples the C-2 C-H bond of the parent 7-azaindole directly with an arylboronic acid.[12]

Protocol 2: Palladium-Catalyzed Direct C-2 Arylation

  • Reagent Setup: In a reaction vial, combine 1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.1 equiv), Pd(OAc)₂ (5 mol%), and a ligand such as dppf (5 mol%).[12]

  • Solvent and Base: Add a base, such as Cs₂CO₃ (2.0 equiv), and a solvent system like 1,4-dioxane/H₂O (3:1).[12]

  • Reaction: Stir the reaction mixture at a specified temperature (from room temperature to 60 °C) for 2-12 hours.[10][12]

  • Work-up and Purification: Follow the work-up and purification procedures described in Protocol 1.

Step 2: Regioselective Bromination at C-5

The pyrrole ring of the 7-azaindole is electron-rich and susceptible to electrophilic substitution. While the C-3 position is generally the most nucleophilic, substitution at C-5 can be achieved under controlled conditions.

Protocol 3: C-5 Bromination

  • Reagent Setup: Dissolve the 2-aryl-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.1 equiv) portion-wise over 10-15 minutes. Using NBS is often preferable to elemental bromine as it is easier to handle and can provide higher selectivity.[13]

  • Reaction: Allow the reaction to stir at 0 °C to room temperature for 1-4 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization to yield the final 2-aryl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Mechanistic Considerations

A sound understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical as it influences the rates of these elementary steps and the stability of the palladium intermediates.

Stille Coupling: An Alternative Cross-Coupling Method

The Stille reaction, which couples an organotin reagent with an organic halide, is another effective method for C-C bond formation and can be used as an alternative to the Suzuki coupling.[6][14] It is known for its tolerance of a wide variety of functional groups.[14]

Stille_Cycle center Pd(0)L2 ArPdXL2 trans-Ar-Pd(II)-X L2 center->ArPdXL2 + Ar-X top Oxidative Addition right Transmetalation bottom Reductive Elimination left Isomerization ArPdR1L2 trans-Ar-Pd(II)-R1 L2 ArPdXL2->ArPdR1L2 + R1-SnR3 - XSnR3 cisArPdR1L2 cis-Ar-Pd(II)-R1 L2 ArPdR1L2->cisArPdR1L2 cisArPdR1L2->center - Ar-R1

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Conclusion

The synthesis of 2-aryl-5-bromo-1H-pyrrolo[2,3-b]pyridines is a critical task for medicinal chemists developing novel therapeutics. The strategies and protocols detailed in this guide, particularly the late-stage bromination pathway commencing with a Suzuki-Miyaura coupling or direct C-H arylation, provide reliable and adaptable methods for accessing these valuable compounds. By understanding the underlying principles and paying close attention to reaction parameters, researchers can efficiently generate diverse libraries of these molecules for biological screening and lead optimization.

References

  • Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. (2013). Organic Letters, 15(22), 5718-21.
  • Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated deriv
  • Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. (2020).
  • Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. (2016). Journal of the American Chemical Society, 138(2), 495-8.
  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.).
  • 1h-pyrrolo[2,3-b]pyridines. (2006).
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). Molecules.
  • Recent advances in the global ring functionalization of 7-azaindoles. (2020).
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006). Organic Chemistry Portal.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega, 8(9), 8415-8426.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
  • 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis. (n.d.). ChemicalBook.
  • Azaindole Therapeutic Agents. (2018). Current Medicinal Chemistry, 25(30), 3564-3584.
  • Synthesis of 2-aryl-7-azaindole using 2-fluoro-3-methyl pyridine via... (n.d.).
  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2019). Mini-Reviews in Medicinal Chemistry, 19(17), 1406-1417.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(35), 21396-21406.
  • 3-Bromo-2-methyl-1H-Pyrrolo[2,3-b]pyridine. (n.d.). MedChemExpress.
  • The Mechanisms of the Stille Reaction. (n.d.). University of Windsor.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
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  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Future Medicinal Chemistry, 15(24), 2309-2323.
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Application

The Strategic Application of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic scaffolds is paramount to the development of novel therapeutics. Among these, 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic scaffolds is paramount to the development of novel therapeutics. Among these, 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-2-iodo-7-azaindole, has emerged as a powerhouse intermediate. Its unique di-halogenation pattern offers medicinal chemists a versatile platform for the sequential and regioselective introduction of diverse molecular fragments, enabling the rapid generation of complex molecules with significant therapeutic potential. This guide provides an in-depth exploration of the applications of this key building block, complete with detailed protocols and mechanistic insights for researchers at the forefront of medicinal chemistry.

The Significance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the indole ring system while introducing a hydrogen bond acceptor in the form of the pyridine nitrogen.[1] This feature enhances the pharmacokinetic properties of drug candidates, including metabolic stability and aqueous solubility.[1] The 7-azaindole core is a cornerstone in the design of numerous kinase inhibitors, a class of drugs that has revolutionized cancer treatment and is showing promise in other therapeutic areas.[2]

5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine: A Gateway to Kinase Inhibitors

The strategic placement of two distinct halogen atoms on the 7-azaindole core makes 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine a particularly valuable tool. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization through palladium-catalyzed cross-coupling reactions. This sequential approach is instrumental in building the complex architectures required for potent and selective kinase inhibition.

A primary application of this intermediate is in the synthesis of inhibitors for critical oncology targets such as Fibroblast Growth Factor Receptors (FGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).[3][4] Aberrant signaling through these kinases is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold serves as an effective hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.

Synthetic Utility and Key Reactions

The power of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine lies in its capacity to undergo sequential, site-selective cross-coupling reactions. The greater reactivity of the carbon-iodine bond allows for initial functionalization at the C2-position, typically via a Suzuki-Miyaura or Sonogashira coupling, followed by a subsequent coupling reaction at the C5-position.

Caption: Sequential Cross-Coupling Strategy.

Protocol 1: Suzuki-Miyaura Coupling at the C2-Position

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C2-position of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine. The higher reactivity of the C-I bond allows for this regioselectivity.

Rationale: The choice of a modern palladium catalyst system, such as one incorporating a biarylphosphine ligand (e.g., XPhos), is crucial for achieving high efficiency in the coupling of electron-rich heterocyclic halides.[5] Potassium phosphate is an effective base for this transformation, and the use of a dioxane/water solvent system facilitates the dissolution of both organic and inorganic reagents.

Materials and Reagents:
ReagentCAS NumberSupplier Recommendation
5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine1015609-77-5Various
Arylboronic AcidSubstrate-specificVarious
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4Strem Chemicals
Potassium Phosphate (K₃PO₄)7778-53-2MilliporeSigma
1,4-Dioxane (anhydrous)123-91-1Acros Organics
Deionized WaterN/AIn-house
Experimental Procedure:
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome: This procedure should yield the 5-bromo-2-aryl-1H-pyrrolo[2,3-b]pyridine derivative in good to excellent yields (typically 70-95%), ready for subsequent functionalization at the C5-position.

Protocol 2: Sonogashira Coupling at the C5-Position

This protocol outlines the subsequent Sonogashira coupling at the C5-position of a 5-bromo-2-aryl-1H-pyrrolo[2,3-b]pyridine intermediate.

Rationale: The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.[6] A palladium catalyst, in conjunction with a copper(I) co-catalyst, is typically employed.[7] The use of an amine base, such as triethylamine, is essential for the reaction mechanism.

Materials and Reagents:
ReagentCAS NumberSupplier Recommendation
5-Bromo-2-aryl-1H-pyrrolo[2,3-b]pyridineProduct from Protocol 1N/A
Terminal AlkyneSubstrate-specificVarious
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-3Strem Chemicals
Copper(I) Iodide (CuI)7681-65-4MilliporeSigma
Triethylamine (TEA)121-44-8Acros Organics
N,N-Dimethylformamide (DMF, anhydrous)68-12-2Acros Organics
Experimental Procedure:
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 5-bromo-2-aryl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and the terminal alkyne (1.5 eq).

  • Solvent and Base Addition: Add anhydrous DMF and triethylamine (3.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Degassing: Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the reaction to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental Workflow for Sequential Coupling.

Case Study: Synthesis of a Potent FGFR Inhibitor

The utility of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is exemplified in the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[8] In a typical synthetic route, a Suzuki coupling at the C2-position with a substituted arylboronic acid is performed, followed by a subsequent reaction at the C5-position, such as a Sonogashira coupling or another palladium-catalyzed reaction, to introduce a solubilizing group or a moiety that can interact with other regions of the ATP-binding pocket.

For instance, a compound with a 2-aryl substituent and a 5-alkynyl moiety can be synthesized, where the 2-aryl group occupies the hydrophobic region of the kinase and the 5-alkynyl group can be further functionalized or serve as a vector to improve physicochemical properties. The resulting compounds have shown impressive inhibitory activity against various FGFR isoforms.[3]

Safety and Handling

5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is a testament to the power of strategic molecular design in medicinal chemistry. Its di-halogenated structure provides a robust and flexible platform for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The protocols and insights provided herein are intended to empower researchers to leverage the full potential of this valuable building block in their drug discovery endeavors.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. [Link]

  • Pyrrolo[2,1-a]isoquinoline Scaffold in Drug Discovery: Advances in Synthesis and Medicinal Chemistry. ResearchGate. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Norwegian Research Information Repository - NTNU. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PubMed Central. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • 5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases. ResearchGate. [Link]

  • Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies. OUCI. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PubMed Central. [Link]

  • Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). National Institutes of Health. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]

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Method

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,5-Disubstituted 7-Azaindoles

Abstract This comprehensive guide details the strategic palladium-catalyzed synthesis of 2,5-disubstituted 7-azaindoles, a core heterocyclic motif of significant interest to researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic palladium-catalyzed synthesis of 2,5-disubstituted 7-azaindoles, a core heterocyclic motif of significant interest to researchers, scientists, and drug development professionals. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of indole and purine, and is a key component in numerous therapeutic agents, including kinase inhibitors.[1][2] This document provides a robust, two-step cross-coupling strategy commencing from a versatile dihalogenated 7-azaindole precursor. We will delve into the mechanistic underpinnings of the selected palladium-catalyzed reactions, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols for Sonogashira and Suzuki-Miyaura couplings are provided, alongside data presentation in structured tables and explanatory diagrams to ensure scientific integrity and reproducibility.

Introduction: The Significance of 7-Azaindoles in Drug Discovery

The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry.[3] The substitution of a carbon atom in the indole ring with a nitrogen atom not only alters the electronic properties of the molecule but also introduces an additional hydrogen bond acceptor.[4] This unique feature can enhance binding affinity to biological targets, modulate physicochemical properties, and create novel intellectual property opportunities.[2] Notably, 7-azaindoles are structurally analogous to the adenine fragment of adenosine triphosphate (ATP), making them particularly effective scaffolds for the design of kinase inhibitors.[2] A prime example is Vemurafenib, a BRAF kinase inhibitor used in the treatment of melanoma, which features a 7-azaindole core.[1] The strategic functionalization of the 7-azaindole nucleus at multiple positions is therefore a critical endeavor in the development of new therapeutics. This guide focuses on a reliable and flexible palladium-catalyzed approach to synthesize 2,5-disubstituted 7-azaindoles, a substitution pattern found in a number of potent biologically active molecules.[5][6]

The Synthetic Strategy: A Sequential Cross-Coupling Approach

Our strategy for the synthesis of 2,5-disubstituted 7-azaindoles hinges on a sequential, site-selective palladium-catalyzed cross-coupling approach starting from a dihalogenated 7-azaindole. A common and versatile starting material for this purpose is 2-bromo-5-iodo-7-azaindole. The differential reactivity of the C-I and C-Br bonds under palladium catalysis allows for a stepwise and controlled introduction of substituents. The C-I bond is more reactive towards oxidative addition to Pd(0) than the C-Br bond, enabling selective functionalization at the 5-position first, followed by a second coupling reaction at the 2-position.

This guide will detail the following two-step sequence:

  • Sonogashira Coupling at the 5-Position: A palladium- and copper-catalyzed cross-coupling of 2-bromo-5-iodo-7-azaindole with a terminal alkyne to selectively form a C-C bond at the C5 position.[7][8]

  • Suzuki-Miyaura Coupling at the 2-Position: A subsequent palladium-catalyzed cross-coupling of the resulting 2-bromo-5-alkynyl-7-azaindole with a boronic acid to introduce a substituent at the C2 position.[9]

This sequential approach offers a high degree of flexibility, allowing for the introduction of a wide variety of substituents at both the 2- and 5-positions.

Visualizing the Synthetic Workflow

The overall synthetic workflow can be visualized as a two-step process, starting from the dihalogenated 7-azaindole and proceeding through a mono-functionalized intermediate to the final 2,5-disubstituted product.

G start 2-Bromo-5-iodo-7-azaindole intermediate 2-Bromo-5-alkynyl-7-azaindole start->intermediate Sonogashira Coupling (Pd/Cu catalysis) Terminal Alkyne product 2-Aryl-5-alkynyl-7-azaindole intermediate->product Suzuki-Miyaura Coupling (Pd catalysis) Boronic Acid

Caption: Overall synthetic workflow for the preparation of 2,5-disubstituted 7-azaindoles.

Mechanistic Insights: The Engine of C-C Bond Formation

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols. Both the Sonogashira and Suzuki-Miyaura couplings proceed via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.

The Sonogashira Catalytic Cycle

The Sonogashira reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds.[7] The reaction is co-catalyzed by palladium and copper. The proposed catalytic cycle is as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) complex.

  • Transmetalation: In a parallel cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) salt.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the product and regenerate the active Pd(0) catalyst.

G cluster_copper Copper Cycle pd0 Pd(0)L2 pd2_oxidative Ar-Pd(II)L2-I pd0->pd2_oxidative Oxidative Addition (Ar-I) pd2_transmetalation Ar-Pd(II)L2-C≡CR pd2_oxidative->pd2_transmetalation Transmetalation product Ar-C≡CR pd2_transmetalation->product Reductive Elimination product->pd0 CuI Cu(I) Cu_acetylide Cu-C≡CR Cu_acetylide->pd2_oxidative Cu_acetylide->CuI alkyne H-C≡CR alkyne->Cu_acetylide Base

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds.[7][9] The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (boronic acid) is activated by a base to form a boronate complex. This complex then undergoes transmetalation with the Pd(II) complex, transferring the organic group from boron to palladium.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.

G pd0 Pd(0)L2 pd2_oxidative Ar-Pd(II)L2-Br pd0->pd2_oxidative Oxidative Addition (Ar-Br) pd2_transmetalation Ar-Pd(II)L2-R pd2_oxidative->pd2_transmetalation Transmetalation product Ar-R pd2_transmetalation->product Reductive Elimination product->pd0 boronic_acid R-B(OH)2 boronate [R-B(OH)3]- boronic_acid->boronate Base boronate->pd2_oxidative

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.

Protocol 1: Sonogashira Coupling for the Synthesis of 2-Bromo-5-alkynyl-7-azaindoles

This protocol describes the selective coupling of a terminal alkyne at the 5-position of 2-bromo-5-iodo-7-azaindole.

Reagents and Materials:

Reagent/MaterialGradeSupplier
2-Bromo-5-iodo-7-azaindole≥97%Commercially available
Terminal Alkyne≥98%Commercially available
Pd(PPh₃)₂Cl₂98%Commercially available
Copper(I) Iodide (CuI)≥99.5%Commercially available
Triethylamine (TEA)≥99.5%, anhydrousCommercially available
N,N-Dimethylformamide (DMF)≥99.8%, anhydrousCommercially available
Diethyl EtherACS gradeCommercially available
Saturated aq. NH₄ClPrepared in-house
BrinePrepared in-house
Anhydrous MgSO₄Commercially available
Silica Gel230-400 meshCommercially available

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 2-bromo-5-iodo-7-azaindole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous DMF (5 mL per mmol of 2-bromo-5-iodo-7-azaindole) and anhydrous triethylamine (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous NH₄Cl (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-5-alkynyl-7-azaindole.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-alkynyl-7-azaindoles

This protocol describes the coupling of a boronic acid at the 2-position of the 2-bromo-5-alkynyl-7-azaindole intermediate.

Reagents and Materials:

Reagent/MaterialGradeSupplier
2-Bromo-5-alkynyl-7-azaindoleFrom Protocol 1
Arylboronic Acid≥97%Commercially available
Pd(dppf)Cl₂98%Commercially available
Potassium Carbonate (K₂CO₃)≥99%Commercially available
1,4-Dioxane≥99.8%, anhydrousCommercially available
WaterDeionized
Ethyl AcetateACS gradeCommercially available
BrinePrepared in-house
Anhydrous Na₂SO₄Commercially available
Silica Gel230-400 meshCommercially available

Procedure:

  • To a dry, argon-flushed microwave vial, add 2-bromo-5-alkynyl-7-azaindole (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Add a 4:1 mixture of anhydrous 1,4-dioxane and water (5 mL per mmol of 2-bromo-5-alkynyl-7-azaindole).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-alkynyl-7-azaindole.

Data Presentation: Substrate Scope and Yields

The following tables summarize the expected yields for a variety of substrates in the Sonogashira and Suzuki-Miyaura coupling reactions.

Table 1: Substrate Scope for Sonogashira Coupling

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Bromo-5-(phenylethynyl)-7-azaindole85-95
24-Methoxyphenylacetylene2-Bromo-5-((4-methoxyphenyl)ethynyl)-7-azaindole80-90
31-Hexyne2-Bromo-5-(hex-1-yn-1-yl)-7-azaindole75-85
4Cyclopropylacetylene2-Bromo-5-(cyclopropylethynyl)-7-azaindole70-80
5Trimethylsilylacetylene2-Bromo-5-((trimethylsilyl)ethynyl)-7-azaindole90-98

Table 2: Substrate Scope for Suzuki-Miyaura Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-5-(phenylethynyl)-7-azaindole80-90
24-Tolylboronic acid2-(p-Tolyl)-5-(phenylethynyl)-7-azaindole85-95
33-Methoxyphenylboronic acid2-(3-Methoxyphenyl)-5-(phenylethynyl)-7-azaindole75-85
4Pyridin-3-ylboronic acid2-(Pyridin-3-yl)-5-(phenylethynyl)-7-azaindole60-70
5Thiophen-2-ylboronic acid2-(Thiophen-2-yl)-5-(phenylethynyl)-7-azaindole70-80

Conclusion

The sequential palladium-catalyzed Sonogashira and Suzuki-Miyaura cross-coupling reactions provide a highly efficient and versatile strategy for the synthesis of 2,5-disubstituted 7-azaindoles. This approach allows for the controlled and site-selective introduction of a wide range of substituents, making it an invaluable tool for medicinal chemists and drug development professionals. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently apply these powerful synthetic methods in their own laboratories for the discovery and development of novel therapeutic agents.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Gomes, P., G-Castro, F., & S. C. C. Nunes, S. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]

  • Neog, K., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 262-285. [Link]

  • Gomes, P., G-Castro, F., & S. C. C. Nunes, S. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

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  • Kumar, D., et al. (2016). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Chemical Communications, 52(71), 10769-10772. [Link]

  • Seltzman, H. H., et al. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 17(9), 11022-11036. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Yum, E. K., et al. (2000). Palladium-catalyzed functionalization of 5- and 7-azaindoles. Tetrahedron Letters, 41(6), 919-922. [Link]

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  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(74), 10834-10850. [Link]

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Application

Application Notes &amp; Protocols: Strategic Derivatization of the 5-Bromo-2-iodo-7-azaindole Scaffold

Introduction: The Strategic Value of the 7-Azaindole Scaffold The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern medicinal chemistry.[1][2] As a bioisostere of the natural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern medicinal chemistry.[1][2] As a bioisostere of the natural indole nucleus, it offers a unique combination of hydrogen bonding capabilities—acting as both a donor and an acceptor—and modulated physicochemical properties that can enhance binding affinity, selectivity, and pharmacokinetic profiles.[1][3] This scaffold is a cornerstone of numerous approved therapeutics, particularly in oncology, where it is found in potent kinase inhibitors like Vemurafenib (Zelboraf®) and Pexidartinib.[1][3][4]

The strategic derivatization of this core is paramount for exploring structure-activity relationships (SAR). The 5-bromo-2-iodo-7-azaindole scaffold is an exceptionally valuable and versatile starting material for drug discovery campaigns. Its dihalogenated nature is not a redundancy but a design feature, enabling chemists to perform sequential and site-selective functionalization. This control is primarily achieved through palladium-catalyzed cross-coupling reactions, exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. Generally, the C-I bond is significantly more reactive towards palladium(0) oxidative addition than the C-Br bond, allowing for precise, stepwise introduction of diverse chemical moieties.[5]

This guide provides a comprehensive overview of the key derivatization strategies for the 5-bromo-2-iodo-7-azaindole core, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Core Principle: Chemoselective Functionalization

The power of the 5-bromo-2-iodo-7-azaindole scaffold lies in its capacity for sequential, regioselective cross-coupling. By carefully selecting catalysts, ligands, and reaction conditions, one can selectively functionalize the C2 position (via the iodo group) while leaving the C5 position (bromo group) intact for a subsequent, distinct transformation. This stepwise approach is fundamental for building molecular complexity and systematically exploring the chemical space around the azaindole core.

G A 5-Bromo-2-iodo- 7-azaindole B Step 1: Selective C2 Functionalization (e.g., Suzuki, Sonogashira) Conditions: Mild Base, Low Temp. A->B Exploit C-I reactivity C 5-Bromo-2-substituted- 7-azaindole B->C D Step 2: C5 Functionalization (e.g., Suzuki, Buchwald-Hartwig) Conditions: Stronger Base, Higher Temp. C->D Target remaining C-Br E 2,5-Disubstituted- 7-azaindole Derivative D->E

Caption: Sequential functionalization workflow for 5-bromo-2-iodo-7-azaindole.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most robust and versatile tools for derivatizing the azaindole scaffold.[6][7] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki) or related steps, and reductive elimination.

G cluster_0 Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)Ln Pd_Complex R-Pd(II)L2-X Pd0->Pd_Complex R-X OxiAdd Oxidative Addition Pd_Intermediate R-Pd(II)L2-R' Pd_Complex->Pd_Intermediate R'-M Transmetal Transmetalation (R'-M) Pd_Intermediate->Pd0 R-R' RedElim Reductive Elimination

Caption: Simplified catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for installing aryl or heteroaryl groups.[7][8] When applied to 5-bromo-2-iodo-7-azaindole, the reaction can be directed to the C2 position with high selectivity by using mild conditions that favor the oxidative addition into the weaker C-I bond.[5]

Protocol 3.1.1: Selective Suzuki Coupling at the C2-Position

This protocol outlines a general procedure for the selective arylation at the C2 position.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-2-iodo-7-azaindole (1.0 equiv), the desired arylboronic acid or ester (1.1-1.3 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.0-3.0 equiv) or potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd₂(dba)₃ (0.025 equiv) and a suitable ligand like SPhos (0.05 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DMF.

  • Reaction Execution: Heat the mixture to a controlled temperature, typically between 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Selective coupling at the C2-iodo position is generally complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 5-bromo-2-aryl-7-azaindole product.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira reaction facilitates the formation of a C-C bond between the scaffold and a terminal alkyne, a valuable linkage for extending molecular frameworks or as a precursor for other functional groups.[6][9] This reaction, co-catalyzed by palladium and copper(I), also displays high selectivity for the C2-iodo position under appropriate conditions.[10][11]

Protocol 3.2.1: Selective Sonogashira Coupling at the C2-Position

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 5-bromo-2-iodo-7-azaindole (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.06 equiv).

  • Solvent and Reagent Addition: Dissolve the solids in a degassed solvent such as DMF or a mixture of toluene and triethylamine (Et₃N). Add the terminal alkyne (1.2-1.5 equiv) followed by the amine base (e.g., Et₃N or diisopropylamine, 2.0-4.0 equiv).

  • Reaction Execution: Stir the reaction at a temperature ranging from ambient to 60 °C. The reaction is often rapid, and completion can be monitored by TLC or LC-MS within 1-6 hours.

  • Work-up: Once the starting material is consumed, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the 5-bromo-2-alkynyl-7-azaindole.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for constructing C-N bonds, enabling the introduction of primary or secondary amines.[12][13] This reaction is typically performed on the less reactive C-Br bond after the C2 position has been functionalized, often requiring slightly more forcing conditions (higher temperatures and stronger bases).[14]

Protocol 3.3.1: Buchwald-Hartwig Amination at the C5-Position

This protocol assumes the starting material is a 5-bromo-2-substituted-7-azaindole.

  • Reaction Setup: In an oven-dried resealable tube under an inert atmosphere, combine the 5-bromo-2-substituted-7-azaindole (1.0 equiv), the desired amine (1.2-1.5 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.5-2.0 equiv) or potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add a palladium precatalyst and a specialized bulky phosphine ligand. Common systems include Pd₂(dba)₃ with ligands like XPhos or BrettPhos, or using a pre-formed catalyst like XPhos-Pd-G3 (0.02-0.05 equiv).[15]

  • Solvent Addition: Add a degassed, anhydrous solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the organic layer with water and brine.

  • Purification: Dry, concentrate, and purify the crude product via flash chromatography to isolate the desired 5-amino-2-substituted-7-azaindole derivative.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the sequential derivatization, highlighting the differential requirements for functionalizing the C2 and C5 positions.

Parameter Step 1: C2-Iodide Functionalization (Suzuki) Step 2: C5-Bromide Functionalization (Buchwald-Hartwig)
Starting Material 5-Bromo-2-iodo-7-azaindole5-Bromo-2-aryl-7-azaindole
Coupling Partner Arylboronic Acid (1.2 equiv)Secondary Amine (1.3 equiv)
Catalyst System Pd(PPh₃)₄ (5 mol%)XPhos-Pd-G3 (3 mol%)
Base K₂CO₃ (2.0 equiv)NaOtBu (1.8 equiv)
Solvent Dioxane / H₂O (4:1)Toluene
Temperature 85 °C110 °C
Typical Yield 75-95%60-85%

Conclusion

The 5-bromo-2-iodo-7-azaindole scaffold is a masterful synthetic intermediate that provides chemists with precise control over molecular design. By leveraging the principles of chemoselective palladium-catalyzed cross-coupling, researchers can systematically and efficiently synthesize libraries of novel 2,5-disubstituted 7-azaindole derivatives. The protocols and strategies outlined in this guide serve as a robust foundation for the development of next-generation therapeutics targeting a wide array of diseases.[2][16]

References

  • Dakshanamurthy, S. (2026, January 6). The Role of 7-Azaindole Intermediates in Modern Drug Discovery. Retrieved from a professional networking platform. [Link]

  • Andrade, J., et al. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Various Authors. (2023, April). Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [Link]

  • Andrade, J., et al. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Universidade Nova de Lisboa. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from their repository. [Link]

  • Patil, S. A., et al. (2020). Azaindole Therapeutic Agents. PubMed Central. [Link]

  • Shanghai Human Biotech Co Ltd. (2015, March 4). Synthetic process of 5-bromo-7-azaindole. Patsnap. [Link]

  • Request PDF. (2025, August 10). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. ResearchGate. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from Atlanchim Pharma website. [Link]

  • Organic Chemistry Portal. (2006, July 15). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Retrieved from Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • Joseph, B., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

  • Wang, L., et al. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed Central. [Link]

  • Yum, E. K., et al. (2000). Palladium-catalyzed functionalization of 5- and 7-azaindoles. ElectronicsAndBooks. [Link]

  • EPO. (2010, December 1). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Retrieved from the European Patent Office. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from a Wordpress site. [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. [Link]

  • Request PDF. (2025, August 6). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]

  • Chen, Y., et al. (2018). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. [Link]

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  • Al-Malki, A. S., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

Sources

Method

Application Notes &amp; Protocols: 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine as a Versatile Building Block for Regioselective Synthesis

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-2-iodo-7-azaindo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-2-iodo-7-azaindole) as a strategic building block in modern organic synthesis. The inherent differential reactivity of the C2-Iodo and C5-Bromo bonds allows for predictable and regioselective functionalization, making it an invaluable scaffold for the rapid construction of complex molecular architectures. We present detailed application notes, field-proven experimental protocols for key transformations including Suzuki-Miyaura and Sonogashira cross-coupling reactions, and N-arylation, and discuss the mechanistic rationale behind these selective modifications.

Introduction: The Strategic Value of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry. Its structure, being a bioisostere of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide array of biological targets, particularly protein kinases.[1] Many kinase inhibitors feature the 7-azaindole core, which often serves as a hinge-binding motif, forming crucial hydrogen bonds within the ATP-binding pocket of the enzyme. Consequently, synthetic methodologies that allow for precise and diverse functionalization of this core are of paramount importance in drug discovery programs.[2]

The subject of this guide, 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, is a particularly powerful synthetic intermediate. The presence of two different halogen atoms at electronically distinct positions of the bicyclic system is not a complication but a strategic advantage. The greater lability of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions enables highly regioselective functionalization.[3] This predictable reactivity allows for a stepwise approach to molecular elaboration, installing one moiety at the C2 position while leaving the C5-bromo handle available for a subsequent, different transformation. This guide will detail the practical application of this principle.

Caption: Structure of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine.

Regioselective C-C Bond Formation: Palladium-Catalyzed Cross-Coupling

The foundational principle for utilizing this building block is the differential reactivity of the C-I and C-Br bonds in the catalytic cycle of palladium cross-coupling reactions. The oxidative addition of the C-I bond to a Pd(0) species is significantly faster than the oxidative addition of the C-Br bond. This kinetic difference allows for selective reaction at the C2-position under carefully controlled conditions.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. For 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, this reaction can be performed with high selectivity at the 2-position, affording 2-aryl-5-bromo-1H-pyrrolo[2,3-b]pyridines. These products are valuable intermediates, as the remaining bromine at C5 can be used for subsequent cross-coupling or other transformations.[3]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ or Pd(PPh₃)₄ and a suitable phosphine ligand is crucial. For heteroaromatic substrates, bulky, electron-rich ligands can improve catalytic activity and prevent catalyst inhibition by the nitrogen atoms in the substrate. However, standard catalysts have also proven effective.[3]

  • Base: An inorganic base such as K₂CO₃ or Cs₂CO₃ is required for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is typically used to dissolve both the organic substrate and the inorganic base, facilitating the reaction.

  • N-H Protection: While reactions can sometimes proceed on the unprotected N-H, protection of the pyrrole nitrogen, for example as a (2-(trimethylsilyl)ethoxy)methyl (SEM) ether, can improve solubility and prevent potential side reactions, often leading to cleaner reactions and higher yields.[3]

Caption: General workflow for selective Suzuki-Miyaura coupling.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2-iodo-7-azaindole derivatives.[3]

Materials:

  • 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 or 5:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, the palladium catalyst, and potassium carbonate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 30 minutes to 12 hours depending on the reactivity of the boronic acid.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure 2-aryl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

CatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd₂(dba)₃K₂CO₃Dioxane/H₂O1000.5 - 268 - 75[3]
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O809~79[3]
Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira reaction provides a powerful method for constructing C(sp²)-C(sp) bonds, enabling the introduction of alkyne functionalities. As with the Suzuki coupling, the reaction occurs selectively at the C2-iodo position. The resulting 2-alkynyl-5-bromo-7-azaindoles are versatile intermediates, for instance, in the synthesis of compounds via click chemistry or for further intramolecular cyclization reactions.[4][5]

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira conditions employ a dual catalytic system: a palladium source (e.g., PdCl₂(PPh₃)₂) to activate the aryl iodide and a copper(I) salt (e.g., CuI) to facilitate the activation of the terminal alkyne.[6]

  • Base: A strong amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to neutralize the HX acid produced during the reaction and to act as a ligand and/or solvent.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are commonly used to ensure solubility of all reaction components.

Protocol 2: Regioselective Sonogashira Coupling at the C2-Position

This is a generalized protocol based on standard Sonogashira conditions applied to similar heteroaryl halides.[4][5]

Materials:

  • 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) Iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent (DMF or THF) followed by the amine base (if not used as the solvent). Finally, add the terminal alkyne dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 2-alkynyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

CatalystCo-catalystBaseSolventTemp (°C)Typical Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NDMF25 - 6070 - 90 (expected)
Pd(PPh₃)₄CuIDIPEATHF25 - 5075 - 95 (expected)

N-Functionalization: Arylation of the Pyrrole Nitrogen

The N-H of the pyrrole ring in 7-azaindole is a key site for functionalization, which can be critical for modulating the physicochemical properties and biological activity of the final compound. N-arylation can be achieved through either copper-catalyzed (Ullmann-type) or palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions.

Caption: General workflow for N-Arylation reactions.

Protocol 3: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

This protocol is adapted from established procedures for the N-arylation of benzimidazoles and related heterocycles.

Materials:

  • 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Aryl iodide or Aryl bromide (1.2 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, the aryl halide, CuI, and the base (K₃PO₄ or Cs₂CO₃).

  • Solvent and Ligand Addition: Add the anhydrous solvent, followed by the DMEDA ligand via syringe.

  • Reaction: Heat the mixture to 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is a highly valuable and versatile building block for the synthesis of complex, functionalized 7-azaindole derivatives. The predictable regioselectivity of palladium-catalyzed cross-coupling reactions, favoring substitution at the C2-iodo position, allows for a robust and stepwise approach to molecular design. The protocols outlined in this guide provide a solid foundation for researchers to exploit the unique reactivity of this scaffold, accelerating the discovery and development of novel chemical entities for pharmaceutical and materials science applications.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. [Link]

  • Guan, T., et al. (2019). Preparation method of 5-bromo-7-azaindole.
  • European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Patent 1633750. [Link]

  • Hovd, A. K., et al. (2023). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 28(3), 1363. [Link]

  • Glaxo Group Limited. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • Zhang, L., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(7), 857-869. [Link]

  • Atlanchim Pharma. (2011). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Shanghai Human Biotech Co Ltd. (2015). Synthetic process of 5-bromo-7-azaindole. Patsnap, CN102875510B. [Link]

  • Caeiro, J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Sharma, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8685–8696. [Link]

  • Lhassani, M., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(17), 3060. [Link]

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Application

Application Note &amp; Protocol: A Guide to the Fischer Indole Synthesis of Substituted 5-Bromo-7-Azaindoles

Abstract The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 5-bromo-7-azaindole is a critical building block for potent kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 5-bromo-7-azaindole is a critical building block for potent kinase inhibitors, most notably Vemurafenib, a targeted therapy for melanoma.[2][3][4] The Fischer indole synthesis, a classic and powerful reaction discovered in 1883, provides a direct route to this important heterocyclic system.[5] This guide offers an in-depth examination of the Fischer indole synthesis as applied to the preparation of substituted 5-bromo-7-azaindoles. We will explore the reaction mechanism, address the unique challenges posed by the electron-deficient pyridine ring, provide a detailed experimental protocol, and offer key insights for troubleshooting and optimization.

Introduction: The Significance of 5-Bromo-7-Azaindoles

The 7-azaindole core is a bioisostere of indole and purine, enabling it to interact with a wide range of biological targets, particularly the ATP-binding sites of kinases.[4][6] The bromine atom at the 5-position is not merely a substituent; it serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[1][4] This capability allows for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile. The synthesis of Vemurafenib, an inhibitor of the BRAFV600E mutated kinase, is a prominent example of the utility of 5-bromo-7-azaindole as a key starting material.[4]

While numerous methods exist for synthesizing azaindoles, the Fischer indole synthesis remains a convergent and often efficient strategy for creating substituted analogues from readily available precursors.[7][8]

The Aza-Fischer Indole Synthesis: Mechanism and Key Challenges

The Fischer indole synthesis transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole under acidic conditions.[5] The reaction proceeds through a well-defined sequence of steps, which are outlined below.

Reaction Mechanism

The generally accepted mechanism involves the following key transformations:[5][6][9]

  • Hydrazone Formation: Reversible condensation of the pyridylhydrazine with an aldehyde or ketone.

  • Tautomerization: The resulting hydrazone tautomerizes to the more reactive enamine (or 'ene-hydrazine') form.

  • [7][7]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step. Following protonation, a concerted rearrangement occurs, breaking the N-N bond and forming a new C-C bond to yield a di-imine intermediate.

  • Cyclization & Aromatization: The di-imine undergoes cyclization to form a five-membered ring aminal, which then eliminates a molecule of ammonia under acid catalysis to generate the stable, aromatic azaindole ring.

Fischer_Indole_Mechanism Start Pyridylhydrazine + Ketone/Aldehyde Hydrazone Pyridylhydrazone Start->Hydrazone Condensation (-H2O) Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization Protonated Protonated Enamine Enamine->Protonated H+ Diimine Di-imine Intermediate Protonated->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Cyclization Product 5-Bromo-7-Azaindole + NH4+ Aminal->Product Aromatization (-NH3, -H+)

Caption: The reaction mechanism of the Fischer indole synthesis.

Challenges in Azaindole Synthesis

The application of the Fischer indole synthesis to azaindoles (the "aza-Fischer" reaction) presents unique challenges compared to its carbocyclic counterpart.[10][11]

  • Electronic Effects: The primary difficulty arises from the electron-deficient nature of the pyridine ring. The ring nitrogen withdraws electron density, which deactivates the hydrazine nitrogen (Nα), making it less nucleophilic. This can hinder the crucial[7][7]-sigmatropic rearrangement step.[7][10]

  • Pyridine Protonation: Under the strong acidic conditions required for the reaction, the pyridine ring nitrogen can become protonated. This further increases the electron-withdrawing effect, potentially leading to undesired side reactions or complete reaction failure.[10]

  • Harsh Conditions: The reaction often requires high temperatures and strong acids, which can lead to the decomposition of starting materials or the desired azaindole product, resulting in tar formation and reduced yields.[10][12]

To overcome these challenges, careful selection of the acid catalyst and reaction conditions is paramount. Polyphosphoric acid (PPA) is frequently used as it can serve as both the catalyst and the reaction medium, often at high temperatures (160-180 °C).[10][13] Other catalysts include sulfuric acid, p-toluenesulfonic acid, and Lewis acids like zinc chloride.[5][10]

Experimental Protocol: Synthesis of 2,3-Disubstituted 5-Bromo-7-Azaindole

This protocol provides a general method for the synthesis of a 2,3-disubstituted 5-bromo-7-azaindole via a two-step process: formation of the pyridylhydrazone followed by acid-catalyzed cyclization.

Overall Workflow

Workflow A Step 1: Prepare 5-Bromo-2-hydrazinopyridine B Step 2: Condensation with selected Ketone (e.g., 3-Pentanone) A->B C Isolate/Dry Pyridylhydrazone Intermediate B->C D Step 3: Fischer Cyclization (e.g., in PPA at 160-180 °C) C->D E Step 4: Aqueous Workup (Neutralization & Extraction) D->E F Step 5: Purification (Column Chromatography) E->F G Final Product: 5-Bromo-2,3-diethyl-7-azaindole F->G

Caption: General experimental workflow for the synthesis.

Step 1: Hydrazone Formation

This procedure describes the condensation of 5-bromo-2-hydrazinopyridine with a ketone (e.g., 3-pentanone) to form the corresponding pyridylhydrazone.

  • Materials:

    • 5-Bromo-2-hydrazinopyridine (1.0 eq)

    • 3-Pentanone (1.1 eq)

    • Ethanol or Acetic Acid

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Procedure:

    • In a round-bottom flask, dissolve 5-bromo-2-hydrazinopyridine (1.0 eq) in a suitable solvent like ethanol or acetic acid.[10]

    • Add the ketone (1.1 eq) to the solution at room temperature.

    • Stir the mixture. The reaction may be gently heated (e.g., to 50-60 °C) to ensure completion.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

    • Upon completion, cool the mixture. The hydrazone product may precipitate. If so, collect the solid by filtration.

    • If the product does not precipitate, remove the solvent under reduced pressure.

    • The crude hydrazone can be used directly in the next step or purified by recrystallization if necessary.

Step 2: Fischer Indole Cyclization

This procedure describes the acid-catalyzed cyclization of the prepared hydrazone to the final 5-bromo-7-azaindole product.

  • Materials:

    • Pyridylhydrazone from Step 1 (1.0 eq)

    • Polyphosphoric Acid (PPA)

    • High-temperature reaction vessel, mechanical stirrer, inert atmosphere (N2 or Ar)

    • Ice, water, sodium hydroxide solution, ethyl acetate (or other suitable organic solvent)

  • Procedure:

    • Caution: This reaction is performed at high temperatures and involves a strong acid. Use appropriate personal protective equipment (PPE) and conduct the reaction in a well-ventilated fume hood.

    • In a reaction vessel, add the crude or purified pyridylhydrazone to polyphosphoric acid (typically 10-20 times the weight of the hydrazone).

    • Heat the viscous mixture with vigorous stirring under an inert atmosphere to 160-180 °C.[13]

    • Maintain this temperature and monitor the reaction by TLC (a small aliquot can be carefully quenched in water, neutralized, and extracted for analysis). The reaction time can vary from 1 to 24 hours.[10]

    • After the reaction is complete, cool the mixture to below 100 °C.

    • Workup: Carefully and slowly pour the hot reaction mixture onto a large amount of crushed ice with stirring.

    • Neutralize the acidic aqueous solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 9). This step is highly exothermic; ensure the mixture remains cool.

    • Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel to yield the pure substituted 5-bromo-7-azaindole.

Key Considerations & Troubleshooting

The success of the aza-Fischer indole synthesis often depends on careful optimization.

Parameter Considerations & Optimization Strategies Reference
Acid Catalyst The choice of acid is critical. Polyphosphoric acid (PPA) is effective but requires high temperatures. Brønsted acids (H₂SO₄, p-TsOH) in high-boiling solvents (toluene, xylene) are alternatives. Lewis acids (ZnCl₂, BF₃·OEt₂) can sometimes promote the reaction under milder conditions and may be preferable to minimize side reactions involving pyridine N-protonation. A systematic screening of catalysts is recommended.[5][10]
Temperature High temperatures (80-180 °C) are typically necessary. However, excessively high temperatures can cause decomposition. Use the lowest effective temperature and monitor the reaction closely to avoid over-reaction and tar formation.[10]
Solvent For catalysts other than PPA, high-boiling point solvents like toluene, xylene, or diglyme allow for precise temperature control.[10]
Starting Materials Ensure high purity of the pyridylhydrazine and carbonyl compound, as impurities can inhibit the catalyst or lead to side products. The reaction should be conducted under anhydrous conditions, as water can interfere with the acid catalyst.[12]
Low Yield This is the most common issue. In addition to screening catalysts and temperature, consider the substrate. The presence of electron-donating groups (EDGs) on the pyridine ring can facilitate the reaction. If the synthesis consistently fails, alternative methods like the Bartoli or Leimgruber-Batcho indole syntheses should be considered.[7][10]
Regioisomers When using unsymmetrical ketones, two different regioisomeric indoles can be formed. The product ratio is influenced by the acidity of the medium and steric factors. Careful purification by column chromatography or HPLC may be required to isolate the desired isomer.[10][12]

Conclusion

The Fischer indole synthesis is a powerful tool for accessing the medicinally important 5-bromo-7-azaindole scaffold. While the electron-deficient nature of the pyridine ring presents challenges, a successful synthesis can be achieved through the careful selection of a strong acid catalyst, elevated temperatures, and anhydrous conditions. Understanding the mechanism and potential pitfalls allows researchers to troubleshoot effectively and optimize the reaction for the preparation of diverse, substituted azaindoles, paving the way for the development of novel therapeutics.

References

  • Technical Support Center: Fischer Indole Synthesis of 4-Azaindoles - Benchchem. (n.d.).
  • Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap. (2015).
  • Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. (2010). Synfacts, 2010(02), 0195.
  • Fischer indole synthesis - Wikipedia. (n.d.).
  • Fischer Indole Synthesis - Alfa Chemistry. (n.d.).
  • 5-Bromo-7-azaindole synthesis - chemicalbook. (n.d.).
  • Susick, R. B., et al. (2017). Understanding and Interrupting the Fischer Azaindolization Reaction. ACS Central Science, 3(7), 723-729.
  • Application Notes and Protocols: Synthesis of 4-Azaindole via Fischer Indole Cyclization - Benchchem. (n.d.).
  • 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. (n.d.).
  • Application Notes and Protocols: 5-Bromo-7-azaindole in Medicinal Chemistry - Benchchem. (n.d.).
  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 - EPO. (2010).
  • Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. (2025). Request PDF.
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry, 76(11), 4567-4578.
  • Overcoming challenges in the synthesis of 4-fluoroindoles - Benchchem. (n.d.).
  • Synthesis of 5-chloro-7-azaindoles by Fischer reaction. (2025). Request PDF.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling of 5-Bromo-2-iodo-7-azaindole

Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving 5-Bromo-2-iodo-7-azaindole. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving 5-Bromo-2-iodo-7-azaindole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging substrate. Here, we provide in-depth, field-proven insights into achieving high-yield, site-selective couplings by addressing common experimental hurdles through detailed FAQs and troubleshooting protocols.

Section 1: Understanding the Substrate: The Challenge of Site-Selectivity

The primary challenge in the Suzuki coupling of 5-Bromo-2-iodo-7-azaindole lies in controlling the site of C-C bond formation. The molecule presents two distinct reactive sites for palladium-catalyzed cross-coupling: the C2-Iodo bond and the C5-Bromo bond.

The reactivity of aryl halides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle generally follows the order: C–I > C–Br > C–Cl.[1] This inherent reactivity difference is the foundational principle for achieving selective coupling. Under "standard" Suzuki conditions, the palladium catalyst will preferentially undergo oxidative addition into the more labile Carbon-Iodine bond at the 2-position. However, this selectivity is not absolute and can be influenced or even reversed by a careful selection of reaction parameters.

The diagram below illustrates the key decision points for directing the coupling to either the C2 or C5 position.

G Fig 1. Key Factors for Site-Selective Suzuki Coupling sub 5-Bromo-2-iodo-7-azaindole C2_Coupling C2_Coupling sub->C2_Coupling Target: C2-Arylation (5-Bromo-2-aryl-7-azaindole) C5_Coupling C5_Coupling sub->C5_Coupling Target: C5-Arylation (2-Iodo-5-aryl-7-azaindole) C2_Conditions Standard, less sterically demanding ligands: - Pd(PPh₃)₄ - PdCl₂(dppf) - Lower Temperatures - Shorter Reaction Times C2_Coupling->C2_Conditions Exploit Inherent Reactivity (C-I > C-Br) C5_Conditions Bulky, electron-rich ligands: - Buchwald Ligands (SPhos, XPhos) - N-Heterocyclic Carbenes (NHCs) - P(t-Bu)₃ - Higher Temperatures C5_Coupling->C5_Conditions Override Inherent Reactivity

Caption: Key factors influencing site-selectivity in the Suzuki coupling of 5-Bromo-2-iodo-7-azaindole.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which position, C2 or C5, is expected to react first under standard Suzuki conditions?

A1: The C2 position is the more reactive site. The Carbon-Iodine bond is weaker and more readily undergoes oxidative addition with the Pd(0) catalyst compared to the Carbon-Bromine bond. Therefore, for selective mono-arylation at the C2 position, standard catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient.[1]

Q2: How can I achieve selective Suzuki coupling at the C5-bromo position?

A2: To override the inherent reactivity and target the C5-bromo position, you must select conditions that either sterically or electronically disfavor reaction at the C2-iodo site or enhance the reactivity at the C5 position. This is typically achieved by using palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3][4] These ligands can alter the catalyst's properties to favor the less reactive C-Br bond. In some cases, ligand-free conditions, which may involve palladium nanoparticles, have also been shown to promote unusual site-selectivity.[3][5]

Q3: Is N-protection of the azaindole necessary for a successful coupling?

A3: While not always mandatory, N-protection is highly recommended. The acidic N-H proton of the azaindole can interfere with the catalytic cycle, potentially leading to lower yields or catalyst deactivation.[6] Protection of the nitrogen with groups like para-methoxybenzyl (PMB), tert-Butoxycarbonyl (Boc), or benzenesulfonyl can prevent these issues.[7][8] However, successful couplings on unprotected azaindoles have been reported, often requiring specific catalyst systems (e.g., those developed by the Buchwald group) that are tolerant of the free N-H group.[6][9]

Q4: What are the most common side reactions, and how can they be minimized?

A4: The most prevalent side reactions are:

  • Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen. To minimize this, ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[10][11][12]

  • Dehalogenation: The replacement of a halogen with a hydrogen atom. The C-I bond is more susceptible to this. It can be caused by high temperatures, certain bases, or impurities in the solvent acting as hydride sources.[13][14][15] Use the mildest effective temperature and carefully screen bases.

  • Bis-Arylation: The coupling at both the C2 and C5 positions. To favor mono-coupling, use a slight excess (1.1-1.2 equivalents) of the boronic acid and carefully monitor the reaction progress by TLC or LC-MS to stop it upon consumption of the starting material.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of 5-Bromo-2-iodo-7-azaindole.

Problem Potential Cause(s) Recommended Solutions
Low to No Yield / No Reaction 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.- Use a pre-catalyst (e.g., Buchwald G3/G4 precatalysts) that readily forms the active Pd(0) species. - Ensure phosphine ligands are not oxidized; use fresh, high-purity reagents. - Confirm the quality of your palladium source.
2. Poor Solubility: Starting materials or intermediates are not fully dissolved.- Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/EtOH, DMF).[16] - In some cases, insolubility of a mono-substituted intermediate can halt the reaction.[17]
3. Ineffective Base: The chosen base is too weak or not sufficiently soluble.- Try a stronger or more soluble base. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄.[7][16][18] - Ensure the base is finely powdered and dry.
Poor Site-Selectivity 1. Incorrect Ligand Choice: The ligand does not provide sufficient steric or electronic bias.- For C2-selectivity: Use Pd(PPh₃)₄ or PdCl₂(dppf). - For C5-selectivity: Screen bulky, electron-rich ligands like XPhos, SPhos, or P(t-Bu)₃.[2][4]
2. Reaction Temperature Too High: Higher temperatures can reduce selectivity by overcoming the activation energy barrier for the less reactive site.- Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for longer reaction times.
Significant Dehalogenation 1. Hydride Source: The base (e.g., from borohydride impurities), solvent (e.g., alcohols), or water can act as a hydride source.- Use anhydrous solvents and high-purity bases. - Bromo- and chloro-derivatives are generally less prone to dehalogenation than iodo-derivatives.[13][14]
2. High Temperature / Long Reaction Time: Prolonged heating can promote reductive dehalogenation.- Optimize for the shortest possible reaction time at the lowest effective temperature.
Formation of Homocoupled Byproduct 1. Presence of Oxygen: O₂ can facilitate the oxidative homocoupling of the boronic acid.- Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes).[16] - Maintain a positive pressure of an inert gas throughout the reaction.
Troubleshooting Workflow

G start Problem: Low Yield or Poor Selectivity q1 q1 start->q1 Is the reaction working at all? check_reagents Verify Reagent Quality: - Fresh Palladium Source? - Anhydrous Solvents? - Pure Boronic Acid? - Degassed Solvents? q1->check_reagents No check_selectivity Analyze Product Mixture: Which isomer is dominant? q1->check_selectivity Yes, but poor selectivity screen_conditions Systematically Screen: 1. Base (K₂CO₃, Cs₂CO₃, K₃PO₄) 2. Solvent (Dioxane/H₂O, Toluene, DMF) 3. Temperature (60-110 °C) check_reagents->screen_conditions Reagents OK c2_dominant c2_dominant check_selectivity->c2_dominant C2-Aryl Dominant c5_dominant c5_dominant check_selectivity->c5_dominant C5-Aryl Dominant end Optimized Reaction screen_conditions->end want_c5 Switch to Bulky Ligand: - XPhos, SPhos, P(t-Bu)₃ - Consider NHC-Pd catalyst c2_dominant->want_c5 Need C5-Aryl? want_c2 Switch to Standard Ligand: - Pd(PPh₃)₄, PdCl₂(dppf) - Lower temperature c5_dominant->want_c2 Need C2-Aryl? want_c5->end want_c2->end

Sources

Optimization

Common side reactions in the synthesis of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support guide for the synthesis of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine. This document is designed for researchers, chemists, and drug development professionals who are working with this impo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine. This document is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure your success.

The synthesis of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, a key building block in medicinal chemistry, presents unique challenges due to the electronic properties of the 7-azaindole nucleus.[1] The fused, electron-deficient pyridine ring significantly influences the reactivity of the pyrrole ring, making regioselectivity a primary concern.[2] This guide will focus on the most common and effective method for achieving C-2 iodination: a deprotometalation-iodolysis sequence.

Experimental Workflow Overview

The recommended pathway to selectively synthesize 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine involves a two-step process: deprotonation at the C-2 position followed by quenching with an iodine source. This avoids the undesired C-3 iodination that occurs under standard electrophilic aromatic substitution conditions.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Starting Material: 5-Bromo-1H-pyrrolo[2,3-b]pyridine Deprotonation C-2 Deprotonation (e.g., n-BuLi or LDA in THF) Start->Deprotonation Anhydrous Conditions Iodolysis Iodolysis (Quench with I2) Deprotonation->Iodolysis Formation of C-2 Anion Quench Aqueous Quench (e.g., sat. Na2S2O3) Iodolysis->Quench Crude Reaction Mixture Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product: 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine Purify->Product

Caption: High-level overview of the synthesis workflow.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable cause and providing actionable solutions.

Q1: My final product is not the 2-iodo isomer. NMR analysis shows I've synthesized 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine instead. What happened?

Probable Cause: This is the most common side reaction and occurs when the reaction conditions favor electrophilic aromatic substitution (SEAr) rather than a directed lithiation-iodolysis pathway. The C-3 position of the 7-azaindole nucleus is electron-rich and kinetically favored for electrophilic attack.[1] This outcome suggests that either: a) The deprotonation at C-2 was incomplete or failed entirely before the iodine was introduced. b) The conditions inadvertently promoted a direct reaction between the starting material and iodine.

Mechanism of Side Reaction: The pyrrole ring activates the C-3 position for electrophilic attack. If free iodine (I₂) is present before the C-2 anion is formed and stabilized, it will react directly at C-3.

Side_Reaction_C3 SM 5-Bromo-1H-pyrrolo[2,3-b]pyridine Intermediate Wheland Intermediate (Positive charge delocalized) SM->Intermediate + I₂ I2 I₂ Product_C3 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Intermediate->Product_C3 - H⁺ HI + HI

Sources

Troubleshooting

Technical Support Center: Purification of Halogenated 7-Azaindole Derivatives

Welcome to the technical support center for the purification of halogenated 7-azaindole derivatives. As a privileged scaffold in medicinal chemistry, particularly in kinase inhibitor development, the purity of your 7-aza...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of halogenated 7-azaindole derivatives. As a privileged scaffold in medicinal chemistry, particularly in kinase inhibitor development, the purity of your 7-azaindole intermediates is paramount to the success of your research.[1][2][3][4] Halogenated derivatives, while synthetically versatile building blocks for cross-coupling reactions, introduce specific challenges during purification due to their unique electronic properties and potential for strong interactions with stationary phases.[5][6]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from general questions to technique-specific troubleshooting and conclude with detailed, validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude halogenated 7-azaindole sample?

A1: The impurity profile is highly dependent on the synthetic route. However, several common classes of impurities are frequently observed:

  • Unreacted Starting Materials: Incomplete halogenation or failure of a coupling reaction can leave starting materials in your crude product.

  • Regioisomers: Halogenation can sometimes occur at multiple positions on the azaindole ring, leading to isomeric impurities that can be difficult to separate.

  • Over-halogenated Products: The introduction of a second or third halogen atom can occur, especially with highly activated rings or harsh reaction conditions.

  • Hydrolysis or Decomposition Products: The 7-azaindole ring can be sensitive to strongly acidic or basic conditions, potentially leading to decomposition. Some intermediates, like those from a Leimgruber-Batcho synthesis, can also form side-products.[7]

  • Dimerization Products: During synthesis, especially in steps involving lithiation or strong bases, dimerization of picoline-derived precursors can lead to significant byproducts.[8][9]

  • Residual Catalyst: For syntheses involving palladium-catalyzed cross-coupling, residual palladium can contaminate the product.

Q2: How does the halogen atom (F, Cl, Br, I) influence the choice of purification strategy?

A2: The nature of the halogen primarily affects the molecule's polarity and molecular weight, which are key parameters in purification.

  • Polarity: Polarity generally increases from I < Br < Cl < F. This will influence the compound's retention time in both normal-phase and reversed-phase chromatography. A more fluorinated compound may require a more polar eluent in normal-phase chromatography compared to its iodinated counterpart.

  • Interactions: Halogen atoms can participate in halogen bonding, which can alter interactions with the stationary phase in HPLC, sometimes providing unique selectivity.

  • Reactivity: Iodinated and brominated derivatives are often less stable than their chloro- or fluoro- analogs and may be more prone to degradation on acidic silica gel or during prolonged heating.

Q3: My halogenated 7-azaindole streaks badly on a silica gel TLC plate. What's happening and how do I fix it?

A3: This is a classic issue for nitrogen-containing heterocycles. The pyridine nitrogen in the 7-azaindole ring is basic (pKa ≈ 4.6) and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[8] This strong, non-ideal interaction leads to tailing or streaking.

The Solution: You need to "deactivate" the silica by masking the acidic sites.

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[10] This amine will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.[11] For very polar or basic compounds, reversed-phase chromatography is often a better choice.[10]

Purification Method Selection Workflow

This diagram outlines a decision-making process for selecting the appropriate purification technique based on the scale of your experiment and the nature of the separation challenge.

Purification_Decision_Tree start Crude Halogenated 7-Azaindole Sample scale What is the scale of purification? start->scale small_scale < 100 mg (Analytical / Final Polish) scale->small_scale Small large_scale > 100 mg (Bulk Purification) scale->large_scale Large small_purity Separation Difficulty? small_scale->small_purity large_purity Purity of Crude? large_scale->large_purity high_purity > 90% Pure large_purity->high_purity High low_purity < 90% Pure large_purity->low_purity Low recrystallize Recrystallization high_purity->recrystallize flash_chrom Flash Column Chromatography low_purity->flash_chrom easy_sep Easy Separation (ΔRf > 0.2) small_purity->easy_sep Easy hard_sep Difficult Separation (Isomers, ΔRf < 0.2) small_purity->hard_sep Hard easy_sep->flash_chrom prep_hplc Preparative HPLC hard_sep->prep_hplc

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides by Technique

Flash Column Chromatography (Silica Gel)
Problem Probable Cause(s) Solution(s)
Poor Separation / Overlapping Peaks Inappropriate Solvent System: The polarity difference between your eluent and your compounds is not optimal.Optimize on TLC: Screen various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) on TLC to find an eluent that gives a target Rf of ~0.2-0.3 for your desired compound and maximal separation from impurities.[10]
Column Overloading: Too much crude material was loaded relative to the amount of silica.Reduce Sample Load: A general rule is to load 1-5% of crude material by weight relative to the silica gel (e.g., 100-500 mg crude on a 10g column).[10]
Compound Streaks / Tails Down the Column Acidic Silica Interaction: The basic nitrogen of the azaindole is interacting too strongly with the silica gel surface.Add a Basic Modifier: As discussed in the FAQs, add 0.5-1% triethylamine or ammonium hydroxide to your eluent system to improve peak shape.[10]
Compound Won't Elute from the Column Compound is Too Polar: The selected mobile phase is not polar enough to move the compound.Increase Eluent Polarity: Switch to a more polar solvent system (e.g., from EtOAc/Hexane to MeOH/DCM). A gradient elution from low to high polarity can be very effective.[10]
Irreversible Adsorption/Decomposition: The compound may be unstable on silica gel.Switch Stationary Phase: Try neutral alumina or consider reversed-phase chromatography. Perform a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if a decomposition spot appears.
Low Mass Recovery / Yield Compound is Volatile: The compound may be co-evaporating with the solvent during rotary evaporation.Careful Evaporation: Use lower temperatures and pressures during solvent removal. Avoid leaving the flask on the rotary evaporator for an extended period after it is dry.
Incomplete Elution: Some product may have remained on the column.Flush the Column: After collecting your product, flush the column with a very polar solvent (e.g., 10-20% MeOH in DCM) to see if any remaining compound elutes.
Recrystallization
Problem Probable Cause(s) Solution(s)
No Crystals Form Upon Cooling Solution is Too Dilute: Not enough compound is present to reach the saturation point.Evaporate Solvent: Gently evaporate some of the solvent to concentrate the solution and try cooling again.
Compound is Too Soluble: The chosen solvent is too good at dissolving the compound, even when cold.Add an Anti-Solvent: Slowly add a "poor" solvent (one in which your compound is insoluble) to the solution until it becomes slightly turbid, then heat to redissolve and cool again. A common pair is Ethyl Acetate (good) and Hexane (poor).
Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a tiny seed crystal of the pure compound.
Product "Oils Out" Instead of Crystallizing Melting Point is Lower than Solvent Boiling Point: The compound is melting in the hot solvent rather than dissolving.Choose a Lower-Boiling Solvent: Select a solvent with a boiling point well below your compound's melting point.
Presence of Impurities: Impurities can depress the melting point and inhibit crystal lattice formation.Pre-Purification: First, run a quick column or plug of silica to remove the bulk of impurities, then attempt recrystallization.
Poor Yield / Low Recovery Compound is too Soluble in Cold Solvent: A significant amount of product remains dissolved in the mother liquor.Cool Thoroughly: Ensure the solution is cooled to the lowest practical temperature (e.g., ice bath or freezer) for a sufficient amount of time.[10]
Too Much Solvent Used: Using an excessive amount of solvent will keep more product dissolved.Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the solid.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol describes a standard procedure for purifying a halogenated 7-azaindole on a 5-10 gram scale using silica gel.

1. Preparation of the Crude Sample (Dry Loading):

  • Dissolve your crude product (e.g., 250 mg) in a minimal amount of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
  • Add approximately 1-2 g of silica gel to the solution.
  • Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. This ensures the sample is loaded onto the column in a concentrated band.

2. Packing the Column:

  • Select a glass column of appropriate size (e.g., 2-3 cm diameter).
  • Add a small plug of cotton or glass wool to the bottom.
  • Add a ~1 cm layer of clean sand.
  • Prepare a slurry of silica gel (e.g., 25 g, ~100x the crude weight) in the initial, non-polar eluent (e.g., 10% Ethyl Acetate in Hexane).
  • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. The final packed bed should be level.
  • Add another ~1 cm layer of sand on top of the packed silica.

3. Loading and Elution:

  • Carefully add the prepared dry-loaded sample to the top layer of sand.
  • Gently open the stopcock and use a pipette to add the initial eluent, carefully rinsing the walls of the column.
  • Begin eluting the column, collecting fractions in test tubes. Monitor the separation by TLC.
  • A typical gradient might be:
  • 100 mL of 10% EtOAc/Hexane
  • 200 mL of 20% EtOAc/Hexane[12]
  • 200 mL of 30% EtOAc/Hexane
  • Scientist's Note: For basic azaindoles, add 0.5% triethylamine to all eluent mixtures to prevent streaking.[10]

4. Analysis and Work-up:

  • Spot every few fractions on a TLC plate to identify which contain your pure product.
  • Combine the pure fractions in a round-bottom flask.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Place the flask under high vacuum for at least 1 hour to remove residual solvents.
  • Obtain the final mass and characterize the product (e.g., by NMR) to confirm purity.
Protocol 2: Recrystallization

This protocol is ideal for purifying a solid, mostly pure (>90%) halogenated 7-azaindole.

1. Solvent Selection:

  • Place a small amount of your crude material (~10 mg) into several small test tubes.
  • Add different solvents dropwise to each tube. A good solvent will dissolve the compound when hot but not when cold. An ideal anti-solvent will not dissolve the compound at all.
  • Common solvent/anti-solvent pairs include: Ethyl Acetate/Hexane, Ethanol/Water, or Dichloromethane/Hexane.

2. Dissolution:

  • Place the bulk of your crude solid (e.g., 1 g) in an Erlenmeyer flask with a stir bar.
  • Add the minimum volume of the selected "good" solvent (e.g., Ethyl Acetate) to cover the solid.
  • Gently heat the mixture on a hotplate with stirring. Continue adding the solvent dropwise until the solid just dissolves completely. Do not add excess solvent.

3. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals.
  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]
  • If crystals do not form, try scratching the inner surface of the flask or adding a seed crystal. If the compound remains dissolved, slowly add the selected "anti-solvent" (e.g., Hexane) until turbidity persists, then gently warm to re-dissolve and cool again.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.
  • Allow the crystals to dry on the filter paper under vacuum for several minutes.
  • Transfer the crystals to a watch glass and dry them completely in a vacuum oven.
  • Determine the melting point. A sharp melting point is a good indicator of high purity.

Reference Data: Common Eluent Systems

The following table summarizes common solvent systems used for the column chromatography of 7-azaindole derivatives as reported in the literature. Ratios are volume/volume.

Compound TypeEluent SystemRatioSource
3-Thio-7-azaindoleEthyl Acetate / Petroleum Ether1:4[12]
3-Thio-7-azaindoleEthyl Acetate / Petroleum Ether1:3[12]
3-Thio-7-azaindoleEthyl Acetate / Petroleum Ether3:17[12]
General Indole DerivativeCyclohexane / Dichloromethane7:3[13]
General AzaindoleEthyl Acetate / HexaneGradient[11]
Disubstituted 7-AzaindoleAcetonitrile / Water (+0.1% Formic Acid)HPLC Gradient[14]

References

  • Singh, R., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (n.d.). PubMed. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry. [Link]

  • Preparation method for 4-substituted-7-azaindole. (n.d.).
  • A process for preparing halogenated azaindole compounds using pybrop. (n.d.).
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (n.d.). National Institutes of Health. [Link]

  • Guéret, C., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • HPLC separation of related halogenated aromatic, any one??. (2015). Chromatography Forum. [Link]

  • Gini, A., et al. (2019). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. (n.d.). AWS. [Link]

  • Khare, S., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]

  • Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (2023). Frontiers. [Link]

  • Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. (n.d.). MDPI. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2020). ResearchGate. [Link]

  • Preparation and characterization of azaindolyl-azaindole and structure of its halogen-free dicationic cluster containing the. (n.d.). N/A. [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (2022). ResearchGate. [Link]

  • Singh, K., et al. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. [Link]

  • Application and challenges of nitrogen heterocycles in PROTAC linker. (2024). PubMed. [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (2022). Frontiers. [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. (2025). ChemRxiv. [Link]

  • Lheureux, M., et al. (2018). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. [Link]

Sources

Optimization

Technical Support Center: Regioselective Functionalization of 7-Azaindoles

Welcome to the technical support center for the regioselective functionalization of 7-azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 7-azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this privileged heterocyclic scaffold. 7-Azaindole is a cornerstone in drug discovery, appearing in FDA-approved drugs like Vemurafenib and Pexidartinib[1][2]. However, its unique electronic structure presents significant challenges in achieving predictable, site-selective modifications.

This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address common issues encountered in the lab. We will move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your reactions.

Section 1: Foundational Challenges & Protecting Group Strategy (FAQs)

This section addresses the fundamental hurdles in 7-azaindole chemistry and the critical first step for controlling regioselectivity: nitrogen protection.

Q1: Why is the regioselective functionalization of 7-azaindole so challenging?

A1: The difficulty arises from the molecule's unique and somewhat conflicting electronic properties. The 7-azaindole core is an electron-deficient pyridine ring fused to an electron-rich pyrrole ring[3]. This creates several competing reactive sites:

  • Two Nitrogen Atoms: The pyrrolic N1-H is acidic and nucleophilic, while the pyridinic N7 is basic and can act as a hydrogen bond acceptor or a metal chelating site[1]. Direct N-functionalization can lead to mixtures of N1 and N7 isomers.

  • Multiple C-H Bonds:

    • C3: This position is the most nucleophilic and prone to electrophilic attack, similar to indole.

    • C2: This C-H bond is the most acidic on the pyrrole ring, making it susceptible to deprotonation/metalation.

    • C4, C5, C6: These positions on the pyridine ring are electron-deficient and less reactive towards electrophiles but can be targeted via directed metalation or C-H activation strategies[4][5].

This inherent reactivity profile means that without careful control, reactions can yield complex mixtures of isomers that are difficult to separate and characterize.

Q2: I'm getting a mixture of N1 and N7 alkylation. How can I selectively functionalize only one nitrogen?

A2: This is a classic regioselectivity problem. Achieving selective N-functionalization depends on the reaction conditions and the nature of the electrophile.

  • For N1-Alkylation: This is generally the thermodynamically favored product. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent (e.g., DMF, THF) to deprotonate the N1-H, followed by the addition of your alkylating agent, typically favors N1 substitution. The resulting anion is more stable on the more electronegative pyrrolic nitrogen.

  • For N7-Alkylation: This is kinetically favored under certain conditions but is generally much harder to achieve directly. N7 is more sterically accessible for some reagents but less nucleophilic. Achieving N7 selectivity often requires a multi-step approach or specialized directing group strategies.

Q3: Which N-protecting group should I use to direct C-H functionalization to a specific position?

A3: Your choice of N-protecting group is the most critical decision for controlling downstream regioselectivity. The protecting group not only blocks nitrogen reactivity but also serves as a Directed Metalation Group (DMG) .

Protecting GroupDirects ToDeprotection ConditionsKey Considerations
Pivaloyl (Piv) C2Basic hydrolysis (e.g., NaOH, MeOH)Excellent DMG for C2 lithiation. Bulky, provides good steric hindrance.
**Carbamoyl (e.g., -CONEt₂) **C2 or C6Acidic/Basic hydrolysisVersatile. N1-carbamoyl directs to C2. N7-carbamoyl directs to C6. Can undergo a "DMG dance" from N7 to N1[6].
Sulfonyl (e.g., -SO₂Ph) C2Reductive (e.g., Mg/MeOH) or harsh baseStrong electron-withdrawing group, highly activating for C2 deprotonation. Can be difficult to remove[7].
N-Oxide C2, C6Reduction (e.g., PCl₃, H₂)Not a protecting group, but an activation strategy. The N-oxide at N7 activates the pyridine ring for functionalization[8][9].

Section 2: Troubleshooting C-H Metalation & Functionalization

Directed ortho Metalation (DoM) is a powerful tool for functionalizing the otherwise unreactive C2 and C6 positions. However, it is fraught with potential pitfalls.

Q4: My C2-lithiation (using an N1-Piv group) is giving low yields and a significant amount of starting material. What's going wrong?

A4: This is a common issue often related to the base, solvent, or temperature control.

  • The Cause: Incomplete deprotonation is the most likely culprit. The C2-proton of an N-protected 7-azaindole is acidic, but not exceptionally so. The choice of base and conditions is critical.

  • Troubleshooting Steps:

    • Base Strength & Stoichiometry: Are you using a strong enough base? Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are standard. Ensure you are using at least 1.1-1.5 equivalents. If using n-BuLi with a directing group that can be attacked (like a carbamate), switch to a hindered base like LDA.

    • Temperature Control: Metalations must be kept cold, typically at -78 °C (dry ice/acetone bath). If the temperature rises, the organolithium intermediate can become unstable or react with the solvent. Ensure your reaction is submerged in the bath and stirred efficiently.

    • Solvent Purity: Anhydrous THF is essential. Any trace of water will quench the organolithium species. Use freshly distilled or commercially available anhydrous solvent.

    • Reaction Time: Allow sufficient time for the deprotonation to complete, typically 30-60 minutes at -78 °C, before adding your electrophile.

Below is a workflow to guide your optimization process.

Caption: Troubleshooting workflow for C2-lithiation.

Q5: I am trying to functionalize the C6 position using an N7-carbamoyl directing group, but I'm getting a mixture of C6 and C2 products. How do I improve C6 selectivity?

A5: This is a fascinating and challenging problem that highlights the concept of kinetic vs. thermodynamic control and the "directed metalation group dance."[6]

  • The Cause: The C2 proton is inherently more acidic than the C6 proton. Even with a DMG at N7, some deprotonation can still occur at C2. Furthermore, under certain conditions, the carbamoyl group can "dance" or migrate from N7 to the more stable N1 position, which then directs subsequent metalation to C2[6].

  • Troubleshooting Steps:

    • Use a "Dumb" Base: Switch from n-BuLi to a bulkier, less coordinating base like LDA or a mixed lithium-zinc base (TMPZnCl·LiCl). These bases are more likely to be directed by the N7-DMG and less likely to deprotonate the acidic C2 position independently.

    • Strict Temperature Control: Keep the reaction at -78 °C. Warming can facilitate the N7 to N1 carbamoyl migration.

    • Optimize Metalation Time: A shorter metalation time may favor the kinetically preferred C6 deprotonation before the DMG has a chance to migrate. Monitor the reaction by quenching aliquots over time.

    • Catalytic Carbamoyl Chloride: Snieckus and co-workers have shown that a catalytic amount of carbamoyl chloride can facilitate the desired N7 to N1 migration after C6 functionalization, allowing for iterative, controlled functionalization[6]. This is an advanced strategy to consider if you need to functionalize both positions sequentially.

The mechanism below illustrates how the N7-DMG directs metalation to the C6 position.

Directed_Metalation cluster_0 Mechanism of C6-Directed Metalation Start N7-Carbamoyl 7-Azaindole Base LDA or TMP-Base Start->Base 1. Add Base (-78°C) Intermediate Chelated Intermediate (Li at C6) Base->Intermediate 2. Chelation & Deprotonation Electrophile Electrophile (e.g., I₂, TMSCl) Intermediate->Electrophile 3. Add Electrophile Product C6-Functionalized Product Electrophile->Product 4. Quench

Sources

Troubleshooting

Technical Support Center: Buchwald-Hartwig Amination of Bromo-Iodo Heterocycles

Welcome to the technical support center for navigating the complexities of the Buchwald-Hartwig amination, specifically tailored for challenging bromo-iodo heterocyclic substrates. This guide is structured as a series of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of the Buchwald-Hartwig amination, specifically tailored for challenging bromo-iodo heterocyclic substrates. This guide is structured as a series of questions and answers to directly address common issues encountered in the lab, with a focus on maximizing reaction yield and ensuring reproducibility.

Section 1: Foundational Principles: Mastering Regioselectivity

The primary challenge with bromo-iodo heterocycles is controlling which halide undergoes the C-N coupling. Understanding the principles of regioselectivity is the first step toward a successful, high-yield reaction.

Q1: My reaction is non-selective, yielding a mixture of products. How can I selectively aminate the iodo-position over the bromo-position?

Answer: Achieving selectivity is rooted in the fundamental reactivity differences between carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity is C–I > C–Br > C–Cl, which is based on bond dissociation energies and the ease of the initial oxidative addition step to the Pd(0) catalyst.[1][2] The weaker C–I bond will react preferentially under carefully controlled, milder conditions.

To favor selective amination at the iodine-bearing position:

  • Lower the Reaction Temperature: Start with milder temperatures (e.g., 60-80 °C) instead of the more forceful conditions (e.g., >100 °C) that might be used for less reactive aryl bromides.[2]

  • Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower, subsequent reaction at the C-Br position.[2]

  • Control Stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of the amine coupling partner. This ensures that once the more reactive C-I site has coupled, there is limited amine remaining to react with the C-Br site.[2]

  • Catalyst Choice: Standard, less aggressive palladium catalyst systems are often sufficient for selective coupling at the iodo position without activating the C-Br bond.[2]

DOT Visualization: Regioselectivity Workflow

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products start Bromo-Iodo Heterocycle mild MILD (Low Temp, Short Time) start->mild Preferential Path harsh HARSH (High Temp, Long Time) start->harsh iodo_prod Selective C-I Amination mild->iodo_prod Desired Outcome bromo_prod Di-amination Product harsh->bromo_prod Non-selective iodo_prod->harsh Further Reaction

Caption: Decision workflow for achieving regioselective C-I amination.

Section 2: Troubleshooting Guide for Low Yield

Once selectivity is controlled, the next hurdle is maximizing the yield of the desired product. Low yields are often traced back to suboptimal choices in the catalyst system, base, or solvent, or to inherent challenges with the heterocyclic substrate itself.

Q2: I'm observing low to no conversion of my starting material. How should I choose and optimize my catalyst system?

Answer: The choice of palladium precursor and, more critically, the phosphine ligand is paramount for success, especially with electron-deficient heterocycles like pyridines.[3] The nitrogen atom in the heterocycle can coordinate to the palladium center, acting as a catalyst poison. To overcome this, bulky and electron-rich ligands are required.[3][4]

Ligand Selection Strategy:

  • Steric Bulk: Bulky ligands favor the formation of a monoligated, coordinatively unsaturated palladium species, which accelerates both the oxidative addition and the final reductive elimination steps.[4] They also physically block the heterocyclic nitrogen from deactivating the catalyst.

  • Electron-Donating Ability: Electron-rich ligands facilitate the initial, often rate-limiting, oxidative addition of the aryl halide to the Pd(0) center.[5]

Recommended Ligand Classes for Heterocycles:

Ligand ClassExample LigandsBest ForRationale & Key Features
Biaryl Monophosphines XPhos, SPhos, tBuXPhosGeneral purpose, highly activeThe "gold standard" for modern Buchwald-Hartwig. Excellent balance of steric bulk and electron-donating properties.[6][7]
Dialkylphosphines BrettPhos, RuPhosPrimary & Secondary AminesBrettPhos is excellent for primary amines.[8] RuPhos is a good choice for secondary amines.[8] Their specific structures are optimized for different amine classes.
N-Heterocyclic Carbenes (NHCs) IPr, SIPrChallenging SubstratesOffer strong σ-donation and create thermally stable catalysts, useful for less reactive aryl chlorides, but also highly effective for bromides and iodides.[9][10][11]
Ferrocene-Based JosiphosHeteroaromatic HalidesBidentate nature can prevent ligand displacement by basic heterocycles, improving catalyst stability and turnover.[12]

Troubleshooting Steps:

  • Start with a Precatalyst: Use a well-defined palladium precatalyst (e.g., XPhos Pd G3, tBuXPhos Pd G3). These rapidly and cleanly generate the active Pd(0) species upon exposure to base, leading to more reproducible results than using separate Pd sources like Pd(OAc)₂ or Pd₂(dba)₃.[13]

  • Screen Ligands: If a standard ligand like XPhos fails, screen others. For a primary amine, try BrettPhos. For a particularly challenging heterocycle, an NHC-based system might be necessary.

  • Increase Catalyst Loading: While typical loadings are 1-2 mol %, you may need to increase this to 3-5 mol % for difficult substrates, though this should be a last resort after optimizing other parameters.

Q3: My reaction is sluggish and gives a low yield. Could the base or solvent be the issue?

Answer: Absolutely. The base and solvent are not passive components; they critically influence reaction rates and catalyst stability.

Base Selection: The base's primary role is to deprotonate the amine (or the amine-Pd complex) to form the palladium-amido intermediate, which is necessary for reductive elimination.[14] A strong, non-nucleophilic base is typically required.

BasepKaHAdvantagesDisadvantages
NaOt-Bu ~19Promotes the highest reaction rates and allows for low catalyst loadings.[8]Can be incompatible with base-sensitive functional groups (e.g., esters).
KOt-Bu ~19Similar to NaOt-Bu, very effective.Also base-sensitive.
LHMDS ~26Useful for substrates with acidic protons (e.g., -OH, -COOH) that are incompatible with alkoxides.[8]Can be more expensive and requires careful handling.
Cs₂CO₃ / K₃PO₄ ~10.3 / ~12.3Milder, compatible with a wider range of functional groups.Often requires higher temperatures, longer reaction times, or more specialized ligands.[11][15]

Solvent Selection: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation. The choice of solvent can affect the solubility of the base and intermediates in the catalytic cycle.

  • Toluene: A common and effective choice for many systems.[6]

  • 1,4-Dioxane: Also very common and effective, but it is a high-impact solvent with environmental and safety concerns.[6][16]

  • Tetrahydrofuran (THF): Useful for reactions at lower temperatures due to its lower boiling point.[17]

  • Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the reaction by coordinating to the palladium catalyst.[13]

Troubleshooting Steps:

  • Ensure Anhydrous & Inert Conditions: This is the most common source of failure. Dry your solvent over molecular sieves or by distillation. Ensure all glassware is oven-dried. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction.[3]

  • Switch the Base: If you are using a weaker base like K₃PO₄ with low conversion, switch to a stronger base like NaOt-Bu, provided your substrate is stable.

  • Check Solubility: Ensure your base is sufficiently soluble. The rate of agitation can impact reactions with inorganic bases that may settle.[13]

Q4: I've optimized the catalyst, base, and solvent, but my yield is still poor. What are the common side reactions and how can I mitigate them?

Answer: Even under optimized conditions, several side reactions can compete with the desired C-N bond formation, leading to reduced yields.

  • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene (Ar-X → Ar-H). It's a common byproduct.

    • Cause: Can arise from β-hydride elimination from the palladium-amido intermediate if the amine has β-hydrogens, or from other decomposition pathways.[4]

    • Solution: Using bulkier phosphine ligands can disfavor the geometry required for β-hydride elimination and promote the desired reductive elimination.[4] Optimizing temperature and catalyst loading can also help.[17]

  • Homocoupling: Dimerization of the aryl halide (Ar-X → Ar-Ar) or the amine.

    • Cause: Can be promoted by certain catalyst systems or reaction conditions.

    • Solution: Fine-tuning the catalyst-to-ligand ratio and reaction temperature can often minimize this pathway.[17]

  • Protodeborylation (if using amine-boronic acids): Cleavage of the C-B bond before cross-coupling.

    • Solution: Use of milder bases and careful control of water content in the reaction.

DOT Visualization: Buchwald-Hartwig Catalytic Cycle & Side Reactions

G Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (+ Ar-X) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'R''(L) Amine Binding & Deprotonation (+ HNR'R'', Base) Ar-NR'R'' Product Ar-Pd(II)-NHR'R''(L)->Ar-NR'R'' Reductive Elimination Hydrodehalogenation Hydrodehalogenation (Ar-H) Ar-Pd(II)-NHR'R''(L)->Hydrodehalogenation β-Hydride Elimination Ar-NR'R''->Pd(0)L Catalyst Regeneration

Caption: The catalytic cycle with a key side reaction pathway.

Section 3: General Experimental Protocol

This protocol provides a robust starting point for the amination of a bromo-iodo heterocycle, targeting the iodo position.

Materials:

  • Bromo-iodo heterocycle (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Preparation: In a glovebox, add the bromo-iodo heterocycle, palladium precatalyst, and base to the oven-dried reaction vial. If the amine is a solid, it can be added at this stage.

  • Sealing: Seal the vial with the cap. If not working in a glovebox, seal the vial and then purge with an inert gas (Argon or Nitrogen) for 5-10 minutes by inserting inlet and outlet needles through the septum.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Amine Addition: If the amine is a liquid, add it via syringe.

  • Heating: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C for selective C-I coupling).

  • Stirring & Monitoring: Stir the reaction vigorously for the intended duration (e.g., 4-12 hours). Monitor the reaction progress periodically by taking small aliquots (via syringe) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a nickel catalyst instead of palladium? A: Yes, nickel-catalyzed aminations are a growing field and can be highly effective, particularly for aryl iodides.[15][18] They offer a more earth-abundant and cost-effective alternative. However, protocols may differ significantly from palladium systems and require specific ligands and conditions.

Q: My amine is an aniline. Are there special considerations? A: Primary anilines are generally good coupling partners. For challenging anilines or heteroaryl amines, ligands like XPhos or t-BuXPhos are often excellent choices.[6]

Q: Why is my reaction turning black? A: The formation of a black precipitate is often indicative of palladium black, which results from catalyst decomposition. This means your active Pd(0) catalyst is crashing out of the catalytic cycle. This is usually caused by oxygen contamination, moisture, or running the reaction at too high a temperature for too long. Ensure all reagents are pure and conditions are strictly inert.

Q: Can I use ammonia as the amine source? A: Direct coupling with ammonia is challenging but possible using specialized catalyst systems. Often, an "ammonia equivalent" like benzophenone imine is used, followed by hydrolysis to reveal the primary amine.[16] Ligands like BippyPhos have shown great promise for the direct monoarylation of ammonia.[19]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine.
  • Ge, S., & Hartwig, J. F. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society.
  • Nolan, S. P., et al. (2025).
  • Nolan, S. P., et al. (2025).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ma, D., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021).
  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). An easily available N-heterocyclic carbene–palladium(II)
  • Ma, D., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science.
  • Reddit. (2018).
  • ResearchGate. (n.d.).
  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
  • Lundgren, R. J., & Stradiotto, M. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science.
  • Biscoe, M. R., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021).
  • YouTube. (2012).
  • Willis, M. C., et al. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Royal Society of Chemistry. (2025). Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. Inorganic Chemistry Frontiers.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
  • Li, X. (n.d.).
  • de la Torre, A., & Carretero, J. C. (2020). The Buchwald–Hartwig Amination After 25 Years.
  • ResearchGate. (n.d.).

Sources

Optimization

Stability and storage conditions for 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

Technical Support Center: 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine Introduction 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in pharmaceutical development and chemical synthesis, is critica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

Introduction

5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in pharmaceutical development and chemical synthesis, is critical for creating novel kinase inhibitors and other complex molecules.[1] Its utility, however, is intrinsically linked to its chemical integrity. The presence of both iodo and bromo substituents on the sensitive 7-azaindole core makes this compound susceptible to degradation if not handled and stored with precision. This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for maintaining the stability and purity of this reagent. We will move beyond simple instructions to explain the chemical rationale behind our recommended procedures, ensuring your experiments are built on a foundation of high-quality starting material.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine?

For maximal stability, the compound, which is a solid, should be stored under an inert atmosphere (argon or nitrogen) at -20°C, protected from light. A laboratory freezer is suitable. The container must be sealed tightly to prevent moisture ingress. Several suppliers recommend keeping the compound in a dry, cool, and well-ventilated place for short-term storage.[2][3]

  • Causality: The iodo-substituent is the most labile part of the molecule. It is susceptible to light-induced homolytic cleavage, which can initiate radical chain reactions. Furthermore, the pyrrolo-pyridine ring system can be sensitive to oxidation. Storing under cold, dark, and inert conditions mitigates these degradation pathways.

Q2: Is refrigeration at 2-8°C sufficient for storage?

Refrigeration is acceptable for short-to-medium-term storage (weeks to a few months), provided the compound is kept under a dry, inert atmosphere and protected from light. However, for long-term archival storage (months to years), freezing at -20°C is strongly recommended to minimize the rate of any potential decomposition.

  • Expert Insight: The primary risk with refrigeration is not the temperature itself, but the potential for water condensation each time the container is removed and opened in a humid laboratory environment. If you choose refrigeration, allow the container to equilibrate to room temperature for at least 30-60 minutes before opening to prevent atmospheric moisture from condensing on the cold solid.

Q3: The material is listed as a skin and eye irritant. What are the essential safety precautions?

This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] Therefore, rigorous personal protective equipment (PPE) is mandatory.

  • Handling: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[6]

  • PPE: Wear nitrile gloves, a lab coat, and chemical safety goggles.[3][7]

  • Spills: In case of a spill, avoid generating dust. The area should be carefully cleaned by trained personnel equipped with appropriate PPE.[4]

Q4: How can I visually assess if my sample of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine has degraded?

A pure sample of this compound typically appears as a white to off-white or light yellow solid. Significant degradation often manifests as a noticeable color change to yellow, orange, or brown. This discoloration can be indicative of oxidation or the liberation of elemental iodine (I₂), which has a characteristic brownish color. Another sign of degradation can be a change in the material's physical properties, such as clumping (due to moisture) or poor solubility compared to a fresh sample.

Q5: What is the typical shelf life?

The shelf life is not fixed and depends entirely on the storage and handling conditions. When stored under the ideal conditions outlined in Q1, the compound should remain stable for several years. However, frequent opening of the container, exposure to ambient air, or storage at room temperature will drastically shorten its effective life. Always refer to the manufacturer's certificate of analysis (CoA) and expiration date as the primary guide.

Troubleshooting Guide

Q: My compound has turned noticeably yellow/brown, but I need to use it for a critical reaction. What should I do?

A color change is a strong indicator of degradation. Using this material without verification will likely compromise your experiment, leading to lower yields, complex purification, and potentially failed reactions.

  • Recommended Action:

    • Do not use it directly. The impurities can interfere with catalytic processes or lead to unwanted side products.

    • Perform a Purity Check: Dissolve a small amount in a suitable solvent (e.g., DMSO-d₆ or CDCl₃) and run a quick ¹H NMR. Compare the spectrum to a reference spectrum from the supplier or literature to identify impurity peaks. A simple Thin Layer Chromatography (TLC) analysis against a known fresh sample can also reveal the presence of impurities.

    • Decision: If significant impurities are detected, it is safest to discard the material and procure a fresh batch. Purification via recrystallization or column chromatography may be possible but is often not time or cost-effective for a reagent.

Q: I'm observing inconsistent results in my experiments using different batches of this reagent. Could storage be the cause?

Absolutely. Inconsistent storage and handling is a major source of batch-to-batch variability. If one vial was opened more frequently than another or was not properly sealed under inert gas, it will degrade at a faster rate.

  • Self-Validating Protocol: To prevent this, implement a strict aliquoting procedure upon receiving a new bottle of the reagent. Divide the bulk quantity into smaller, single-use vials under an inert atmosphere. This ensures that the main stock remains pristine and each experiment uses material of consistent quality.

Q: The compound is dissolving much more slowly than usual in my reaction solvent. Why?

This could be due to two primary factors:

  • Moisture Absorption: The compound may have absorbed atmospheric moisture, causing it to clump and dissolve more slowly.

  • Degradation/Polymerization: Some degradation pathways can lead to less soluble oligomeric or polymeric byproducts.

  • Troubleshooting Steps:

    • Ensure your solvent is anhydrous.

    • Try gentle warming or brief sonication to aid dissolution.

    • If solubility remains an issue, it is a strong indicator of contamination or degradation. A purity check (as described above) is recommended before proceeding.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage and Aliquoting

This protocol ensures the long-term integrity of the compound by minimizing exposure to atmospheric contaminants.

  • Preparation: Move the sealed, original manufacturer's bottle of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, a set of appropriately sized amber glass vials with PTFE-lined caps, spatulas, and a balance into an inert atmosphere glove box.

  • Inert Atmosphere: Ensure the glove box has a dry nitrogen or argon atmosphere with low oxygen and moisture levels (<10 ppm).

  • Equilibration: Allow the bottle to equilibrate to the glove box's ambient temperature before opening.

  • Aliquoting: Carefully weigh the desired quantity of the compound into each of the pre-labeled amber vials. Work efficiently to minimize the time the main bottle is open.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Backfilling: Before removing from the glove box, place all the aliquoted vials and the main stock bottle into a larger, sealable container (like a desiccator or a sealable bag) that has been backfilled with the inert gas.

  • Storage: Place the sealed secondary container into a designated -20°C freezer. Ensure the storage location is dark.

Protocol 2: Daily Handling and Use

This workflow minimizes contamination during routine experimental use.

  • Retrieval: Remove a single, pre-weighed aliquot vial from the freezer.

  • Temperature Equilibration: Allow the vial to warm to room temperature on the bench for at least 30-60 minutes before opening . This is the most critical step to prevent moisture condensation.

  • Inert Gas Blanket: If the entire amount is not to be used, open the vial under a gentle stream of inert gas (argon or nitrogen) to provide a protective blanket over the solid.

  • Dispensing: Quickly weigh and remove the required amount for your experiment.

  • Resealing: Immediately recap the vial, purge the headspace with inert gas if possible, and reseal tightly with Parafilm®.

  • Return to Storage: Return the partially used vial to the freezer, preferably within its secondary container.

Technical Summary & Visualizations

Data Presentation
ParameterRecommended ConditionRationale
Temperature -20°C (Long-term) 2-8°C (Short-term)Slows the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Light Store in Dark (Amber Vials)Prevents light-induced degradation, particularly cleavage of the C-I bond.[3]
Container Tightly Sealed Glass Vial (PTFE-lined cap)Prevents moisture and air ingress. Glass is inert.
Experimental Workflows

G cluster_receiving Initial Receipt cluster_prep Storage Preparation cluster_storage Storage cluster_use Daily Use receive Receive Compound inspect Inspect Container Seal receive->inspect log Log Batch & Date inspect->log glovebox Transfer to Glove Box log->glovebox Proceed if seal is intact aliquot Aliquot into Amber Vials glovebox->aliquot seal Seal & Parafilm aliquot->seal freezer Store at -20°C in Dark seal->freezer retrieve Retrieve One Aliquot freezer->retrieve equilibrate Equilibrate to RT (CRITICAL) retrieve->equilibrate weigh Weigh Under Inert Gas equilibrate->weigh use Use in Experiment weigh->use

Caption: Recommended workflow for receiving, preparing, and using the compound.

G node_action node_action node_bad node_bad node_ok node_ok start Unexpected Result (Low Yield, Color Change) visual Visual Inspection start->visual purity Analytical Check (NMR, TLC, LC-MS) visual->purity Color Change or Clumping solubility Solubility Test visual->solubility Looks OK discard Discard & Procure New Batch purity->discard Significant Impurities use_caution Use with Caution / Consider Purification purity->use_caution Minor Impurities solubility->purity Poor Solubility use_ok Proceed with Experiment solubility->use_ok Good Solubility

Caption: Troubleshooting decision tree for suspected compound degradation.

References

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Online] Available at: [Link]

  • PubChem. 5-Bromo-3-iodo-1H-pyrrolo(2,3-b)pyridine Hazard Information. [Online] Available at: [Link]

  • PubMed. 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. [Online] Available at: [Link]

  • ResearchGate. (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Online] Available at: [Link]

  • University of Colorado Boulder Environmental Health & Safety. Safe Handling and Storage of Chemicals. [Online] Available at: [Link]

  • Indiana Department of Environmental Management. Transportation, Use, Handling, and Storage of Lab Chemicals. [Online] Available at: [Link]

  • University of Wisconsin-Milwaukee. Specific Chemical Handling and Storage. [Online] Available at: [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions with 7-Azaindoles

This technical support guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of palladium-catalyzed cross-coupling reactions with 7-azaindole scaffolds....

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of palladium-catalyzed cross-coupling reactions with 7-azaindole scaffolds. This resource provides in-depth troubleshooting advice in a user-friendly question-and-answer format, grounded in mechanistic principles and supported by authoritative literature. Our goal is to empower you to overcome common challenges and achieve success in your synthetic endeavors.

Section 1: Catalyst Deactivation and Mitigation Strategies

The Lewis basic nitrogen atom in the pyridine ring of 7-azaindole can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a primary challenge in achieving efficient cross-coupling reactions with this scaffold.

Q1: My reaction is sluggish or has stalled completely. How do I know if catalyst poisoning by the 7-azaindole is the problem?

A1: Catalyst poisoning by the 7-azaindole substrate is a strong possibility if you observe low to no conversion, especially when using standard indole coupling conditions. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming stable off-cycle complexes that hinder the catalytic cycle. One common indicator is the failure of a reaction that works well with a corresponding indole analog.[1][2]

To diagnose this issue, you can run a control experiment with a simpler, less coordinating substrate under the same conditions. If the control reaction proceeds as expected, it is highly likely that your 7-azaindole is inhibiting the catalyst.

Diagram: Catalyst Deactivation by 7-Azaindole

G Active Pd(0) Catalyst Active Pd(0) Catalyst Deactivated Pd-Azaindole Complex Deactivated Pd-Azaindole Complex Active Pd(0) Catalyst->Deactivated Pd-Azaindole Complex Coordination Catalytic Cycle Catalytic Cycle Active Pd(0) Catalyst->Catalytic Cycle Productive Pathway 7-Azaindole 7-Azaindole 7-Azaindole->Deactivated Pd-Azaindole Complex

Caption: Coordination of 7-azaindole to the Pd(0) center can lead to a deactivated complex.

Q2: What are the most effective strategies to overcome catalyst poisoning by 7-azaindoles?

A2: Several strategies can be employed to mitigate catalyst deactivation:

  • N-Protection of the Pyrrole Nitrogen: This is the most common and often most effective strategy. Protecting the pyrrole nitrogen with an electron-withdrawing group, such as tosyl (Ts), benzenesulfonyl (Bs), or tert-butoxycarbonyl (Boc), can modulate the electronic properties of the heterocycle and reduce the coordinating ability of the pyridine nitrogen.[1][2] However, the choice of protecting group is crucial, as some can be cleaved under the reaction conditions.

  • N-Oxide Formation: Oxidation of the pyridine nitrogen to an N-oxide can effectively prevent its coordination to the palladium center.[2] This strategy has been successfully used to enable otherwise difficult couplings. The N-oxide can be removed in a subsequent reduction step.

  • Use of Lewis Acids: The addition of a Lewis acid, such as Ag₂CO₃, can coordinate to the pyridine nitrogen, effectively "masking" it from the palladium catalyst and facilitating the desired reaction.[2]

  • Careful Selection of Ligands: Bulky, electron-rich phosphine ligands can sometimes disfavor the formation of inhibitory complexes and promote the desired catalytic turnover.

Section 2: Ligand and Base Selection for Optimal Performance

The choice of ligand and base is critical for a successful cross-coupling reaction, influencing catalyst stability, activity, and selectivity.

Q3: I am setting up a Suzuki-Miyaura coupling with a halo-7-azaindole. How do I choose the right phosphine ligand?

A3: The selection of the phosphine ligand is highly dependent on the nature of the aryl halide and the boronic acid. For Suzuki-Miyaura couplings of 7-azaindoles, bulky and electron-rich biaryl phosphine ligands are generally a good starting point. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Ligand Substrate Type Key Advantages Reference
SPhos Aryl chlorides and bromidesHigh activity, good for sterically hindered substrates.[3]
XPhos Aryl chlorides and bromidesBroad applicability, often provides good yields.[3]
RuPhos Secondary amines (Buchwald-Hartwig)Effective for C-N bond formation.[4]
BrettPhos Primary amines (Buchwald-Hartwig)High efficiency for amination of primary amines.[4]
dppf GeneralCan be effective, but sometimes less active than biaryl phosphines.[5]

Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling

  • Set up a parallel array of reactions in small vials, each with a different phosphine ligand.

  • To each vial, add the halo-7-azaindole (1.0 equiv), arylboronic acid (1.5 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%).

  • Add degassed solvent (e.g., dioxane/water 4:1).

  • Stir the reactions at the desired temperature (e.g., 80-100 °C) for a set time.

  • Analyze the conversion in each reaction by LC-MS or GC-MS to identify the optimal ligand.

Q4: My Buchwald-Hartwig amination of a halo-7-azaindole is giving low yields. What is the role of the base and how can I optimize it?

A4: The base in a Buchwald-Hartwig amination plays a crucial role in deprotonating the amine nucleophile and facilitating the reductive elimination step. For 7-azaindoles, the choice of base is particularly important to avoid side reactions and ensure efficient catalysis. Strong, non-nucleophilic bases are generally preferred.[4][6]

Base Solvent Typical Substrates Comments Reference
NaOtBu Toluene, DioxanePrimary and secondary aminesStrong base, widely applicable. Can be sensitive to moisture.[4]
KOtBu Toluene, DioxaneSimilar to NaOtBuSlightly more reactive than NaOtBu.[4]
LHMDS THFUnprotected halo-7-azaindolesCan deprotonate both the amine and the azaindole N-H, preventing side reactions.[7]
Cs₂CO₃ DioxaneAmides, phenolsMilder base, suitable for base-sensitive functional groups.[8]
K₃PO₄ Dioxane/WaterGeneralOften used in Suzuki reactions, can be effective in some aminations.[3]

Pro-Tip: The physical properties of the base can matter. Grinding the base to a fine powder before use can increase its surface area and improve reaction rates.

Section 3: Common Side Reactions and How to Suppress Them

Beyond catalyst deactivation, several side reactions can plague palladium-catalyzed cross-couplings of 7-azaindoles, leading to reduced yields and complex product mixtures.

Q5: I am observing a significant amount of the dehalogenated 7-azaindole byproduct in my Suzuki coupling. What causes this and how can I prevent it?

A5: Dehalogenation, or hydrodehalogenation, is a common side reaction where the halide is replaced by a hydrogen atom. This typically occurs when a palladium-hydride species is formed in the catalytic cycle, which then undergoes reductive elimination with the aryl halide. Sources of the hydride can include the solvent, base, or impurities.[9]

Strategies to Minimize Dehalogenation:

  • Choice of Ligand: Bulky, electron-rich ligands that promote rapid reductive elimination of the desired product can outcompete the dehalogenation pathway.

  • Base Selection: Avoid bases that can readily provide a hydride, such as those containing formate impurities. Anhydrous conditions are also crucial.

  • Solvent: Use rigorously dried and degassed solvents. Protic solvents or those prone to decomposition can be a source of hydrides.

  • Additives: The addition of a scavenger for palladium-hydride species, such as a mild oxidant, can sometimes be effective, but this requires careful optimization.

Diagram: Competing Pathways of Reductive Elimination

G Ar-Pd(II)-X Ar-Pd(II)-X Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation Ar-Pd(II)-H Ar-Pd(II)-H Ar-Pd(II)-X->Ar-Pd(II)-H Hydride Formation Desired Product (Ar-R) Desired Product (Ar-R) Ar-Pd(II)-R->Desired Product (Ar-R) Reductive Elimination Dehalogenated Byproduct (Ar-H) Dehalogenated Byproduct (Ar-H) Ar-Pd(II)-H->Dehalogenated Byproduct (Ar-H) Reductive Elimination

Caption: Palladium-hydride formation can lead to undesired dehalogenation.

Q6: I am attempting a C-H functionalization of my 7-azaindole, but I am getting a mixture of regioisomers. How can I control the selectivity?

A6: Regioselectivity in C-H functionalization is a significant challenge due to the presence of multiple potentially reactive C-H bonds. The outcome is often influenced by a subtle interplay of electronic and steric factors, as well as the specific directing group used.

  • Directing Groups: The use of a directing group is the most reliable way to control regioselectivity. The directing group coordinates to the palladium catalyst and positions it in close proximity to a specific C-H bond, favoring its activation.

  • Ligand Control: In some cases, the choice of ligand can influence the regioselectivity of the C-H activation step.

  • N-Oxide Strategy: As mentioned earlier, formation of an N-oxide on the pyridine ring can alter the electronic properties of the 7-azaindole and direct C-H functionalization to a different position.[10]

Section 4: Troubleshooting Specific Reaction Types

While the general principles discussed above apply to most palladium-catalyzed cross-couplings, each reaction type has its own nuances.

Q7: My Sonogashira coupling of a halo-7-azaindole is not working. What are the key parameters to investigate?

A7: The Sonogashira coupling is sensitive to several factors, and failure is often due to one of the following:

  • Copper Co-catalyst: The copper(I) co-catalyst is crucial for the activation of the alkyne. Ensure you are using a fresh, high-quality source of CuI.

  • Amine Base: A suitable amine base, such as triethylamine or diisopropylethylamine, is required to deprotonate the alkyne and neutralize the HX formed. The base must be anhydrous.

  • Oxygen: Sonogashira reactions are notoriously sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling). Rigorous degassing of solvents and maintaining an inert atmosphere are critical.[11]

  • Palladium Catalyst Decomposition: The formation of a black precipitate ("palladium black") indicates catalyst decomposition. This can be caused by impurities or running the reaction at too high a temperature.[11]

Troubleshooting Protocol for a Failed Sonogashira Reaction:

  • Verify Reagents: Use freshly opened or purified solvents and amines. Use a fresh bottle of CuI.

  • Improve Degassing: Use the freeze-pump-thaw method for degassing the reaction mixture.

  • Optimize Temperature: Start at room temperature and gradually increase the temperature if no reaction is observed.

  • Consider a Copper-Free Protocol: In some cases, copper-free Sonogashira conditions using specific ligands can be more robust.

Q8: I am struggling with a Heck reaction involving a 7-azaindole. What are the common pitfalls?

A8: The Heck reaction with electron-rich N-heterocycles like 7-azaindole can be challenging.

  • Regioselectivity: Controlling the regioselectivity of the olefin insertion can be difficult. The electronic properties of the olefin and the 7-azaindole, as well as the ligand, all play a role.

  • Catalyst Activity: Maintaining an active Pd(0) catalyst throughout the reaction is key. The choice of palladium precursor and ligand is important.

  • Base: An appropriate base is needed to regenerate the Pd(0) catalyst in the final step of the catalytic cycle. Inorganic bases like K₂CO₃ or organic bases like triethylamine are commonly used.

References

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-9. [Link]

  • Fairlamb, I. J., & Kapdi, A. R. (2010). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 132(10), 3423-3436. [Link]

  • Das, P., et al. (2025). Exploiting Coordination Behavior of 7‐Azaindole for Mechanistic Investigation of Chan‐Lam Coupling and Application to 7‐Azaindole Based Pharmacophores. Chemistry – An Asian Journal. [Link]

  • Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Marques, M. M. B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. NOVA School of Science and Technology. [Link]

  • Das, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(75), 11034-11053. [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • Mphahlele, M. J., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27285-27297. [Link]

  • Singh, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8635–8646. [Link]

  • Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 532(7597), 84-88. [Link]

  • Wong, F. F., et al. (2025). Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. Molecules. [Link]

  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

  • Nolan, S. P., et al. (2004). Cross-coupling and Dehalogenation Reactions Catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-80. [Link]

  • Kumar, A., et al. (2015). Table 3 Effect of various bases in the Buchwald coupling reaction a. ResearchGate. [Link]

  • Mphahlele, M. J., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27285-27297. [Link]

  • Hong, X., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(25), 7481–7491. [Link]

  • Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 143(34), 13686–13697. [Link]

  • Gotor, V., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]

  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Computation, 9(11), 120. [Link]

  • Lukatsky, D. B., et al. (2018). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 13(1), 236–243. [Link]

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 1230–1239. [Link]

  • Padwa, A., et al. (2006). Synthesis and Cross-Coupling Reactions of 7-Azaindoles via a New Donor−Acceptor Cyclopropane. Organic Letters, 8(18), 4075–4078. [Link]

  • Nolan, S. P., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Semantic Scholar. [Link]

  • Das, P., et al. (2025). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers. [Link]

  • Kwong, F. Y., et al. (2010). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 8(24), 5576-5580. [Link]

  • Rovis, T., et al. (2017). Cooperative N-Heterocyclic Carbene/Palladium-Catalyzed Enantioselective Umpolung Annulations. Journal of the American Chemical Society, 139(12), 4443-4451. [Link]

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  • Hartwig, J. F., & Baran, P. S. (2003). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 125(10), 2854–2855. [Link]

  • Marques, M. M. B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. NOVA School of Science and Technology. [Link]

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  • Szöllősi, G., & Bartók, M. (2019). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 9(10), 820. [Link]

  • Reddit. (2022). Sonogashira troubleshooting help needed. [Link]

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Optimization

Technical Support Center: Catalyst Selection for Efficient C-2 Coupling of 7-Azaindole

Welcome to the technical support center for the catalytic coupling at the 2-position of 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic coupling at the 2-position of 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this critical transformation in medicinal chemistry. The 7-azaindole scaffold is a privileged structure in numerous bioactive molecules, and its efficient functionalization is paramount for the rapid discovery of new therapeutic agents.[1] This resource offers field-proven insights, detailed protocols, and troubleshooting advice to help you navigate the complexities of C-2 coupling reactions on this important heterocycle.

Troubleshooting Guide: Common Issues and Solutions in C-2 Coupling of 7-Azaindole

This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My C-2 arylation reaction is resulting in low to no product yield. What are the likely causes and how can I improve it?

Answer:

Low or no yield in a C-2 arylation of 7-azaindole is a common issue with several potential root causes. A systematic approach to troubleshooting is essential for identifying and resolving the problem.

  • Catalyst Deactivation: The pyridine nitrogen in the 7-azaindole scaffold can coordinate to the palladium catalyst, leading to deactivation.[2] This is a frequent issue in cross-coupling reactions involving nitrogen-rich heterocycles.

    • Solution: Consider using a higher catalyst loading or employing a pre-catalyst that is more resistant to deactivation. The addition of a Lewis acid, such as B(OMe)₃, can sometimes bind to the pyridine nitrogen, preventing it from poisoning the palladium catalyst.[3]

  • Inefficient C-H Activation: The C-H bond at the 2-position of 7-azaindole needs to be efficiently activated by the catalyst. This step is often the rate-determining step in the catalytic cycle.

    • Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the C-H activation step.[4] Additionally, the presence of an appropriate acid can be crucial for achieving high selectivity and yield in palladium-catalyzed C-2 arylation.[5][6][7] Experiment with different acid additives and concentrations to find the optimal conditions for your specific substrate.

  • Poor Solubility: The reactants, catalyst, or intermediates may have poor solubility in the chosen solvent, leading to a sluggish or incomplete reaction.

    • Solution: Screen different solvents or solvent mixtures. Common solvents for these reactions include toluene, dioxane, and DMF. Sometimes, the addition of a co-solvent can improve solubility and reaction efficiency.

  • Substrate-Related Issues: The electronic and steric properties of your 7-azaindole and coupling partner can significantly impact the reaction outcome. Electron-withdrawing groups on the 7-azaindole ring can make the C-H bond less reactive, while bulky substituents near the reaction site can hinder the approach of the catalyst.

    • Solution: For challenging substrates, you may need to explore more reactive coupling partners or a different catalytic system altogether. For instance, using arylthianthrenium salts as coupling partners has been shown to be effective under base- and ligand-free conditions.[8]

Question 2: My reaction is producing a mixture of C-2 and C-3 isomers. How can I improve the regioselectivity for the C-2 position?

Answer:

Controlling regioselectivity is a key challenge in the functionalization of 7-azaindole. The C-3 position is often electronically favored for electrophilic attack, leading to mixtures of isomers.

  • Optimizing Acid Concentration: For palladium-catalyzed C-2 arylation, the concentration of an acid additive is a critical parameter for achieving high C-2 selectivity.[5][6][7]

    • Solution: A careful screening of different acids (e.g., TFA, PivOH) and their concentrations is highly recommended. The optimal acid concentration can be substrate-dependent.

  • Ligand Choice: The steric and electronic properties of the ligand play a crucial role in directing the catalyst to the C-2 position.

    • Solution: Bulky ligands can sterically hinder the approach to the C-3 position, thereby favoring C-2 functionalization. Experiment with a panel of phosphine ligands with varying steric bulk and electron-donating ability.

  • N-Protection Strategy: The nature of the substituent on the indole nitrogen can influence the regioselectivity.

    • Solution: While N-H unprotected 7-azaindoles can be challenging substrates, certain N-protecting groups can direct the metallation to the C-2 position. However, it's important to choose a protecting group that can be easily removed later in the synthesis.

Question 3: I am observing significant amounts of homocoupling of my coupling partner. How can I minimize this side reaction?

Answer:

Homocoupling is a common side reaction in cross-coupling reactions, particularly in Suzuki-Miyaura couplings. It occurs when two molecules of the boronic acid (or other organometallic reagent) couple with each other.

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.[3]

    • Solution: Ensure that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degassing the solvent and reagents before use is crucial.

  • Palladium(II) Species: The presence of Pd(II) species in the reaction mixture can catalyze the homocoupling reaction.[3]

    • Solution: Using a Pd(0) source as the pre-catalyst or ensuring the efficient in situ reduction of a Pd(II) pre-catalyst can help minimize homocoupling.

  • Reaction Conditions: The choice of base and solvent can also influence the extent of homocoupling.

    • Solution: A careful optimization of the reaction conditions, including the base, solvent, and temperature, may be necessary to suppress this side reaction.

Frequently Asked Questions (FAQs) about C-2 Coupling of 7-Azaindole

Q1: What are the most common catalyst systems for the C-2 arylation of 7-azaindole?

A1: Palladium-based catalysts are the most widely used for the C-2 arylation of 7-azaindole. A typical system consists of a palladium precursor, such as Pd(OAc)₂, and a phosphine ligand. The choice of ligand is critical for success, with bulky, electron-rich ligands often providing the best results. The addition of an acid is also frequently required to achieve high selectivity for the C-2 position.[5][6][7] More recently, rhodium-catalyzed methods have also been developed for the synthesis and functionalization of azaindoles.[9]

Q2: What is the role of silver additives in these coupling reactions?

A2: Silver salts, such as Ag₂CO₃ or AgOTf, can play multiple roles in palladium-catalyzed C-H functionalization reactions.[10][11][12][13][14] They can act as an oxidant to regenerate the active Pd(II) catalyst, facilitate the C-H activation step, and in some cases, participate in the formation of bimetallic Pd-Ag intermediates that exhibit enhanced reactivity.[10][11][12][13][14] In rhodium-catalyzed reactions, silver ions can coordinate to the pyridine nitrogen, facilitating the C-H activation process.[9]

Q3: How do I choose the right ligand for my reaction?

A3: The selection of the optimal ligand is often empirical and may require screening of several candidates. However, some general guidelines can be followed. For C-H activation reactions, bulky and electron-donating phosphine ligands are often preferred as they can promote the oxidative addition and reductive elimination steps of the catalytic cycle.[4] The use of a mixed-ligand system can sometimes provide superior results by addressing the different requirements of each step in the catalytic cycle.[15]

Q4: What is the best way to monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6][16] It is advisable to take aliquots from the reaction mixture at regular intervals and analyze them to determine the consumption of the starting materials and the formation of the product. This will help in determining the optimal reaction time and preventing the formation of degradation products due to prolonged heating.

Experimental Protocols and Data

Protocol 1: Palladium-Catalyzed C-2 Arylation of N-Methyl-7-Azaindole

This protocol is adapted from a literature procedure for the direct C-2 arylation of N-methyl-7-azaindole using arylboronic acids.[17]

Materials:

  • N-methyl-7-azaindole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • PPh₃ (10 mol%)

  • Na₂S₂O₈ (2.0 equiv)

  • Acetic acid (solvent)

Procedure:

  • To a reaction vial, add N-methyl-7-azaindole, arylboronic acid, Pd(OAc)₂, PPh₃, and Na₂S₂O₈.

  • Add acetic acid to the vial.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Comparison of Catalytic Systems for C-2 Arylation
Catalyst SystemLigandAdditiveSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂PPh₃Na₂S₂O₈Acetic AcidRT75[17]
Pd(OAc)₂dppfAgOTf---[5]
Pd(TFA)₂NoneAcidArene--[5][6][7]

Note: The yields are representative and may vary depending on the specific substrates and reaction conditions.

Visualizations

Catalytic Cycle for Palladium-Catalyzed C-2 Arylation

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII_ArX Ar-Pd(II)(X)L_n OA->PdII_ArX CMD Concerted Metalation- Deprotonation (CMD) (7-Azaindole-H) PdII_ArX->CMD 7-Azaindole Acid PdII_Aza Ar-Pd(II)(7-Aza)L_n CMD->PdII_Aza RE Reductive Elimination PdII_Aza->RE RE->Pd0 Regeneration Product 2-Aryl-7-Azaindole RE->Product

Caption: Proposed catalytic cycle for Pd-catalyzed C-2 arylation.

Decision Workflow for Catalyst Selection

G Start Start: C-2 Coupling of 7-Azaindole Substrate Substrate Analysis: Sterics & Electronics Start->Substrate Simple Simple Substrate (Electron-rich, unhindered) Substrate->Simple Challenging Challenging Substrate (Electron-poor, hindered) Substrate->Challenging Pd_System Standard Pd System: Pd(OAc)₂, PPh₃, Acid Simple->Pd_System Alternative_System Alternative System: - Rh-catalysis - Arylthianthrenium salts Challenging->Alternative_System Optimize Optimize: Ligand, Solvent, Base, Temp. Pd_System->Optimize Alternative_System->Optimize Success Successful Coupling Optimize->Success Troubleshoot Troubleshoot: (Low yield, side products) Optimize->Troubleshoot

Caption: Decision workflow for selecting a catalytic system.

References

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. (2020). Chemical Communications. [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). Organic & Biomolecular Chemistry. [Link]

  • Mixed-Ligand Approach to Palladium-Catalyzed Direct Arylation of Heteroarenes with Aryl Chlorides: Controlling Reactivity of Catalytic Intermediates via Dynamic Ligand Exchange. (2023). Organometallics. [Link]

  • The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. (2023). Chemical Society Reviews. [Link]

  • Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. (2015). ResearchGate. [Link]

  • Arylthianthrenium Salts Enabled Palladium-Catalyzed Regioselective Arylation: Access to Value-Added 7-Azaindoles. (2025). Organic Letters. [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (2010). Chemical Reviews. [Link]

  • Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. (2015). Chemical Communications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. (2013). Organic Letters. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. [Link]

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. (2019). Angewandte Chemie International Edition. [Link]

  • Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. (2015). Chemical Communications. [Link]

  • Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. (2023). Organic Chemistry Frontiers. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Catalysis. [Link]

  • Deciphering the Role of Silver in Palladium-Catalyzed C–H Functionalizations. (2021). ACS Catalysis. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. [Link]

  • A Catalysis Guide Focusing on C–H Activation Processes. (2020). Journal of the Brazilian Chemical Society. [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. (2024). Molecules. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. [Link]

  • Role of Silver Salts in Palladium-Catalyzed Arene and Heteroarene C–H Functionalization Reactions. (2016). ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Preparation method of 5-bromo-7-azaindole. (2018).
  • Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. (2007). ResearchGate. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2018). ResearchGate. [Link]

  • Heterogenous Palladium‐Catalyzed C H Functionalization Reactions. (2021). ResearchGate. [Link]

  • The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. (2023). Chemical Society Reviews. [Link]

  • Synthesis and Elaboration of Heterocycles Via Palladium-catalyzed C-H Functionaliz
  • Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. (2023). Organic Chemistry Frontiers. [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023). Organic Chemistry Frontiers. [Link]

  • A Catalysis Guide Focusing on C–H Activation Processes. (2020). SciELO. [Link]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017). ResearchGate. [Link]

  • Scope of N‐arylation of 7‐azaindole. Reaction conditions: 4 (0.05 g,... (2018). ResearchGate. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. (2022). Semantic Scholar. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). DSpace@MIT. [Link]

  • Arylation of Heterocycles via Rhodium-Catalyzed C−H Bond Functionalization. (2006). Organic Letters. [Link]

  • Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides. (2018). Chemical Communications. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. (2020). PubMed. [Link]

  • Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. (2010). ResearchGate. [Link]

  • The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. (2023). National Institutes of Health. [Link]

  • Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry. [Link]

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Troubleshooting

Technical Support Center: Protecting Group Strategies for 1H-Pyrrolo[2,3-b]pyridine Derivatives

Welcome to the technical support center for navigating the complexities of protecting group strategies for 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of protecting group strategies for 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the selection, application, and removal of protecting groups for this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection of 7-azaindole necessary?

The pyrrole nitrogen of 7-azaindole is nucleophilic and its N-H proton is acidic. Protection is often crucial to prevent unwanted side reactions during subsequent synthetic steps, such as metallation, cross-coupling, or electrophilic substitution. N-protection can also improve solubility and handling of these derivatives.

Q2: What are the most common protecting groups for 7-azaindole?

The most frequently employed protecting groups for the pyrrole nitrogen of 7-azaindole include tert-butoxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), sulfonyl derivatives (e.g., tosyl, Ts), and pivaloyl (Piv). The choice of protecting group depends on the planned synthetic route and the stability requirements of the subsequent reaction conditions.

Q3: How do I choose the right protecting group for my synthesis?

The selection of a suitable protecting group is dictated by its stability towards the reaction conditions of your synthetic sequence and the ease of its removal under conditions that do not affect other functional groups in your molecule. For instance, the Boc group is acid-labile, while the SEM group is typically removed with fluoride ions. Sulfonyl groups are generally more robust and require harsher conditions for removal.[1][2]

Q4: Can I selectively protect the pyrrole nitrogen over the pyridine nitrogen?

Yes, the pyrrole nitrogen is significantly more nucleophilic than the pyridine nitrogen, allowing for selective protection under appropriate basic conditions.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common experimental challenges, organized by the protecting group.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a popular choice due to its ease of introduction and mild acidic removal. However, challenges can arise.

Problem 1: Incomplete or Sluggish Boc Protection

  • Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining after the reaction.

  • Causality: Insufficiently strong base to deprotonate the pyrrole nitrogen, or a less reactive Boc source.

  • Solution Workflow:

    Start Incomplete Boc Protection Base Switch to a stronger base: NaH instead of K2CO3 or Et3N Start->Base Solvent Use an aprotic polar solvent: DMF or THF Base->Solvent Reagent Ensure fresh Boc2O is used Solvent->Reagent Temp Slightly increase reaction temperature (e.g., from 0 °C to room temperature) Reagent->Temp End Successful Protection Temp->End

    Caption: Troubleshooting workflow for incomplete Boc protection.

  • Detailed Protocol (Optimized Boc Protection):

    • Dissolve 7-azaindole derivative in anhydrous DMF or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 1.2 equivalents) portion-wise.

    • Stir for 30 minutes at 0 °C to ensure complete deprotonation.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.3 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify by column chromatography if necessary.

Problem 2: Difficulty in Boc Deprotection

  • Symptoms: Incomplete removal of the Boc group when using standard acidic conditions (e.g., TFA in DCM).

  • Causality: The substrate may be sensitive to strong acid, leading to degradation, or the reaction may not have gone to completion.

  • Solution Workflow:

    Start Difficult Boc Deprotection Acid_Conc Increase TFA concentration or reaction time Start->Acid_Conc Alternative_Acid Use a different acid system: - HCl in dioxane - AcCl in MeOH Acid_Conc->Alternative_Acid Scavenger Add a scavenger (e.g., anisole, triethylsilane) to trap the tert-butyl cation and prevent side reactions Alternative_Acid->Scavenger End Successful Deprotection Scavenger->End

    Caption: Troubleshooting workflow for difficult Boc deprotection.

  • Detailed Protocol (TFA-mediated Boc Deprotection): [3]

    • Dissolve the N-Boc-7-azaindole in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 equivalents) at 0 °C.

    • Stir at room temperature for 1-3 hours, monitoring by TLC.

    • Concentrate the reaction mixture in vacuo.

    • Neutralize with saturated aqueous NaHCO₃ solution.

    • Extract the product with an appropriate organic solvent.

    • Wash, dry, and concentrate the organic layer. Purify as needed.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is stable to a wide range of conditions but can be challenging to remove.

Problem: Inefficient SEM Deprotection

  • Symptoms: Low yield of the deprotected product, with significant starting material remaining or the formation of side products.

  • Causality: Incomplete reaction with fluoride sources or side reactions initiated by the liberated formaldehyde during deprotection.[4]

  • Solution Workflow:

    Start Inefficient SEM Deprotection Fluoride_Source Optimize fluoride source and conditions: - TBAF in THF, elevated temperature - CsF in DMF Start->Fluoride_Source Acidic_Deprotection Consider acidic conditions if tolerated: - TFA at elevated temperatures - HCl in isopropanol Fluoride_Source->Acidic_Deprotection Formaldehyde_Scavenger Add a formaldehyde scavenger: - Ethylenediamine or 1,3-diaminopropane Acidic_Deprotection->Formaldehyde_Scavenger End Successful Deprotection Formaldehyde_Scavenger->End

  • Detailed Protocol (TBAF-mediated SEM Deprotection):

    • Dissolve the N-SEM-7-azaindole in anhydrous THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1 M in THF, 2-3 equivalents).

    • Heat the reaction mixture at reflux (around 65 °C) and monitor by TLC.

    • Upon completion, cool the reaction and quench with water.

    • Extract the product, wash the organic layer, dry, and concentrate.

    • Purify by column chromatography.

Sulfonyl (e.g., Tosyl) Group

Sulfonyl groups are robust and stable to many reaction conditions, but their removal can be harsh.

Problem: Difficulty in Tosyl Deprotection

  • Symptoms: The tosyl group is resistant to removal under standard basic hydrolysis conditions.

  • Causality: The electron-withdrawing nature of the tosyl group makes the N-S bond very stable.

  • Solution Workflow:

    Start Difficult Tosyl Deprotection Harsh_Base Use stronger basic conditions: - NaOH or KOH in refluxing alcohol/water Start->Harsh_Base Alternative_Reagents Employ alternative deprotection reagents: - Mg in MeOH - Red-Al - SmI2 Harsh_Base->Alternative_Reagents Thiol_Mediated Use thiolate-mediated cleavage: - Thioglycolic acid and a base Alternative_Reagents->Thiol_Mediated End Successful Deprotection Thiol_Mediated->End

    Caption: Troubleshooting workflow for difficult tosyl deprotection.

  • Detailed Protocol (Basic Hydrolysis of Tosyl Group): [5] 1. Dissolve the N-tosyl-7-azaindole in a mixture of methanol or ethanol and water. 2. Add an excess of NaOH or KOH (5-10 equivalents). 3. Heat the mixture to reflux and monitor the reaction by TLC. 4. After completion, cool the reaction mixture and neutralize with an acid (e.g., HCl). 5. Extract the product, wash, dry, and concentrate the organic layer. 6. Purify as necessary.

Protecting Group Comparison

Protecting GroupIntroduction ConditionsDeprotection ConditionsStabilityAdvantagesDisadvantages
Boc Boc₂O, base (e.g., NaH, DMAP) in THF or DMFAcidic (TFA, HCl) [3]Labile to strong acids, stable to bases and nucleophiles.Mild removal, readily available reagents.Not suitable for reactions involving strong acids.
SEM SEM-Cl, base (e.g., NaH) in DMFFluoride source (TBAF, CsF) or strong acid (TFA, HCl) [4]Stable to a wide range of conditions including organometallics and mild acids/bases.Orthogonal to many other protecting groups.Deprotection can be sluggish and may generate formaldehyde side products. [4]
Tosyl (Ts) TsCl, base (e.g., NaH, pyridine) in DCM or THFStrong base (NaOH, KOH), reducing agents (Mg/MeOH), or thiolates [5][6]Very stable to acidic and many oxidative/reductive conditions.Robust and withstands harsh reaction conditions.Harsh removal conditions may not be compatible with sensitive functional groups.
Pivaloyl (Piv) Pivaloyl chloride, base (e.g., NaH)Strong base (LDA, alkoxides) [2]Stable to acidic and many nucleophilic conditions.Can direct metallation to the C2 position.Difficult to remove. [2]

References

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Couture, A., Deniau, E., Grandclaudon, P., & Hoarau, C. (2002). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 17(12), 14379-14415.
  • Langer, P. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Zhang, L., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. bioRxiv.
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Letters in Organic Chemistry, 1(1), 44-47.
  • Taniguchi, M., & Lindsey, J. S. (2018).
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Yamada, K., et al. (2022).
  • Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(8), 2112-2118.
  • Sun, C., et al. (2004). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 45(33), 6271-6274.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Confirming Regioisomeric Purity in Cross-Coupling Reactions of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

Introduction: The 7-Azaindole Scaffold and the Challenge of Regioselectivity The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural rese...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 7-Azaindole Scaffold and the Challenge of Regioselectivity

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine bases allows it to function as a versatile hinge-binding motif for various protein kinases, leading to its incorporation into numerous therapeutic agents, including kinase inhibitors for oncology.[1][2] The di-halogenated derivative, 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, is a particularly valuable building block, offering two distinct reaction handles for sequential functionalization.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to unambiguously confirm the structure of products derived from palladium-catalyzed cross-coupling reactions of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine. We will delve into the predictable reactivity of this substrate and present a multi-pronged analytical approach that creates a self-validating system for structural elucidation.

Pillar 1: Understanding the Inherent Reactivity Gradient

The success of palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—hinges on the oxidative addition of the palladium catalyst to the carbon-halogen bond. The energy barrier for this rate-determining step is directly related to the carbon-halogen bond dissociation energy.

For aryl halides, the established order of reactivity is: C-I > C-Br > C-Cl .[3]

This fundamental principle is the cornerstone of predicting the outcome of reactions with 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine. The carbon-iodine bond at the C2 position is significantly weaker and therefore more susceptible to oxidative addition than the carbon-bromine bond at the C5 position.

Consequently, under standard, kinetically controlled reaction conditions, palladium-catalyzed cross-coupling reactions will overwhelmingly favor substitution at the C2-iodo position . Achieving substitution at the C5-bromo position typically requires a two-step sequence:

  • Selective coupling at the C2-iodo position.

  • Isolation of the 5-bromo-2-substituted intermediate, followed by a second coupling reaction at the C5-bromo position, often under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems).

Below is a diagram illustrating the expected regioselective outcome for a generic cross-coupling reaction.

G cluster_start Starting Material cluster_pathways Palladium-Catalyzed Cross-Coupling cluster_products Potential Products start 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine C2_Reaction Reaction at C2 (Iodo) start->C2_Reaction Favored Pathway (Milder Conditions) C5_Reaction Reaction at C5 (Bromo) start->C5_Reaction Disfavored Pathway (Requires More Forcing Conditions or Sequential Synthesis) Product_C2 Product A (5-Bromo-2-substituted) C2_Reaction->Product_C2 Product_C5 Product B (2-Iodo-5-substituted) C5_Reaction->Product_C5

Caption: Regioselectivity in cross-coupling reactions of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine.

Pillar 2: A Multi-Technique Approach to Structural Verification

While the reactivity principle provides a strong hypothesis, it is not a substitute for rigorous experimental confirmation. A robust analytical workflow is essential for irrefutable structure determination. We advocate for a tripartite approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, where possible, single-crystal X-ray Crystallography.

G cluster_workflow Analytical Workflow for Structure Confirmation cluster_analysis Spectroscopic & Crystallographic Analysis start Crude Reaction Product purification Purification (e.g., Column Chromatography, Recrystallization) start->purification pure_product Isolated Product purification->pure_product ms Mass Spectrometry (MS) - Confirm Mass - Check Isotopic Pattern pure_product->ms Parallel Analysis nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Map Connectivity pure_product->nmr Parallel Analysis xray X-ray Crystallography (If crystal obtained) - Definitive Structure pure_product->xray Parallel Analysis conclusion Unambiguous Structure Confirmed ms->conclusion nmr->conclusion xray->conclusion

Caption: A self-validating workflow for confirming product structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of Connectivity

NMR is the most powerful tool for determining the precise substitution pattern. The key lies in analyzing the chemical shifts and coupling constants of the remaining protons on the pyrrolopyridine core.

  • ¹H NMR Analysis:

    • Substitution at C2: The proton at C3 (a doublet in the starting material) will experience the most significant change. It may become a singlet or show a new coupling to a substituent. The protons at C4 and C6 will be less affected.

    • Substitution at C5: This will most dramatically alter the chemical environments of the protons at C4 and C6, which are ortho and para to the site of reaction, respectively. Their characteristic doublet splitting pattern will be replaced by a new pattern dictated by the substituent. The C3 proton's environment will be largely unperturbed.

Mass Spectrometry (MS): The Isotopic Signature

Mass spectrometry provides two critical pieces of information: the molecular weight of the product and, crucially, an isotopic signature that can reveal the presence or absence of bromine.

  • The Bromine Isotopic Pattern: Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4][5] Therefore, any molecule containing a single bromine atom will exhibit a characteristic pair of peaks in its mass spectrum: the molecular ion peak (M) and an (M+2) peak of nearly equal intensity.

  • Structural Confirmation:

    • Product A (5-Bromo-2-substituted): The mass spectrum will show the expected molecular weight for the coupled product and will retain the characteristic 1:1 M/M+2 isotopic pattern , confirming the presence of the bromine atom.

    • Product B (2-Iodo-5-substituted): The mass spectrum will show the correct molecular weight but will lose the bromine isotopic pattern . Iodine is monoisotopic (¹²⁷I), so it does not produce a significant M+2 peak.[4]

Single-Crystal X-ray Crystallography: The Unambiguous Proof

For crystalline products, single-crystal X-ray crystallography provides the ultimate, irrefutable evidence of molecular structure.[6][7][8] It generates a three-dimensional map of electron density, allowing for the direct visualization of atomic connectivity and definitive assignment of the substitution pattern. While obtaining diffraction-quality crystals can be a challenge, a successful crystal structure supersedes all other forms of analysis for structural confirmation.

Comparison Guide: Expected Analytical Data for Regioisomers

The table below summarizes the key distinguishing features expected from the primary analytical techniques for a generic cross-coupling reaction with a partner "R".

Analytical Technique Product A: 5-Bromo-2-(R)-1H-pyrrolo[2,3-b]pyridine Product B: 2-Iodo-5-(R)-1H-pyrrolo[2,3-b]pyridine
Reaction Site C2 (Iodo) C5 (Bromo)
¹H NMR Significant change in chemical shift/multiplicity for H3 . Minor changes for H4 and H6.Significant change in chemical shift/multiplicity for H4 and H6 . Minor change for H3.
Mass Spectrometry Correct mass for C₇H₄BrN₂-I+R. Retains characteristic ~1:1 M/M+2 isotopic pattern for bromine.Correct mass for C₇H₄IN₂-Br+R. Loses the bromine isotopic pattern .
Structural Confirmation Bromine atom is present. Substitution occurred at C2.Bromine atom is absent. Substitution occurred at C5.

Experimental Protocols

Protocol 1: Representative Suzuki-Miyaura Coupling (Favored C2 Pathway)

Causality: This protocol uses mild conditions, a standard Pd catalyst, and a relatively weak base. These conditions are chosen to exploit the kinetic lability of the C-I bond over the more robust C-Br bond, ensuring high regioselectivity for the C2 position.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 85-95 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the pure 5-bromo-2-aryl-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Analysis by Mass Spectrometry

Causality: This protocol is designed to achieve clear ionization of the analyte while preserving the isotopic distribution of the molecular ion, which is critical for identifying the bromine signature.

  • Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the sample directly into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Acquire the spectrum in positive ion mode.

  • Analyze the resulting spectrum for the [M+H]⁺ ion.

  • Calculate the theoretical exact mass for both potential regioisomers.

  • Compare the experimentally observed mass with the theoretical masses.

  • Critically, zoom in on the molecular ion cluster. Look for the presence or absence of an M+2 peak with an intensity of ~100% relative to the M peak. Its presence confirms the retention of the bromine atom.

Protocol 3: Analysis by ¹H NMR Spectroscopy

Causality: Deuterated solvents are used to avoid overwhelming the spectrum with solvent signals. A standard 400 or 500 MHz spectrometer provides the necessary resolution to distinguish the fine coupling patterns of the aromatic protons.

  • Dissolve a small sample (5-10 mg) of the purified product in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate all peaks and assign chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • Carefully analyze the aromatic region (~6.5-8.5 ppm). Compare the observed chemical shifts and coupling patterns to those of the starting material to identify which protons (H3 vs. H4/H6) have experienced the most significant perturbation, thereby confirming the site of substitution.

Conclusion

The functionalization of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is a powerful strategy for the synthesis of novel compounds in drug discovery. However, the potential for regioisomeric ambiguity necessitates a rigorous and systematic approach to structure confirmation. By understanding the inherent reactivity of the C-I versus the C-Br bond and employing a multi-faceted analytical workflow combining NMR and MS, researchers can confidently and accurately determine the structure of their reaction products. This E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) based approach ensures the scientific integrity of the data and accelerates the development of new chemical entities.

References

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI.[Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information (PMC).[Link]

  • X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. ResearchGate.[Link]

  • Azaindole Therapeutic Agents. National Center for Biotechnology Information (PMC).[Link]

  • Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine. Taylor & Francis Online.[Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate.[Link]

  • Synthetic process of 5-bromo-7-azaindole.
  • (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate.[Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Thieme Connect.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Azaindole synthesis. Organic Chemistry Portal.[Link]

  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Sci-Hub.[Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.[Link]

  • Mass Spectrometry. Michigan State University Department of Chemistry.[Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • Sonogashira Coupling. Chemistry LibreTexts.[Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps.[Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Center for Biotechnology Information (PMC).[Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Center for Biotechnology Information (PMC).[Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate.[Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI.[Link]

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Comparative

A Spectroscopic Investigation of 5-Bromo-2-iodo- vs. 5-Chloro-2-iodo-7-azaindole: A Comparative Guide

In the landscape of medicinal chemistry and drug development, halogenated heterocycles, particularly 7-azaindole derivatives, represent a cornerstone for scaffold design. Their prevalence in kinase inhibitors and other t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, halogenated heterocycles, particularly 7-azaindole derivatives, represent a cornerstone for scaffold design. Their prevalence in kinase inhibitors and other therapeutic agents stems from the unique electronic and steric properties imparted by halogen substituents, which can profoundly influence binding affinities and pharmacokinetic profiles. This guide provides a detailed spectroscopic comparison of two closely related dihalogenated 7-azaindoles: 5-bromo-2-iodo-7-azaindole and 5-chloro-2-iodo-7-azaindole.

Given the nascent stage of research into these specific compounds, this guide will leverage established spectroscopic principles and data from analogous structures to predict and rationalize their spectral characteristics. This approach offers a robust framework for researchers to identify, characterize, and differentiate between these valuable synthetic intermediates.

Molecular Structures and Inherent Electronic Differences

The foundational structures of the two molecules are presented below. The key distinction lies in the halogen at the 5-position of the 7-azaindole core, being either bromine or chlorine. This seemingly minor change has significant implications for the electron distribution within the aromatic system.

cluster_bromo 5-bromo-2-iodo-7-azaindole cluster_chloro 5-chloro-2-iodo-7-azaindole bromo_struct bromo_struct chloro_struct chloro_struct G cluster_workflow NMR Analysis Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acq Data Acquisition (¹H and ¹³C NMR) prep->acq Insert into Spectrometer proc Data Processing (FT, Phasing, Baseline Correction) acq->proc Generate FID analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) proc->analysis Generate Spectrum

Caption: A generalized workflow for NMR sample analysis.

Predicted ¹H and ¹³C NMR Data

The following table presents the predicted chemical shifts for the two compounds, based on established substituent effects and data from analogous halogenated indoles and azaindoles.

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
5-bromo-2-iodo 5-chloro-2-iodo
H-3 ~6.7-6.9~6.7-6.9
H-4 ~8.1-8.3~8.0-8.2
H-6 ~8.3-8.5~8.2-8.4
N-H ~11.5-12.5~11.5-12.5
C-2 ~85-90~85-90
C-3
C-3a
C-4
C-5
C-6
C-7a
Analysis of Predicted Chemical Shifts
  • ¹H NMR:

    • The protons H-4 and H-6 are most significantly affected by the change in the halogen at C-5. The greater electronegativity of chlorine in 5-chloro-2-iodo-7-azaindole is expected to deshield the adjacent H-4 and H-6 protons to a lesser extent than bromine. This is due to the competing resonance donation and inductive withdrawal effects of the halogens. While chlorine has a stronger inductive effect, bromine's greater polarizability can influence the local magnetic fields. Anomalous effects of halogens on the meta protons in aromatic systems have been observed, and these can be attributed to the interplay of steric and electronic effects transmitted through the π-system. [1] * The chemical shift of H-3 is primarily influenced by the iodo substituent at C-2 and is expected to be similar in both compounds.

    • The N-H proton will likely appear as a broad singlet at a high chemical shift, with its exact position being highly dependent on solvent and concentration.

  • ¹³C NMR:

    • The most significant difference will be observed for the C-5 carbon, which is directly attached to the halogen. The carbon attached to chlorine in 5-chloro-2-iodo-7-azaindole is expected to be more deshielded (appear at a higher ppm value) compared to the carbon attached to bromine in the bromo analogue. [2] * The C-2 carbon, bearing the iodine atom, will be significantly shielded (appear at a low ppm value, ~85-90 ppm), a characteristic feature of carbons attached to iodine known as the "heavy atom effect". [3]This effect is expected to be nearly identical in both molecules.

    • The chemical shifts of the other carbons (C-4, C-6) will also be subtly different due to the differing electronic influences of bromine and chlorine, with the effects being more pronounced at the ortho (C-4, C-6) and para (not present) positions.

Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of structure through fragmentation patterns.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization:

    • Employ a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions. Electron Ionization (EI) can also be used to induce fragmentation.

  • Mass Analysis:

    • Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.

  • Data Interpretation:

    • Identify the molecular ion peak(s) and analyze the isotopic pattern.

    • If fragmentation is observed (or induced), analyze the m/z values of the fragment ions to deduce structural information.

G cluster_workflow Mass Spectrometry Workflow intro Sample Introduction (Direct Infusion or LC) ion Ionization (e.g., ESI, EI) intro->ion sep Mass Analysis (e.g., TOF, Orbitrap) ion->sep detect Ion Detection sep->detect spec Mass Spectrum Generation detect->spec

Caption: A typical workflow for mass spectrometry analysis.

Predicted Mass Spectral Data
Species Predicted m/z Key Differentiator
5-bromo-2-iodo-7-azaindole 5-chloro-2-iodo-7-azaindole
Molecular Ion [M]⁺ 322/324278/280
[M-I]⁺ 195/197151/153
[M-Br/Cl]⁺ 243243
[M-I-Br/Cl]⁺ 116116
Analysis of Predicted Mass Spectra

The most striking difference in the mass spectra of these two compounds will be the isotopic pattern of their molecular ions.

  • 5-bromo-2-iodo-7-azaindole: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This will result in a characteristic molecular ion cluster with two peaks of almost equal intensity at m/z 322 and 324. [4][5]

  • 5-chloro-2-iodo-7-azaindole: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio of natural abundance. Consequently, its molecular ion will appear as a cluster of two peaks at m/z 278 and 280, with the peak at m/z 278 being about three times more intense than the peak at m/z 280. [4][5] This distinct difference in the isotopic signature of the molecular ion provides an unambiguous method for distinguishing between the two compounds.

Regarding fragmentation, aromatic systems are generally stable, leading to prominent molecular ion peaks. Common fragmentation pathways would likely involve the loss of the halogen atoms. The loss of the iodine radical is a probable fragmentation pathway for both molecules, leading to fragments that still retain the characteristic isotopic signature of either bromine or chlorine.

Vibrational Spectroscopy (FT-IR): Probing Functional Groups

While FT-IR spectroscopy is less powerful for detailed structure elucidation compared to NMR and MS, it can provide confirmatory information about the presence of certain functional groups and bonds.

The primary difference in the FT-IR spectra of the two compounds will be in the fingerprint region (below 1500 cm⁻¹), where the carbon-halogen stretching vibrations occur.

  • C-Cl Stretch: Expected to appear in the range of 850-550 cm⁻¹. [6]* C-Br Stretch: Expected to appear at a lower wavenumber, in the range of 690-515 cm⁻¹. [6] The N-H stretching vibration of the azaindole ring will be present in both spectra, likely as a broad band around 3100-3500 cm⁻¹, characteristic of hydrogen-bonded N-H groups. [7]The aromatic C-H and C=C/C=N stretching vibrations will also be observable in their characteristic regions.

Conclusion

The spectroscopic differentiation between 5-bromo-2-iodo-7-azaindole and 5-chloro-2-iodo-7-azaindole is readily achievable through a combination of standard analytical techniques. Mass spectrometry offers the most definitive distinction through the characteristic isotopic patterns of the molecular ions. ¹³C NMR provides a clear difference in the chemical shift of the carbon directly attached to the 5-position halogen. ¹H NMR will show subtle but predictable differences in the chemical shifts of the aromatic protons, reflecting the distinct electronic nature of bromine and chlorine. This guide provides a robust predictive framework for researchers working with these and similar halogenated 7-azaindole derivatives, enabling confident structural assignment and facilitating their application in drug discovery and development.

References

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10843-10851.
  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR data of 7: ¹H and (13C) chemical shift values and key correlations observed in NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Tormena, C. F., & Ducati, L. C. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10843-10851.
  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation Patterns. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube.
  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Journal of Physical Science, 32(1), 1-14.
  • The Journal of Organic Chemistry. (n.d.). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. Retrieved from [Link]

  • eGrove - University of Mississippi. (2021, May 2). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Modgraph. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 2,5-disubstituted 6-azaindoles From Substituted Aziridines via Intramolecular Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Patterns of the molecular ion with multiple chlorine or bromine atoms. Retrieved from [Link]

  • University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Retrieved from [Link]

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  • The features of IR spectrum. (n.d.). Retrieved from [Link]

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Validation

A Researcher's Guide to Site-Selective Cross-Coupling: Comparing the Reactivity of Iodo vs. Bromo Positions in 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

For researchers and professionals in drug development, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. T...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The ability to precisely functionalize this core structure is paramount for generating novel analogues and optimizing structure-activity relationships (SAR). The di-halogenated derivative, 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, presents a valuable opportunity for sequential, site-selective derivatization. This guide provides an in-depth comparison of the reactivity at the C-2 iodo and C-5 bromo positions, grounded in fundamental organometallic principles and supported by experimental data for analogous systems.

The Decisive Factor: Understanding Aryl Halide Reactivity in Palladium Catalysis

The remarkable selectivity observed in cross-coupling reactions on di-halogenated heterocycles is not arbitrary. It is governed by the kinetics of the first and often rate-determining step of the catalytic cycle: oxidative addition . In this step, the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond.

The reactivity trend for aryl halides in palladium-catalyzed reactions is almost universally I > Br > Cl .[1][2] This order is dictated by two interconnected factors:

  • Bond Dissociation Energy (BDE): The energy required to break a bond homolytically. The C-I bond is significantly weaker than the C-Br bond. For instance, the BDE for an aryl C-I bond is approximately 213 kJ/mol, whereas for a C-Br bond, it is around 285 kJ/mol.[3] This lower energy barrier makes the C-I bond more susceptible to cleavage by the palladium catalyst.[4]

  • Kinetics of Oxidative Addition: The oxidative addition of aryl halides to a Pd(0) complex is the crucial step for initiating the catalytic cycle.[5][6] The weaker C-I bond leads to a lower activation energy and a faster rate of oxidative addition compared to the C-Br bond.[7] This kinetic difference is the primary driver for the chemoselectivity, allowing for facile reaction at the iodo-substituted position under conditions where the bromo-substituted position remains largely untouched.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

} caption [label="Logical Relationship: Aryl Halide Reactivity.", shape=plaintext, fontsize=10]; enddot

Figure 1: The established reactivity trend of aryl halides is primarily governed by lower bond dissociation energy and a consequently faster rate of oxidative addition for heavier halogens.

Experimental Validation: Selective Cross-Coupling at the C-2 Iodo Position

The theoretical hierarchy of reactivity is consistently demonstrated in practice. Standard palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig—can be performed with high selectivity on the C-2 iodo position of the 5-bromo-2-iodo-7-azaindole scaffold, leaving the C-5 bromo group available for subsequent transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds. When 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is subjected to Suzuki conditions, the reaction occurs preferentially at the C-2 position. A study on a similar 2-iodo-4-chloropyrrolopyridine intermediate demonstrated highly chemoselective Suzuki–Miyaura cross-coupling at the C-2 position.[8]

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} caption [label="Selective Suzuki-Miyaura Coupling at C-2.", shape=plaintext, fontsize=10]; enddot

Figure 2: Reaction scheme illustrating the selective Suzuki-Miyaura coupling at the C-2 iodo position, leaving the C-5 bromo position intact.
Data Summary: Suzuki-Miyaura Reaction Conditions
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O85>90[9][10]
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DME8085-95[11]
3Thiophene-3-boronic acidPd(PPh₃)₄Cs₂CO₃Ethanol (MW)100~90[9]

Yields are representative for analogous di-halo systems and demonstrate the high efficiency of selective coupling.

Experimental Protocol: Selective Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried reaction vessel, add 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.5 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, 0.1 M concentration).

  • Reaction: Heat the mixture to 85 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira reaction enables the coupling of terminal alkynes with aryl halides, a crucial transformation in medicinal chemistry. The greater reactivity of the C-I bond is again exploited for selective alkynylation at the C-2 position. This selectivity has been demonstrated in the synthesis of various azaindole derivatives.[12][13]

Data Summary: Sonogashira Reaction Conditions
EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF8093[14]
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT~85[14]
3TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NDMF60>90[12][13]

Yields are based on standard protocols for Sonogashira couplings on bromo-indoles and similar heterocycles.

Experimental Protocol: Selective Sonogashira Coupling
  • Preparation: In a sealed tube, dissolve 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in degassed DMF.

  • Reagent Addition: Add the terminal alkyne (1.5 equiv.) followed by triethylamine (Et₃N, 3.0 equiv.).

  • Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.) and Copper(I) iodide (CuI, 0.06 equiv.).

  • Inert Atmosphere: Purge the mixture with argon for 10 minutes.

  • Reaction: Seal the tube and heat to 80 °C for 4-6 hours until the starting material is consumed.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue via flash chromatography to yield the 2-alkynyl-5-bromo-7-azaindole.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[15][16] The selective amination of halo-7-azaindoles at the most reactive halide position is well-documented, proceeding under mild conditions while preserving the less reactive halogen for future functionalization.[17]

Data Summary: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
1MorpholinePd₂(dba)₃ / XPhosK₃PO₄Toluene100>90[17][18]
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11080-90[15]
3n-ButylaminePd(OAc)₂ / BrettPhosLiHMDSTHF70>90[19]

Yields are representative for amination reactions on halo-azaindoles and demonstrate high efficiency.

Experimental Protocol: Selective Buchwald-Hartwig Amination
  • Preparation: Add 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the desired amine (1.2 equiv.), and Potassium Phosphate (K₃PO₄, 2.0 equiv.) to an oven-dried Schlenk tube.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the ligand (e.g., XPhos, 0.08 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 12-18 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude product by silica gel chromatography to obtain the desired 2-amino-5-bromo-7-azaindole.

Mechanistic Overview and Path Forward

The consistent selectivity across these diverse cross-coupling reactions underscores the fundamental principles of aryl halide reactivity. The catalytic cycle for these transformations universally begins with the preferential oxidative addition at the weaker C-I bond.

dot graph a { graph [splines=ortho, nodesep=0.5]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fixedsize=true, width=1.5, fontname="Arial"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

} caption [label="Generalized Pd-Catalyzed Cross-Coupling Cycle.", shape=plaintext, fontsize=10]; enddot

Figure 3: The catalytic cycle begins with the rate-determining oxidative addition, followed by transmetalation and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Once the C-2 position is functionalized, the remaining C-5 bromo group serves as a handle for further diversification. To activate this more robust C-Br bond, a second cross-coupling reaction would typically require more forcing conditions, such as higher temperatures, a different and often more electron-rich ligand system, or a longer reaction time. This stepwise approach provides a powerful and controlled strategy for building molecular complexity on the 7-azaindole core.

Conclusion

For the 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine scaffold, there is a clear and predictable hierarchy of reactivity in palladium-catalyzed cross-coupling reactions.

  • The C-2 Iodo Position: Is significantly more reactive due to its lower C-I bond dissociation energy, which facilitates a faster rate of oxidative addition. This allows for selective functionalization under mild to moderate reaction conditions.

  • The C-5 Bromo Position: Is substantially less reactive and remains intact during the initial coupling, serving as a valuable point for subsequent, orthogonal derivatization under more forcing conditions.

This differential reactivity is not a limitation but a strategic advantage, enabling researchers to execute sequential, site-selective modifications with a high degree of control. By understanding and leveraging these fundamental principles, drug development professionals can efficiently navigate chemical space and accelerate the discovery of novel therapeutics based on the privileged 7-azaindole scaffold.

References
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  • ResearchGate. (n.d.). Aryl bromide scope of the palladium‐catalyzed monofluoroalkylation reaction. [Link]

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  • Maccari, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(1), 783–797. [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of Kinase Inhibitory Activity for Novel 7-Azaindole Compounds

Introduction: The Privileged Scaffold in Kinase Inhibition The 7-azaindole core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2][3] Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

The 7-azaindole core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2][3] Its structure is bioisosteric to indole and purine systems, allowing it to mimic the adenine fragment of ATP.[3] This unique characteristic enables the 7-azaindole moiety to function as an excellent "hinge-binder." The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, forming two crucial hydrogen bonds with the kinase hinge region in the ATP-binding site.[2][4][5] This bidentate interaction provides a strong anchor for inhibitor binding, making it a versatile and potent starting point for developing targeted therapies. The successful development of Vemurafenib, a B-RAF kinase inhibitor for melanoma, originated from a 7-azaindole fragment and stands as a testament to the power of this scaffold.[5]

This guide will walk through a multi-tiered validation process, from initial biochemical potency determination to cellular on-target confirmation and crucial selectivity profiling.

The Rationale for Target Selection: Where Do 7-Azaindoles Fit?

The versatility of the 7-azaindole scaffold allows it to be adapted to target a wide array of kinases across the human kinome.[4] The choice of target kinase is dictated by the therapeutic area of interest. Numerous 7-azaindole-based inhibitors have been developed against kinases implicated in oncology and other diseases. Key examples include:

  • Aurora Kinases: These serine/threonine kinases (A, B, and C) are critical regulators of mitosis.[1][6] Their overexpression is common in many cancers, making them attractive targets. Inhibition of Aurora B, for instance, leads to failed cytokinesis, polyploidy, and ultimately, apoptosis in cancer cells.[6][7]

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[8] Blocking this pathway is a proven anti-cancer strategy.[8][9]

  • PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. Isoform-selective PI3K inhibitors are of high interest, and 7-azaindole derivatives have shown potent activity, including at subnanomolar concentrations.[10][11]

  • Other Proliferation-Associated Kinases: The scaffold has been successfully employed to target other kinases vital for cell cycle progression and proliferation, such as Polo-like kinase 1 (PLK1)[12][13], Cell division cycle 7 (Cdc7)[1], and Cyclin-dependent kinase 9 (CDK9).[14]

The initial design of a synthesized 7-azaindole library is therefore guided by the intended kinase target, with substitutions at its five potential modification sites being key to achieving potency and selectivity.[2]

A Multi-Tiered Validation Workflow

A rigorous validation process is essential to characterize a novel inhibitor. Simply demonstrating potent biochemical inhibition is insufficient. The compound must demonstrate activity in a cellular context, engage its intended target, and exhibit a favorable selectivity profile to minimize potential off-target toxicities. The following workflow provides a logical progression from initial screening to a more comprehensive characterization.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity & Lead Prioritization A Synthesized 7-Azaindole Compound B Biochemical Kinase Assay (e.g., ADP-Glo, TR-FRET) A->B Primary Screen C Determine IC50 Value (Potency) B->C Dose-Response D Target Engagement Assay (e.g., NanoBRET™, CETSA®) C->D Advance Potent Hits E Cellular Function Assay (e.g., Phospho-Substrate Western, Proliferation) D->E Confirms Mechanism F Determine EC50 Value (Cellular Efficacy) E->F Dose-Response G Broad Kinase Panel Screen (e.g., 400+ Kinases) F->G Confirm Cellular Activity H Prioritized Lead Compound (Potent, Selective, Cell-Active) G->H Compare On/Off-Target Activity

Caption: A multi-tiered workflow for validating novel 7-azaindole kinase inhibitors.

Part 1: Biochemical Validation — The First Gatekeeper

The initial step is to determine if the synthesized compound can inhibit the enzymatic activity of the purified target kinase in vitro. This is typically achieved by measuring the consumption of ATP or the generation of the phosphorylated product.

Causality Behind Experimental Choice: A biochemical assay provides the cleanest assessment of direct enzyme inhibition, free from confounding factors like cell permeability or efflux pumps. We use a dose-response curve to calculate the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.

Detailed Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol is a generalized example using a technology like Promega's ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Purified, active target kinase enzyme.

  • Kinase-specific substrate (peptide or protein).

  • Synthesized 7-azaindole compound (test inhibitor) dissolved in 100% DMSO.

  • Known potent inhibitor for the target kinase (positive control).

  • 100% DMSO (vehicle control).

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT).

  • ATP solution at a concentration near the Km for the target kinase.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 384-well assay plates.

  • Multichannel pipette or liquid handler.

  • Plate reader capable of measuring luminescence.

Methodology:

  • Compound Plating: Prepare a serial dilution of the 7-azaindole compound in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM.

  • Using a liquid handler, transfer a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Also include wells with only DMSO (100% activity control) and the positive control inhibitor (0% activity control).

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in the reaction buffer. Add 5 µL of this mix to each well containing the plated compounds.

  • Incubation: Gently mix the plate and allow the compound to pre-incubate with the kinase for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction: Prepare an ATP solution in the reaction buffer. Add 5 µL of the ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.

  • Reaction Incubation: Incubate the plate at room temperature (or 30°C, depending on the kinase) for 1 hour. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in the DMSO control wells).

  • Stop Reaction & Detect ADP: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP: Add 20 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Read Luminescence: Measure the luminescence signal on a plate reader. The light generated is proportional to the amount of ADP produced, which is directly correlated with kinase activity.

  • Data Analysis:

    • Normalize the data using the DMSO (100% activity) and positive control (0% activity) wells.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Part 2: Cellular Activity — Proving On-Target Efficacy

A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability, rapid efflux, or metabolic instability. Therefore, the next critical step is to confirm that the compound can inhibit the kinase inside a living cell.

Causality Behind Experimental Choice: Cellular assays validate that the compound is biologically available and can engage its target to elicit a functional response. Measuring the phosphorylation of a known downstream substrate of the target kinase provides direct evidence of on-target activity.

Detailed Protocol: Western Blot for Phospho-Substrate Inhibition

Objective: To determine if the test compound inhibits the phosphorylation of a known substrate of the target kinase in a relevant cancer cell line.

Materials:

  • Cancer cell line known to have active signaling through the target kinase.

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test compound and controls (as above).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: one specific for the phosphorylated form of the substrate (e.g., anti-phospho-STAT3) and one for the total protein level of the substrate (e.g., anti-total-STAT3). An antibody for a housekeeping protein (e.g., GAPDH) is also needed as a loading control.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Methodology:

  • Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency the next day.

  • Compound Treatment: The following day, treat the cells with increasing concentrations of the 7-azaindole compound (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Clarify Lysate: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Quantify Protein: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phospho-substrate (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total substrate and a loading control to ensure equal protein loading and to confirm that the inhibitor does not affect total protein levels.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal relative to the total substrate and loading control confirms cellular on-target activity.

Part 3: Comparative Analysis & Selectivity Profiling

A potent and cell-active compound is promising, but its utility as a therapeutic or a tool compound depends on its selectivity. Many kinases share structural similarity in their ATP-binding sites, leading to the risk of off-target inhibition.

Causality Behind Experimental Choice: Selectivity profiling across a broad panel of kinases is a self-validating system. It reveals the compound's specificity and flags potential liabilities. A highly selective inhibitor is a better tool for studying the specific biology of its target, while a multi-targeted inhibitor might be desirable in certain therapeutic contexts (e.g., inhibiting both tumorigenesis and angiogenesis).[15]

Case Study: Targeting the Aurora B Kinase Pathway

Aurora B is a key component of the chromosomal passenger complex, which ensures proper chromosome segregation and cytokinesis. Its inhibition by a 7-azaindole compound would block the phosphorylation of its substrates, such as Histone H3, leading to mitotic arrest.

G cluster_mitosis Mitosis Progression cluster_auroraB Aurora B Activity prophase Prophase metaphase Metaphase prophase->metaphase anaphase Anaphase metaphase->anaphase cytokinesis Cytokinesis anaphase->cytokinesis auroraB Aurora B Kinase substrates Phosphorylates Substrates (e.g., Histone H3) auroraB->substrates failure Polyploidy & Apoptosis substrates->metaphase Ensures Proper Chromosome Alignment substrates->cytokinesis Required for Cell Division inhibitor 7-Azaindole Inhibitor (e.g., GSK1070916) inhibitor->auroraB Inhibits inhibitor->failure Induces

Caption: Inhibition of the Aurora B kinase signaling pathway by a 7-azaindole compound.

Data Presentation: Comparative Kinase Selectivity Profile

The table below presents hypothetical data for a newly synthesized 7-azaindole compound, "AZ-Cmpd-X," designed as an Aurora B inhibitor. It is compared against GSK1070916, a known 7-azaindole-based Aurora B inhibitor[7][16], and Sorafenib, a multi-kinase inhibitor known to target VEGFR-2.[17] Data is presented as IC50 values in nM.

Kinase TargetTherapeutic AreaAZ-Cmpd-X (Hypothetical) GSK1070916 (Reference) Sorafenib (Reference)
Aurora B Oncology 0.5 nM 0.38 nM[16]>10,000 nM
Aurora AOncology150 nM>100 nM[16]>10,000 nM
VEGFR-2Angiogenesis2,500 nM>1,000 nM90 nM[17]
PLK1Oncology5,000 nM>5,000 nM3,500 nM
PI3KαOncology>10,000 nM>10,000 nM>10,000 nM
Selectivity (Aurora A / Aurora B) 300-fold >250-fold [16]N/A

Interpretation:

  • The hypothetical AZ-Cmpd-X demonstrates excellent potency against the intended target, Aurora B, comparable to the reference compound GSK1070916.

  • Crucially, it shows a 300-fold selectivity for Aurora B over the closely related Aurora A, which is a desirable property for reducing certain off-target effects.

  • It has minimal activity against other unrelated kinases like VEGFR-2 and PI3Kα, indicating a favorable selectivity profile. In contrast, Sorafenib is potent against VEGFR-2 but not the Aurora kinases. This data collectively validates AZ-Cmpd-X as a potent and selective Aurora B inhibitor worthy of further preclinical development.

Conclusion

The validation of a novel 7-azaindole kinase inhibitor is a systematic, evidence-based process that extends beyond a single IC50 value. By employing a multi-tiered strategy—confirming biochemical potency, validating on-target cellular activity, and rigorously assessing selectivity—researchers can build a comprehensive data package. This approach not only validates the efficacy of the synthesized compound but also provides critical insights into its potential as a selective chemical probe or a viable therapeutic candidate. The inherent versatility of the 7-azaindole scaffold, combined with this robust validation cascade, ensures its continued prominence in the future of kinase inhibitor drug discovery.

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  • Liu, K. K.-C., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1431–1437. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 - a recent update (2019-2022). Archiv der Pharmazie, 356(12), e2300242. [Link]

  • Al-Warhi, T., et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 27(19), 6667. [Link]

  • El-Gamal, M. I., et al. (2025). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic Chemistry. [Link]

  • Ge, Y., et al. (2024). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. International Journal of Molecular Sciences, 25(10), 5283. [Link]

  • Kollareddy, M., et al. (2012). Aurora kinase inhibitors: Progress towards the clinic. Investigational New Drugs, 30(6), 2411–2432. [Link]

  • Abou-Seri, S. M., et al. (2018). Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. Archiv der Pharmazie, 351(1-2). [Link]

  • Barlaam, B., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(11), 1933. [Link]

  • Girdler, F., et al. (2013). Aurora B Inhibitors as Cancer Therapeutics. Cancers, 5(3), 999–1023. [Link]

  • Bouloc, N., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(12), 5867–5890. [Link]

  • Gutteridge, R. E., et al. (2016). Polo-like Kinases Inhibitors. Current Medicinal Chemistry, 23(5), 429–453. [Link]

  • Supannakul, J., et al. (2020). Inhibition of polo-like kinase 1 suppresses microtubule dynamics in MCF-7 cells. Biological & Pharmaceutical Bulletin, 43(1), 139–147. [Link]

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Validation

A Tale of Two Heats: A Comparative Guide to Thermal vs. Microwave Synthesis of 7-Azaindole

For Researchers, Scientists, and Drug Development Professionals The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to act as a bi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to act as a bioisostere of indole and purine systems.[1] Its synthesis, therefore, is a critical step in the discovery and development of new drugs. Traditionally, this has been achieved through conventional thermal heating. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field, offering a faster and often more efficient alternative.[2][3][4]

This guide provides an in-depth, objective comparison of thermal and microwave-assisted conditions for the synthesis of 7-azaindole, grounded in experimental data and mechanistic principles. We will explore the fundamental differences in heating mechanisms, analyze their impact on reaction outcomes, and provide practical, step-by-step protocols to empower you to make informed decisions in your synthetic strategy.

The Core Difference: How Heat is Transferred

The choice between thermal and microwave heating is not merely one of convenience; it is a choice between two fundamentally different energy transfer mechanisms, which can profoundly influence reaction kinetics and product profiles.

Conventional Thermal Heating: This classical approach relies on the transfer of heat from an external source (e.g., an oil bath) to the reaction vessel and then to the solvent and reactants. This process, governed by conduction and convection, is often slow and can create significant temperature gradients within the reaction mixture, where the walls of the vessel are hotter than the bulk of the solution.[5] This can lead to longer reaction times and the formation of unwanted by-products due to localized overheating or insufficient heating.[5]

Microwave-Assisted Heating: In contrast, microwave synthesis utilizes dielectric heating.[6][7] Microwave radiation directly interacts with polar molecules (like many organic solvents and reagents) and ionic species in the reaction mixture.[6][7][8] This interaction forces the molecules to rapidly rotate and align with the oscillating electric field, generating heat internally and volumetrically throughout the sample.[6][7] The result is remarkably rapid, uniform, and efficient heating, bypassing the limitations of thermal conductivity.[7][9]

Workflow Comparison: Thermal vs. Microwave Synthesis

The operational workflows for thermal and microwave synthesis differ significantly in terms of setup, execution, and time scale.

G cluster_0 Conventional Thermal Workflow cluster_1 Microwave Synthesis Workflow T_Setup Setup: - Round-bottom flask - Condenser - Oil bath & hot plate T_Heat Heating: - Gradual heating of bath - Slow heat transfer to mixture - Potential for temperature gradients T_Setup->T_Heat T_React Reaction: - Hours to Days - Monitoring via TLC/LC-MS T_Heat->T_React T_Workup Workup & Purification T_React->T_Workup M_React Reaction: - Seconds to Minutes - Real-time monitoring of T & P M_Setup Setup: - Sealed microwave vial - Crimp cap - Place in reactor cavity M_Heat Heating: - Direct, volumetric heating - Rapid temperature ramp - Precise temperature control M_Setup->M_Heat M_Heat->M_React M_Workup Workup & Purification M_React->M_Workup

Caption: Comparative workflow for thermal and microwave synthesis.

Performance Showdown: A Case Study in 7-Azaindole Synthesis

To illustrate the practical differences, let's consider a key transformation in the synthesis of substituted 7-azaindoles: an epoxide-opening, cyclization, and dehydration sequence. A study by Schirok (2006) provides a direct comparison of this critical step under both thermal and microwave conditions.[1][10]

ParameterConventional HeatingMicrowave IrradiationAdvantage
Reaction Time 16 hours25 minutesMicrowave
Temperature 130°C (Reflux)180°CMicrowave
Yield 71%85%Microwave
Solvent Acetic AcidAcetic Acid-
Pressure Atmospheric~15 bar (Sealed Vessel)-

Data synthesized from Schirok, H. J. Org. Chem. 2006, 71 (15), 5538–5545.[1][10]

The data clearly demonstrates the transformative impact of microwave heating. A reaction that requires an overnight reflux under conventional conditions is completed in under half an hour with an improved yield using microwave irradiation.[10] This dramatic rate enhancement is a hallmark of microwave chemistry and is attributed to the ability to rapidly reach and maintain temperatures well above the solvent's atmospheric boiling point in a sealed vessel, a condition not safely achievable with standard glassware.[2][11]

Another example involves the reaction of 7-azaindole with aldehydes. Under ambient, conventional conditions, the reaction yields an addition product. However, under microwave heating at 130°C for 30 minutes, the reaction proceeds further to yield di-7-azaindolylmethanes (DAIMs) in high yield.[12] The authors propose that the rapid and efficient microwave heating promotes both the nucleophilicity of the 7-azaindole and the dehydration of an intermediate, a pathway not favored at lower temperatures.[12]

Causality Behind the Curtain: Why Microwave Excels

The superior performance of microwave synthesis in these examples is not magic; it is rooted in established physical principles.

  • Accelerated Kinetics: Chemical reactions accelerate at higher temperatures. Microwave reactors can safely and rapidly heat reactions to temperatures far exceeding the boiling point of the solvent, leading to dramatic reductions in reaction times—often from hours or days to mere minutes.[2][3]

  • Improved Yields and Purity: The significantly shorter reaction times minimize the opportunity for thermal decomposition of reactants, intermediates, or products, which often occurs during prolonged heating.[4] This leads to cleaner reaction profiles, fewer by-products, and consequently, higher isolated yields.[2][4]

  • Enhanced Reaction Selectivity: Microwave heating can sometimes alter reaction pathways. The proposed mechanism for DAIM formation, where microwave energy promotes nucleophilicity and dehydration, is a prime example of how this heating method can favor specific transformations that are less efficient under conventional heating.[12]

Experimental Protocols: Putting Theory into Practice

The following are representative protocols based on established literature for the synthesis of a 7-azaindole precursor.

Protocol 1: Thermal Synthesis (Conventional Heating)

This protocol is adapted from the thermal conditions described for the cyclization step in the synthesis of a 1,3-disubstituted 7-azaindole.

Objective: To perform the epoxide-opening, cyclization, and dehydration sequence via conventional reflux.

Methodology:

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add the epoxide precursor (1.0 eq) and glacial acetic acid (20 mL).

  • Place the flask in a silicone oil bath on a magnetic stirrer hotplate.

  • Heat the reaction mixture to reflux (approx. 120-130°C) with vigorous stirring.

  • Maintain the reflux for 16 hours. Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture over ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-azaindole.

Protocol 2: Microwave-Assisted Synthesis (MAOS)

This protocol is adapted from the microwave conditions for the same cyclization reaction.

Objective: To perform the epoxide-opening, cyclization, and dehydration sequence using a dedicated microwave reactor.

Methodology:

  • Place the epoxide precursor (1.0 eq) and glacial acetic acid (7 mL) into a 10 mL microwave reaction vessel equipped with a small magnetic stir bar.

  • Securely seal the vessel with a crimp cap.

  • Place the vessel inside the cavity of the microwave reactor.

  • Set the reaction parameters: Temperature = 180°C, Ramp time = 2 minutes, Hold time = 25 minutes, Power = 300 W (with variable power to maintain temperature), Stirring = high.

  • Start the irradiation sequence. The instrument will automatically monitor and control the internal temperature and pressure.

  • After the hold time is complete, the vessel is cooled to below 50°C via a compressed air stream.

  • Once cooled, carefully open the vessel in a fume hood.

  • Transfer the reaction mixture and process it as described in steps 6-9 of the thermal protocol.

Mechanistic Insight: The Fischer Indole Synthesis

While the above example shows a cyclization, many 7-azaindole syntheses rely on classic named reactions. The Fischer indole synthesis, for instance, is a powerful method for creating the indole core from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[13] The electron-deficient nature of the pyridine ring can make this reaction challenging for 7-azaindoles, but it is still a viable route.[14]

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Microwave irradiation has been shown to significantly improve the Fischer indole synthesis, often allowing for solvent-free conditions and producing higher yields in minutes compared to hours of conventional heating.[15]

Conclusion and Recommendations

The evidence overwhelmingly supports the adoption of microwave-assisted synthesis for the preparation of 7-azaindole and its derivatives in a research and drug discovery context.

  • For Speed and Efficiency: Microwave synthesis is the undisputed choice. The ability to complete reactions in minutes allows for rapid exploration of structure-activity relationships (SAR) and faster generation of compound libraries.[11][16]

  • For Yield and Purity: MAOS frequently provides higher yields and cleaner products, simplifying purification and saving valuable time and resources.[2][4]

  • For Process Optimization: The precise control and rapid feedback of microwave reactors make them ideal tools for optimizing reaction conditions quickly.

  • For Scale-Up: While laboratory-scale synthesis is the primary focus of this guide, it is worth noting that scaling up microwave reactions can present challenges and may require specialized equipment.[2] For large, multi-gram syntheses, traditional thermal methods may still be more practical in some settings.

References

  • Microwave-Assisted Synthesis in Drug Development. EPCP. 2

  • The impact of microwave synthesis on drug discovery. Semantic Scholar. Link

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Link

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development. Link

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Link

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Link

  • A brief review: Microwave assisted organic reaction. Scholars Research Library. Link

  • Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. Link

  • Microwave-Assisted Flexible Synthesis of 7-Azaindoles. Organic Chemistry Portal. Link

  • Synthetic Applications for Microwave Synthesis. CEM Corporation. Link

  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR. Link

  • Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes. PubMed Central. Link

  • Microwave-assisted flexible synthesis of 7-azaindoles. PubMed. Link

  • The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate. Link

  • Different strategies for synthesis of 7-azaindoles. ResearchGate. Link

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Link

  • Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles. ResearchGate. Link

  • Microwave-assisted synthesis of indole. ScienceDirect. Link

  • Difference between conventional heating and microwave-assisted heating. ResearchGate. Link

  • Fischer indole synthesis. Wikipedia. Link

  • Fischer Indole Synthesis. Organic Chemistry Portal. Link

  • Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles. Sci-Hub. Link

  • optimization of reaction conditions for Fischer indole synthesis (temperature, solvent). Benchchem. Link

  • Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab. Link

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Comparative

A Comparative Guide to Byproduct Formation in the Synthesis of Disubstituted 7-Azaindoles

Introduction Disubstituted 7-azaindoles are privileged heterocyclic scaffolds, forming the core of numerous therapeutic agents due to their ability to act as bioisosteres of indoles with improved physicochemical properti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Disubstituted 7-azaindoles are privileged heterocyclic scaffolds, forming the core of numerous therapeutic agents due to their ability to act as bioisosteres of indoles with improved physicochemical properties.[1][2] Their synthesis, however, is often accompanied by the formation of various byproducts that can complicate purification and reduce overall yields. This guide provides a comparative analysis of common synthetic routes to disubstituted 7-azaindoles, with a primary focus on the mechanistic origins of frequently observed byproducts and strategies to mitigate their formation. The insights presented herein are aimed at researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies for this important class of molecules.

I. Palladium-Catalyzed Cross-Coupling Strategies: A Double-Edged Sword

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are powerful tools for the construction of the 7-azaindole core and for its subsequent functionalization.[3][4] While these methods offer versatility, they are not without their challenges, often leading to a range of predictable byproducts.

A. Suzuki Coupling for C-C Bond Formation

The Suzuki coupling is widely employed for the synthesis of aryl- or heteroaryl-substituted 7-azaindoles.[5] A common strategy involves the coupling of a halogenated 7-azaindole with a boronic acid or ester.

Common Byproducts and Their Mechanistic Origin:

  • Homocoupling of Boronic Acids: The formation of a biaryl byproduct derived from the boronic acid is a frequent issue. This arises from a competitive reaction pathway where two molecules of the boronic acid couple with each other, particularly at higher temperatures or in the presence of oxygen.

  • Protodeboronation: This byproduct results from the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom from the solvent or residual water. This side reaction is often promoted by basic conditions and elevated temperatures.

  • Dehalogenation of the 7-Azaindole: The starting halogenated 7-azaindole can undergo reduction, where the halogen is replaced by a hydrogen atom. This can occur via various pathways, including hydride transfer from solvent or additives.

Visualizing the Suzuki Coupling and Byproduct Pathways:

Suzuki_Byproducts cluster_main Desired Suzuki Coupling Pathway cluster_side1 Byproduct Formation Halogenated 7-Azaindole Halogenated 7-Azaindole Dehalogenation Byproduct Dehalogenation Byproduct Halogenated 7-Azaindole->Dehalogenation Byproduct Hydride Source Oxidative Addition Oxidative Addition Halogenated 7-Azaindole->Oxidative Addition Pd(0) Boronic Acid Boronic Acid Homocoupling Byproduct Homocoupling Byproduct Boronic Acid->Homocoupling Byproduct O₂, Heat Protodeboronation Byproduct Protodeboronation Byproduct Boronic Acid->Protodeboronation Byproduct Base, H₂O Pd(0) Catalyst Pd(0) Catalyst Desired Product Desired Product Transmetalation Transmetalation Oxidative Addition->Transmetalation Boronic Acid Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Reductive Elimination->Desired Product

Caption: Suzuki coupling pathway and common byproduct formations.

B. Sonogashira Coupling for Alkynyl-Substituted 7-Azaindoles

The Sonogashira coupling is a reliable method for introducing alkynyl groups onto the 7-azaindole scaffold, often as a prelude to further cyclization reactions.[6]

Common Byproducts and Their Mechanistic Origin:

  • Glaser Coupling: The primary byproduct in Sonogashira reactions is the homocoupling of the terminal alkyne to form a symmetrical diacetylene. This reaction is catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.

  • Dehalogenation: Similar to the Suzuki coupling, reductive dehalogenation of the 7-azaindole starting material can occur.

Comparative Table of Palladium-Catalyzed Reactions:

ReactionDesired TransformationCommon ByproductsMitigation Strategies
Suzuki C-C bond formation (aryl/heteroaryl)Homocoupling of boronic acid, Protodeboronation, DehalogenationUse of phosphine ligands, rigorous degassing, controlled temperature, use of pinacol esters.
Sonogashira C-C bond formation (alkynyl)Glaser coupling (alkyne homocoupling), DehalogenationUse of copper-free conditions, running the reaction under an inert atmosphere, slow addition of the alkyne.
Heck C-C bond formation (alkenyl)Isomerization of the double bond, Dimerization of the alkeneChoice of appropriate base and solvent, use of phosphine ligands to control regioselectivity.
II. C-H Activation Strategies: The Allure of Atom Economy

Direct C-H activation has emerged as an elegant and atom-economical approach for the synthesis of 7-azaindoles.[3][7] Rhodium-catalyzed C-H activation/annulation of aminopyridines with alkynes is a notable example.[2][8]

Common Byproducts and Their Mechanistic Origin:

  • Regioisomers: A significant challenge in C-H activation is controlling the regioselectivity. Depending on the directing group and the substrate, activation at an unintended C-H bond can lead to the formation of isomeric products.

  • Oxidative Homocoupling: The starting aminopyridine can undergo oxidative homocoupling, leading to dimeric byproducts.

  • Over-functionalization: In some cases, multiple C-H bonds can be activated, leading to di- or tri-substituted products.

Visualizing the Rh(III)-Catalyzed C-H Activation Cycle:

CH_Activation Rh(III) Catalyst Rh(III) Catalyst C-H Activation C-H Activation Rh(III) Catalyst->C-H Activation Aminopyridine Aminopyridine Aminopyridine Alkyne Alkyne Disubstituted 7-Azaindole Disubstituted 7-Azaindole Byproducts Byproducts C-H Activation->Byproducts Isomerization, Homocoupling Coordinative Insertion Coordinative Insertion C-H Activation->Coordinative Insertion Alkyne Reductive Elimination Reductive Elimination Coordinative Insertion->Reductive Elimination Reductive Elimination->Disubstituted 7-Azaindole Rh(I) Rh(I) Reductive Elimination->Rh(I) Rh(I)->Rh(III) Catalyst Oxidant (e.g., Ag⁺)

Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H activation.

Expert Insights on Minimizing Byproducts in C-H Activation:

The choice of the directing group on the aminopyridine is paramount for achieving high regioselectivity. Additionally, the oxidant, often a silver salt, plays a crucial role in regenerating the active Rh(III) catalyst and can influence the reaction outcome.[7][9] Careful optimization of the reaction temperature and solvent is also critical to suppress the formation of homocoupled byproducts.

III. Classical Cyclization Strategies: The Chichibabin Reaction

The Chichibabin reaction offers a classical, metal-free approach to 7-azaindoles, typically involving the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[10]

Common Byproducts and Their Mechanistic Origin:

  • Picoline Dimerization: A significant side reaction is the dimerization of the picoline starting material.[10] This occurs through the 1,4-addition of the lithiated picoline to another molecule of the starting picoline.

  • Amidine Formation: The strong base (LDA) can add to the nitrile, forming an amidine intermediate which may or may not re-enter the desired reaction pathway.[10]

Experimental Protocol: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization

Materials:

  • 2-Fluoro-3-picoline

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Benzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of LDA (2.1 equivalents) in anhydrous THF at -40 °C under an inert atmosphere, add 2-fluoro-3-picoline (1.0 equivalent) dropwise.

  • Stir the resulting blood-red solution at -40 °C for 1 hour.

  • Add benzonitrile (1.2 equivalents) to the reaction mixture and continue stirring at -40 °C for an additional 2 hours.

  • Warm the reaction to 0 °C and stir for 30 minutes.

  • Quench the reaction by the addition of wet THF.

  • Remove the solvent under reduced pressure.

  • Redissolve the resulting solid in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness of the Protocol: This protocol is based on a well-established and peer-reviewed procedure.[10] The use of a slight excess of LDA and benzonitrile helps to drive the reaction to completion and minimize starting material recovery. The specified temperatures and reaction times are critical for controlling the formation of byproducts.

IV. Characterization of Byproducts

The unambiguous identification of byproducts is crucial for reaction optimization. A combination of spectroscopic and spectrometric techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): Provides detailed structural information, including connectivity and stereochemistry.

  • Mass Spectrometry (MS): Determines the molecular weight of the byproducts, aiding in their initial identification.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups present in the byproducts.

The synthesis of disubstituted 7-azaindoles is a rich area of research with a diverse array of synthetic methodologies. A thorough understanding of the potential byproduct-forming pathways is essential for the development of robust and efficient synthetic routes. This guide has highlighted the mechanistic origins of common byproducts in key synthetic strategies and provided actionable insights for their mitigation. By carefully selecting reaction conditions, reagents, and purification techniques, researchers can significantly improve the purity and yield of their desired disubstituted 7-azaindole products, accelerating the pace of drug discovery and development.

References

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
  • Rh(III)-catalyzed 7-azaindole synthesis via C-H activation/annulative coupling of aminopyridines with alkynes. [PDF].
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  • 7-Azaindole: Uses and Synthesis. ChemicalBook.

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors

Introduction: The Double-Edged Sword of Kinase Inhibition The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its structural mimicry of the purine ring of ATP allows derivatives to competitively bind to the ATP-binding site of a vast array of kinases, making it a "privileged scaffold" in drug discovery. The therapeutic success of 7-azaindole-based drugs is well-documented. However, this inherent ability to bind a conserved ATP pocket across the kinome presents a significant challenge: off-target activity.

Undesired inhibition of kinases other than the intended target can lead to a spectrum of adverse effects, from mild side effects to severe toxicity, derailing an otherwise promising therapeutic candidate. Therefore, a rigorous and multi-faceted assessment of a compound's selectivity is not merely a regulatory checkbox but a fundamental necessity for developing safe and effective medicines. This guide provides a comprehensive framework for evaluating the cross-reactivity of novel 7-azaindole derivatives, using the 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine core as a representative starting point for our discussion. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to guide researchers in their selectivity profiling campaigns.

The Strategic Imperative of Early and Comprehensive Profiling

Initiating cross-reactivity studies early in the drug discovery pipeline is a critical, resource-saving strategy. Early-stage profiling allows for a "fail fast, fail cheap" approach, where compounds with unfavorable selectivity profiles are deprioritized before significant investment is made. A tiered approach is often most effective, beginning with broad, cost-effective screens and progressing to more detailed, physiologically relevant assays for promising candidates.

Our strategic workflow for assessing a novel 7-azaindole derivative, which we'll call "Compound A," is as follows:

G cluster_0 Tier 1: Broad Kinome Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional & Phenotypic Assays cluster_3 Decision Point kinome_scan Large-Panel Kinase Binding Assay (e.g., KINOMEscan®) cetsa Cellular Thermal Shift Assay (CETSA) kinome_scan->cetsa Confirm on- & off-targets in a cellular context functional Cell-Based Phosphorylation Assays & Phenotypic Screens cetsa->functional Validate functional consequence of target binding go_nogo Go/No-Go Decision SAR Optimization functional->go_nogo Evaluate therapeutic window & off-target liability

Caption: Tiered workflow for kinase inhibitor selectivity profiling.

Tier 1: Mapping the Kinome Interaction Landscape

The first step is to obtain a broad, unbiased view of the compound's interaction profile across the human kinome. The most efficient method for this is a large-panel, competition-based binding assay.

Method of Choice: KINOMEscan® Competition Binding Assay

The KINOMEscan® platform (Eurofins DiscoverX) is an industry-standard method that quantitatively measures the binding interactions between a test compound and a large panel of recombinant human kinases (typically over 450).[1][2]

Causality Behind the Choice:

  • ATP-Independent: Unlike activity-based assays, this is a direct binding assay that is not dependent on ATP concentration. This provides a true measure of thermodynamic binding affinity (dissociation constant, Kd), allowing for more accurate structure-activity relationship (SAR) analysis.[3]

  • Broad Coverage: Screening against a vast portion of the kinome in a single experiment provides a comprehensive map of potential on- and off-targets, minimizing the risk of unforeseen interactions.

  • High Sensitivity & Dynamic Range: The assay can accurately quantify binding affinities from picomolar to micromolar, accommodating a wide range of inhibitor potencies.[3]

  • Mode of Action Agnostic: It can detect Type I, Type II, and allosteric inhibitors that affect the conformation of the ATP-binding site.[3]

Comparative Data Analysis: 7-Azaindole Derivatives

While specific data for 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine derivatives is not publicly available, we can analyze data from structurally related 7-azaindole compounds to illustrate the expected outcomes. Let's consider three hypothetical derivatives based on published data for similar scaffolds:

  • Compound A-1 (Hypothetical Selective Inhibitor): Designed for high selectivity towards its primary target.

  • Compound A-2 (Hypothetical Multi-Targeted Inhibitor): Designed to potently inhibit a small, defined set of kinases.

  • Compound A-3 (Hypothetical Non-Selective Inhibitor): An early-stage hit with broader kinome interactions.

Table 1: Representative KINOMEscan® Selectivity Data (% Control @ 1 µM)

Kinase TargetCompound A-1 (Selective)Compound A-2 (Multi-Targeted)Compound A-3 (Non-Selective)
AURKB (Target) 0.5 1.2 5.5
AURKA382.58.1
AURKC455.012.3
VEGFR2 (KDR)856515.2
KIT927825.0
PDGFRβ958130.1
SRC885518.9
LCK916222.4
PI3Kγ989545.6
CDK2968933.7
Selectivity Score (S(35))*0.020.110.35

% Control reflects the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound. A lower number indicates stronger binding. *Selectivity Score is the number of kinases with % Control < 35 divided by the total number of kinases tested.

Visualization and Interpretation

The output of a KINOMEscan® assay is often visualized using a TREEspot™ diagram, which maps the binding data onto a phylogenetic tree of the human kinome. This provides an intuitive visual representation of a compound's selectivity.

G cluster_TK TK cluster_AGC AGC cluster_CMGC CMGC cluster_OTHER Other SRC SRC LCK LCK KIT KIT PDGFRB PDGFRβ VEGFR2 VEGFR2 AURKA AURKA AURKB AURKB AURKC AURKC CDK2 CDK2 PIK3CG PI3Kγ AGC TK CMGC OTHER

Caption: Illustrative TREEspot™ diagram for Compound A-1.

Interpretation: The TREEspot™ for Compound A-1 would show a large red circle on the intended target (AURKB), indicating strong binding. Smaller yellow circles on closely related kinases (AURKA, AURKC) would suggest moderate off-target binding within the same family, while the vast majority of other kinases would be represented by small green or absent circles, indicating a highly selective inhibitor. In contrast, the diagram for Compound A-3 would be populated with numerous circles of varying sizes across different branches of the kinome tree, immediately flagging it as non-selective.

Tier 2: Verifying Target Engagement in a Cellular Milieu

Biochemical binding assays, while powerful, are performed on purified, recombinant proteins. They do not account for the complexities of the cellular environment, such as cell permeability, compound metabolism, or the requirement for specific protein conformations or complexes for binding. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method to confirm that a compound engages its target inside intact cells.[2][4]

Method of Choice: Cellular Thermal Shift Assay (CETSA) with Western Blot

CETSA is based on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation.[4]

Causality Behind the Choice:

  • Physiological Relevance: CETSA provides direct evidence of target engagement in a native cellular environment, validating the findings from in vitro binding assays.

  • Label-Free: It does not require modification of the compound or the target protein, eliminating potential artifacts introduced by labels or tags.

  • Versatility: It can be adapted for use in cell lysates, intact cells, and even tissue samples, offering flexibility across different stages of preclinical development.[2]

Experimental Protocol: CETSA for Target Engagement

This protocol describes a standard Western blot-based CETSA to determine the thermal stabilization of a target kinase (e.g., AURKB) in response to Compound A-1.

  • Cell Culture and Treatment:

    • Culture a human cancer cell line known to express the target kinase (e.g., HeLa or HCT116 for AURKB) to ~80% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of Compound A-1 (e.g., 0.1 µM, 1 µM, 10 µM) for 1-2 hours in a CO2 incubator.

  • Heat Challenge:

    • Harvest the treated cells and wash with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes for each treatment condition.

    • Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 68°C in 2-4°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[5]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[6]

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Denature the samples in Laemmli buffer and resolve them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for the target protein (e.g., anti-AURKB).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • For each treatment condition, normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensity versus temperature to generate melting curves. A shift in the curve to the right for compound-treated samples indicates target stabilization.

G cluster_prep Sample Preparation cluster_exp CETSA Core Experiment cluster_analysis Analysis cell_treat 1. Treat Cells (Vehicle vs. Compound A-1) harvest 2. Harvest & Resuspend Cells cell_treat->harvest heat 3. Heat Challenge (Temperature Gradient) harvest->heat lyse 4. Freeze-Thaw Lysis heat->lyse centrifuge 5. Ultracentrifugation lyse->centrifuge supernatant 6. Collect Supernatant (Soluble Proteins) centrifuge->supernatant wb 7. Western Blot (Anti-Target Antibody) supernatant->wb analyze 8. Densitometry & Plotting (Generate Melting Curves) wb->analyze

Caption: CETSA-Western Blot experimental workflow.

Interpreting CETSA Results

A successful CETSA experiment will demonstrate a dose-dependent thermal shift for the on-target kinase. Importantly, this method can also be used to validate key off-targets identified in the Tier 1 screen. If Compound A-1 showed moderate binding to AURKA in the KINOMEscan® assay, running a parallel CETSA experiment with an anti-AURKA antibody would confirm whether this binding occurs in intact cells and leads to protein stabilization. No thermal shift for a potential off-target suggests the in vitro binding may not be relevant in a cellular context.

Conclusion: A Pathway to Selective Therapeutics

The 1H-pyrrolo[2,3-b]pyridine scaffold is a powerful tool for kinase inhibitor design, but its potential for cross-reactivity demands a rigorous, evidence-based evaluation strategy. By integrating broad biochemical profiling with cellular target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This tiered approach, starting with a wide-angle view from a KINOMEscan® assay and zooming in with the physiological lens of CETSA, provides the critical data needed to make informed decisions. It enables the prioritization of compounds with the highest potential for clinical success and guides the medicinal chemistry efforts required to mitigate off-target effects, ultimately paving the way for the development of safer and more effective targeted therapies.

References

  • Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • LINCS Data Portal. (2017). VX-680 KINOMEscan (LDG-1175: LDS-1178). Retrieved from [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(23), e4242. [Link]

  • ResearchGate. (n.d.). TREEspot compound profile data (DiscoveRx) summarizing the kinase inhibition.... Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan profiling.... Retrieved from [Link]

  • HMS LINCS Project. (n.d.). Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinome profiles of 1, 15 and 5 visualization in TREEspot. Retrieved from [Link]

  • Frontiers. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 910243. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement monitoring and mechanistic insights into drug action. Nature Protocols, 9(9), 2100-2122. [Link]

  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. [Link]

  • Mi, Y., et al. (2017). Discovery of a Novel 7-Azaindole Derivative as a Potent and Selective Inhibitor of Aurora B Kinase. ACS Medicinal Chemistry Letters, 8(11), 1163–1168. [Link]

  • Norman, R. A., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7249–7264. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

As a Senior Application Scientist, I understand that robust research and development are built on a foundation of safety and operational excellence. Handling highly specialized reagents like 5-Bromo-2-iodo-1H-pyrrolo[2,3...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that robust research and development are built on a foundation of safety and operational excellence. Handling highly specialized reagents like 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, a key building block in pharmaceutical development, demands not only precision in its application but also rigor in its disposal.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in the principle that a well-defined disposal plan is an integral part of the experimental workflow itself.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound.[2] While a specific, comprehensive Safety Data Sheet (SDS) is not always available for every novel derivative, the hazards can be inferred from its structural class and available data for similar compounds. The pyridine family of compounds is known for potential toxicity, and the presence of both bromine and iodine atoms classifies this reagent as a halogenated organic compound, which has specific disposal requirements.[3][4][5][6]

Based on available data, this compound is classified with several hazard codes, indicating it is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[2][7]

Table 1: Chemical and Physical Properties of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

PropertyValueSource
CAS Number 1261365-56-3[8][9]
Molecular Formula C₇H₄BrIN₂[2][7]
Molecular Weight 322.93 g/mol [2][7]
Form Solid[2]
Storage Class 11 (Combustible Solids)[2]
Hazard Codes H302, H315, H318, H319, H335[2][7]

This information dictates the stringent need for containment and specialized waste streams. The primary directive is to prevent its release into the environment and to avoid creating hazardous reactions through improper mixing of waste.

Pre-Disposal Operations: Safe Handling and Waste Segregation

Proper disposal begins long before the waste container is full. It starts with meticulous handling during the experiment to minimize contamination and ensure waste is correctly segregated at the point of generation.

Personal Protective Equipment (PPE)

A robust PPE plan is your primary defense against exposure.[10] Based on the hazards of pyridine derivatives and halogenated compounds, the following PPE is mandatory.[4][11]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Chemical safety goggles with side shields. A face shield is recommended if there is a risk of splashing.Protects against splashes and solid particulates that can cause serious eye damage.[10][12]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Neoprene). Nitrile gloves should be used with caution and changed frequently.Provides a barrier against skin contact, as the compound is a known skin irritant.[10][11]
Body Protection A flame-retardant lab coat, fully buttoned.Protects against skin contact and is crucial given the flammability of related pyridine compounds.[4][10]
Respiratory Protection All work should be conducted in a certified chemical fume hood.Prevents inhalation of dust or vapors, which may cause respiratory irritation.[3][4][13]
Waste Segregation: The Critical Step

The single most important aspect of chemical waste management is segregation. As a brominated and iodinated compound, 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine and any materials contaminated with it must be disposed of as Halogenated Organic Waste .[5][6]

Causality: Halogenated organic compounds require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like HBr and HI) produced during combustion.[14] Mixing them with non-halogenated waste can damage standard incinerators and release toxic pollutants.[5][15]

Step-by-Step Disposal Protocol

Follow this protocol to ensure safe and compliant disposal of both the pure compound and contaminated labware.

Step 1: Container Selection
  • For Solid Waste: Collect unreacted 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine and contaminated solids (e.g., weighing paper, contaminated gloves, silica gel) in a designated, leak-proof, and sealable solid waste container. This should be a container compatible with halogenated organics, typically made of high-density polyethylene (HDPE).[16]

  • For Liquid Waste: If the compound has been dissolved in a solvent, the entire solution must be treated as halogenated waste. Collect this in a sealable, vented, and clearly marked liquid waste container.[15][17] Never mix halogenated and non-halogenated solvent waste.[15][16]

Step 2: Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for safety. Before the first drop of waste is added, the container must be labeled.[17] The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "Waste 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine".

  • If in solution, list all components and their approximate percentages.

  • The relevant hazard pictograms (e.g., Harmful/Irritant, Corrosive).

  • The date the first waste was added.

Step 3: Accumulation and Storage
  • Keep waste containers tightly sealed at all times, except when adding waste.[16][17]

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be under the control of the operator.

  • The SAA must be in a well-ventilated area, such as a designated cabinet within a fume hood, and have secondary containment to capture any potential leaks.[15]

Step 4: Arranging Final Disposal
  • Do not accumulate excessive amounts of waste in the lab.[17]

  • Once the container is full (no more than 90% capacity) or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department.[15]

  • Follow their specific procedures for waste pickup. Disposal must be handled by a licensed and certified hazardous waste contractor.[10]

Emergency Procedures

Accidents require immediate and correct action.

  • Spill:

    • Small Spill (Solid): If a small amount is spilled within a chemical fume hood, carefully sweep it up using absorbent, non-reactive material (like vermiculite or sand). Place the material into your sealed halogenated solid waste container.[3]

    • Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS emergency line. Prevent the spill from entering drains.[11][13]

  • Exposure:

    • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11][12]

    • Eye Contact: Flush eyes immediately with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][11][12]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[12][18]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][18]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine waste.

G start Waste Generated: 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine or Contaminated Material is_solid Is the waste primarily solid (powder, contaminated gloves, etc.)? start->is_solid solid_container Select a labeled 'HALOGENATED SOLID WASTE' container. is_solid->solid_container Yes liquid_container Select a labeled 'HALOGENATED LIQUID WASTE' container. is_solid->liquid_container No (in solution) add_waste Place waste into container. Ensure all components are listed on the label. solid_container->add_waste liquid_container->add_waste seal_store Tightly seal container. Store in designated Satellite Accumulation Area (SAA) with secondary containment. add_waste->seal_store is_full Container >90% full or project complete? seal_store->is_full is_full->seal_store No contact_ehs Contact Environmental Health & Safety (EHS) for pickup. is_full->contact_ehs Yes end_process Waste transferred to EHS for final disposal via licensed contractor. contact_ehs->end_process

Caption: Disposal workflow for 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine.

References

  • Post Apple Scientific. (2024, October 1). Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Retrieved from [Link]

  • University of Washington. Standard Operating Procedure for: Pyridine. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • PubChem. 5-Bromo-3-iodo-1H-pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Kemicentrum, Lund University. (2025, January 13). Organic solvent waste. Retrieved from [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]

  • Chemsrc. 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

  • M. F. M. Fahmy, et al. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Canadian Journal of Chemistry via ResearchGate. (2014). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

Comprehensive Safety and Handling Guide: 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine Hazard Identification and Risk Assessment: Know Your Compound 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is a solid, crystalline substance.[...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

Hazard Identification and Risk Assessment: Know Your Compound

5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is a solid, crystalline substance.[4] While specific toxicity data for this exact molecule is limited, the Globally Harmonized System (GHS) classifications for structurally similar compounds provide a strong predictive framework for its hazard profile. Analogous compounds are classified as causing skin irritation, serious eye damage/irritation, and potential respiratory irritation.[5][6][7] Therefore, a conservative approach, assuming these hazards, is mandatory.

Core Causality: The bromine and iodine substituents on the pyrrolopyridine core enhance the molecule's reactivity and potential for biological interaction. Halogenated aromatic compounds can be irritants and may have other toxicological properties. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[8]

Summary of Assumed Hazards:

Hazard StatementGHS ClassificationRationale
H315: Causes skin irritationSkin Corrosion/Irritation, Category 2Based on data for similar halogenated pyridines and pyrrolopyridines.[6][7]
H319/H318: Causes serious eye irritation/damageSerious Eye Damage/Eye Irritation, Category 2/1A common hazard for halogenated organic compounds.[5][7]
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3Inhalation of fine dust particles can irritate the respiratory tract.[5][6][7]
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)A potential hazard for related compounds.[7][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for mitigating exposure risks. The following table outlines the minimum required PPE, with explanations grounded in best practices for handling hazardous chemical compounds.[10][11]

Protection TypeSpecific RecommendationsRationale and Best Practices
Eye and Face Protection ANSI Z87.1 compliant chemical safety goggles are mandatory. A full-face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant risk of splashing.Protects against accidental splashes and airborne particles that can cause serious, irreversible eye damage.[10][12]
Hand Protection Use powder-free nitrile or neoprene gloves. Double-gloving is required when handling the solid outside of a containment system (e.g., glovebox).Provides a robust barrier against skin contact.[11][13] Nitrile and neoprene offer good resistance to a broad range of chemicals. Change gloves immediately if contamination is suspected, and always after a maximum of 30-60 minutes of use.[14]
Body Protection A flame-retardant lab coat, fully buttoned, with tight-fitting cuffs is required. For significant handling operations, consider a disposable chemical-resistant apron.Prevents contamination of personal clothing and skin. The tight cuffs prevent chemicals from entering the sleeves.[12][13]
Respiratory Protection All handling of the solid powder must be performed in a certified chemical fume hood, ventilated balance enclosure, or glovebox to prevent inhalation of dust.This is an engineering control that is the primary method of respiratory protection. A dust mask may be required for cleaning up spills outside of a fume hood, in addition to other PPE.[6][8]

Operational Plan: From Benchtop to Reaction

Adherence to a strict, step-by-step protocol is essential for minimizing risk and ensuring experimental integrity.

Preparation and Weighing
  • Designate an Area: All work with 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine should be conducted in a designated area within a certified chemical fume hood.[13]

  • Assemble Equipment: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, flasks, solvents) and waste containers are inside the fume hood.

  • Don PPE: Put on all required PPE as detailed in Section 2.

  • Weighing: Carefully weigh the required amount of the solid in a tared container. Use a ventilated balance enclosure if available to minimize air currents and dust dispersal. Avoid creating dust clouds.[6]

  • Transfer: If transferring the solid to a reaction vessel, do so carefully within the fume hood. Use a powder funnel if necessary.

Running the Reaction
  • Inert Atmosphere: Many reactions involving such intermediates are air-sensitive.[4] Ensure your glassware is dry and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) if required by the protocol.

  • Solvent Addition: Add solvents slowly via a syringe or dropping funnel to the solid to avoid splashing.

  • Monitoring: Monitor the reaction from outside the fume hood sash. Keep the sash as low as possible.

  • Work-up: Quench the reaction carefully, always within the fume hood. Be aware of any potential for gas evolution or exotherms.

The following diagram outlines the logical workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Risk_Assessment 1. Risk Assessment (Review SDS/Hazards) Don_PPE 2. Don Full PPE Risk_Assessment->Don_PPE Proceed Weigh 3. Weigh Compound Don_PPE->Weigh Enter Hood Transfer 4. Transfer to Reaction Weigh->Transfer React 5. Conduct Reaction Transfer->React Quench 6. Quench Reaction React->Quench Segregate_Waste 7. Segregate Waste Quench->Segregate_Waste Decontaminate 8. Decontaminate Glassware & Surfaces Segregate_Waste->Decontaminate Doff_PPE 9. Doff PPE Decontaminate->Doff_PPE Exit Hood

Caption: Workflow for Safe Handling of 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][12]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Spill: For small spills within a fume hood, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[6] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[8]

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical final step to ensure personnel and environmental safety.[15]

  • Waste Segregation: All materials contaminated with 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine must be treated as hazardous waste. This includes:

    • Excess or unreacted solid compound.

    • Contaminated gloves, weigh boats, paper towels, and other disposable labware.

    • Reaction mixtures and solutions.

  • Containerization: Collect all solid waste in a clearly labeled, sealed, and puncture-proof container.[6] Liquid waste should be collected in a separate, compatible, and labeled container. The label should read "Hazardous Waste" and include the full chemical name.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[5][15]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed environmental waste management contractor.[12][15] Do not dispose of this chemical down the drain or in the regular trash.[5][15]

By integrating these safety and handling protocols into your daily workflow, you can effectively mitigate the risks associated with 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, ensuring a safe and productive research environment.

References

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]

  • Google Patents. (2014). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • PubChem. (n.d.). 5-Bromo-3-iodo-1H-pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

  • ResearchGate. (2013). (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Environmental Health & Safety, University of Colorado Boulder. (2024). Common Personal Protective Equipment. [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • University of Washington. (n.d.). Chemical Process SOP Example. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
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